molecular formula CH4O B046220 Methanol-13C CAS No. 14742-26-8

Methanol-13C

カタログ番号: B046220
CAS番号: 14742-26-8
分子量: 33.035 g/mol
InChIキー: OKKJLVBELUTLKV-OUBTZVSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methanol-13C is a stable isotope-labeled compound where the central carbon atom is the 13C isotope, offering a powerful non-radioactive tracer for a wide array of advanced research applications. Its primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based studies, where it serves as an essential precursor and solvent. Researchers utilize this compound to investigate metabolic pathways and fluxes in living systems; by incorporating it into growth media, the 13C atom is metabolically integrated into a diverse range of biomolecules, enabling the elucidation of complex biochemical networks through 13C-NMR or GC/LC-MS analysis. This allows for detailed mapping of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. Furthermore, it is invaluable in protein NMR for the production of 13C-labeled proteins, facilitating structural and dynamic studies. In organic chemistry, it acts as a 13C-methylating agent or a building block for the synthesis of more complex isotopically labeled compounds. The high isotopic enrichment (typically ≥99%) ensures minimal interference from the natural 12C isotope, providing exceptional sensitivity and clarity in analytical data. This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60933123
Record name (~13~C)Methanol
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Molecular Weight

33.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14742-26-8
Record name Methanol-13C
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Record name (~13~C)Methanol
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Record name 14742-26-8
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Foundational & Exploratory

An In-depth Technical Guide to Methanol-13C for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Methanol-13C (¹³CH₃OH) is a stable, non-radioactive isotopologue of methanol where the common carbon-12 (¹²C) atom is replaced by a carbon-13 (¹³C) isotope. This isotopic substitution imparts a unique nuclear spin property that makes this compound an invaluable tool in various scientific disciplines, particularly in chemistry, biology, and drug development. Its primary utility lies in its application as a tracer for metabolic pathways and as a specialized solvent and reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Core Chemical and Physical Properties

The physical properties of this compound are very similar to those of natural abundance methanol. The key difference is its increased molecular weight due to the presence of the ¹³C isotope.[1][2] This mass difference is fundamental to its use in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula ¹³CH₃OH
Molecular Weight 33.03 g/mol [1][3]
CAS Number 14742-26-8[1][3]
Appearance Colorless liquid[3]
Density 0.815 g/mL at 25 °C[3]
Boiling Point 65.4 °C[3]
Melting Point -98 °C[3]
Flash Point 11.0 °C (closed cup)[3][4]
Refractive Index n20/D 1.329[3]
Isotopic Purity Typically ≥99 atom % ¹³C[3]
Synthesis of this compound

Industrially, methanol is predominantly synthesized from synthesis gas (syngas), a mixture of carbon monoxide, carbon dioxide, and hydrogen.[5] The production of this compound follows the same catalytic pathways, with the critical distinction being the use of ¹³C-enriched carbon sources.

The most common method is the low-pressure catalytic hydrogenation of ¹³C-labeled carbon dioxide or carbon monoxide over a copper/zinc oxide/alumina (Cu/ZnO/Al₂O₃) catalyst.[6]

Key Synthesis Reaction: ¹³CO₂ + 3H₂ → ¹³CH₃OH + H₂O[5]

This process allows for the high-yield production of this compound with very high isotopic purity, which is essential for its applications.

G cluster_0 Synthesis of this compound reactants ¹³C-Enriched Syngas (¹³CO₂ + H₂) catalyst Catalytic Reactor (e.g., Cu/ZnO/Al₂O₃) ~250°C, 5-10 MPa reactants->catalyst Feedstock product This compound (¹³CH₃OH) catalyst->product Catalytic Conversion

Caption: Industrial synthesis pathway for this compound from ¹³C-enriched syngas.

Applications in Research and Drug Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is extensively used in NMR spectroscopy. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the primary isotope ¹²C. This property is leveraged in several ways:

  • Solvent and Reference: While deuterated solvents (like Methanol-d4) are more common for reducing solvent signals in ¹H NMR, this compound can be used as a reference standard. In ¹³C NMR, it produces a single, sharp resonance peak, typically around 49-50 ppm relative to tetramethylsilane (TMS).[7]

  • Mechanistic Studies: It is employed to study reaction mechanisms, such as proton transfer processes, where the labeled carbon can be tracked through various intermediate states.[3]

G cluster_1 Principle of ¹³C NMR Labeling mol This compound (¹³CH₃OH) c13 ¹³C Nucleus (Spin = 1/2, NMR Active) mol->c13 c12 Unlabeled ¹²C (Spin = 0, NMR Inactive) mol->c12 (in unlabeled methanol) nmr Application of Magnetic Field (B₀) c13->nmr signal Observable NMR Signal c12->nmr no_signal No NMR Signal nmr->signal nmr->no_signal

Caption: The ¹³C nucleus in this compound is NMR-active, producing a distinct signal.

Isotopic Labeling and Metabolic Tracing

A primary application of this compound is in stable isotope tracing studies. Researchers introduce it into biological systems (e.g., cell cultures, organisms) to track the metabolic fate of the carbon atom.

  • Metabolic Pathway Analysis: As cells metabolize this compound, the ¹³C atom is incorporated into a wide range of downstream metabolites. By using techniques like mass spectrometry (MS) or NMR, scientists can identify these labeled metabolites and quantify their abundance, thereby mapping active metabolic pathways.

  • Fluxomics: This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions within a living system, which is critical in drug development for understanding a compound's mechanism of action or in identifying metabolic dysregulation in disease.

Experimental Protocol: General Workflow for Metabolic Labeling

While specific protocols are highly dependent on the biological system and analytical method, a general experimental workflow for a cell culture-based metabolic tracing experiment is outlined below.

Objective: To trace the metabolic fate of the carbon from this compound in cultured mammalian cells.

Methodology:

  • Cell Culture Preparation:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a specialized labeling medium where standard methanol (or another carbon source) is replaced with a known concentration of this compound.

  • Isotopic Labeling:

    • Remove the standard growth medium from the cells.

    • Wash the cells gently with a phosphate-buffered saline (PBS) solution to remove residual medium.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • After incubation, rapidly quench the cells' metabolic activity by placing the culture dish on dry ice and aspirating the medium.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells to lyse them and precipitate proteins.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant, which contains the extracted metabolites.

  • Sample Analysis:

    • Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.

    • For LC-MS, monitor for the expected mass shifts in downstream metabolites (e.g., M+1, M+2, etc.) corresponding to the incorporation of one or more ¹³C atoms.

    • For NMR, acquire ¹³C spectra to identify labeled compounds based on their chemical shifts.

  • Data Analysis:

    • Process the raw MS or NMR data to identify labeled metabolites and determine their isotopic enrichment.

    • Use specialized software to map the labeled metabolites to known biochemical pathways and perform metabolic flux analysis.

G cluster_2 General Workflow for Metabolic Labeling with this compound start Introduce this compound to Biological System (e.g., Cell Culture) uptake Cellular Uptake and Metabolism start->uptake incorporation ¹³C is Incorporated into Downstream Metabolites uptake->incorporation extraction Quench Metabolism & Extract Metabolites incorporation->extraction analysis Analytical Detection (LC-MS or NMR) extraction->analysis data Data Analysis & Pathway Mapping analysis->data

Caption: A typical experimental workflow for a stable isotope tracing study.

Safety and Handling

This compound shares the same hazards as unlabeled methanol. It is a highly flammable liquid and vapor and is toxic if swallowed, inhaled, or in contact with skin.[2] Ingestion can lead to blindness or death. It is known to cause damage to the central nervous system and eyes.[3][4]

Table 2: GHS Hazard Information

Hazard ClassCodeDescription
Flammable Liquid H225Highly flammable liquid and vapor[2]
Acute Toxicity (Oral) H301Toxic if swallowed[2]
Acute Toxicity (Dermal) H311Toxic in contact with skin[2]
Acute Toxicity (Inhalation) H331Toxic if inhaled[2]
Specific Target Organ Toxicity H370Causes damage to organs (e.g., eyes, CNS)[2][3]

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

The Core Physicochemical Properties of 13C-Labeled Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical characteristics of 13C-labeled methanol, a critical isotopically labeled compound in various scientific and pharmaceutical applications. This document details its physical properties, the experimental methodologies for their determination, and illustrates its application in metabolic research and reaction mechanism studies.

Physical Characteristics of 13C-Labeled Methanol and its Isotopologues

The incorporation of the stable isotope carbon-13 (¹³C) into methanol results in a molecule with a higher molecular weight than its unlabeled counterpart. This seemingly minor change has significant implications for its use as a tracer in metabolic studies and as an internal standard in quantitative analyses. The physical properties of 13C-labeled methanol are crucial for its proper handling, storage, and application in experimental settings.

The following table summarizes the key physical properties of 13C-labeled methanol and, for comparative purposes, its unlabeled and deuterated analogues. These values are compiled from various chemical suppliers and databases.

Property13C-Methanol (¹³CH₃OH)Methanol (¹²CH₃OH)13C,d3-Methanol (¹³CD₃OH)13C,d4-Methanol (¹³CD₃OD)
Molecular Formula ¹³CH₄OCH₄O¹³CD₃OH¹³CD₄O
Molecular Weight ( g/mol ) 33.03[1][2][3][4][5]32.0436.06 (calculated)37.07 (calculated)
Density (g/mL at 25 °C) 0.815[1][6]0.792[7]0.888[8][9]0.915[10]
Boiling Point (°C) 65.4[1][6][10][11][12]64.7[]64.7[8]65.4[10]
Melting Point (°C) -98[1][8][11][12]-97.6[]-98[8]Not available
Refractive Index (n20/D) 1.329[1][11][12]1.329Not available1.3256[10]
Isotopic Purity (atom % ¹³C) ≥ 99%[1][2][3][6]Not applicable≥ 99%≥ 99%
Chemical Purity (%) ≥ 99%[1]Not applicable≥ 99%≥ 99%

Experimental Protocols

The accurate determination of the physical and chemical properties of isotopically labeled compounds is paramount for their effective use. Below are detailed methodologies for key experiments related to the characterization of 13C-labeled methanol.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for quantifying the isotopic enrichment of labeled compounds.

Methodology:

  • Sample Preparation: A dilute solution of 13C-labeled methanol is prepared in a suitable volatile solvent, such as acetonitrile or water. An unlabeled methanol standard is also prepared for comparison.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The sample is introduced via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a commonly used gentle ionization technique.

  • Data Acquisition: The mass spectrometer is set to acquire data in full scan mode, focusing on the m/z range that includes the molecular ions of both labeled and unlabeled methanol.

  • Data Analysis: The relative abundances of the different isotopologues are determined from the mass spectrum. The isotopic purity is calculated by comparing the intensity of the ion corresponding to ¹³CH₃OH⁺ to the intensity of the ion for ¹²CH₃OH⁺, after correcting for the natural abundance of ¹³C.

Determination of Isotopic Enrichment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and unambiguous method for determining the site and extent of isotopic labeling.

Methodology:

  • Sample Preparation: A sample of the 13C-labeled methanol is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer is used to acquire a ¹³C NMR spectrum.

  • Data Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires a long relaxation delay (D1) between pulses to ensure that the signals from all carbon nuclei are fully relaxed, allowing for accurate integration.

  • Data Analysis: The integral of the ¹³C signal from the labeled methanol is compared to the integral of a known internal standard or to the signals of any unlabeled carbons present as impurities. This comparison allows for the calculation of the isotopic enrichment.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual pathways involving 13C-labeled methanol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing and Results start 13C-Labeled Methanol Sample prep Dilution in appropriate solvent start->prep ms High-Resolution Mass Spectrometry (HRMS) prep->ms nmr NMR Spectroscopy prep->nmr ms_data Analyze Mass Isotopomer Distribution ms->ms_data nmr_data Integrate 13C Signal nmr->nmr_data result Determine Isotopic Purity/Enrichment ms_data->result nmr_data->result

Caption: Experimental workflow for determining the isotopic purity of 13C-labeled methanol.

metabolic_flux_analysis start Introduce 13C-Labeled Methanol to Biological System incubation Incubate for a defined period start->incubation quenching Quench Metabolism (e.g., with cold solvent) incubation->quenching extraction Extract Metabolites quenching->extraction analysis Analyze Metabolite Labeling Patterns (MS or NMR) extraction->analysis modeling Computational Modeling and Flux Calculation analysis->modeling result Quantify Metabolic Fluxes modeling->result

Caption: General workflow for 13C-Metabolic Flux Analysis (MFA) using a labeled substrate.

reaction_mechanism reactant1 Reactant A intermediate Reaction Intermediate reactant1->intermediate reactant2 13C-Methanol (Tracer) reactant2->intermediate product1 Product X intermediate->product1 product2 Product Y (Contains 13C) intermediate->product2 label_logic Analysis of product structures reveals the position of the 13C label, elucidating the reaction pathway.

References

Synthesis and isotopic purity of Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Methanol-¹³C

Introduction

Methanol-¹³C (¹³CH₃OH) is a stable, isotopically labeled form of methanol where the carbon-12 atom is replaced by a carbon-13 isotope. This labeling makes it an invaluable tool in a wide range of scientific disciplines, particularly in metabolic research, drug development, and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] Its applications include tracing the metabolic fate of molecules in complex biochemical networks, elucidating reaction mechanisms, and serving as an internal standard for quantitative analysis.[1] The utility of Methanol-¹³C is critically dependent on its isotopic enrichment and overall chemical purity. This guide provides a detailed overview of its synthesis and the analytical methodologies used to verify its isotopic purity.

Synthesis of Methanol-¹³C

The industrial production of Methanol-¹³C primarily relies on the catalytic hydrogenation of carbon-13 labeled carbon dioxide (¹³CO₂). This process is analogous to the conventional synthesis of methanol from syngas but utilizes an isotopically enriched carbon source to ensure the final product is labeled.[3][4]

Catalytic Hydrogenation of ¹³CO₂

The core reaction for the synthesis of Methanol-¹³C is the hydrogenation of ¹³CO₂ gas with hydrogen (H₂). The overall chemical equation for this exothermic reaction is:

¹³CO₂ + 3H₂ ⇌ ¹³CH₃OH + H₂O

This reaction is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst.[4][5]

Key Process Steps:

  • Feedstock Preparation: High-purity ¹³CO₂ (typically >99% isotopic enrichment) and hydrogen gas are used as the primary feedstocks.

  • Catalytic Conversion: The gas mixture is passed through a reactor containing a catalyst. Copper-based catalysts, particularly Cu/ZnO/Al₂O₃, are widely used due to their high activity and selectivity for methanol synthesis.[4][6]

  • Reaction Conditions: The synthesis is generally performed at pressures ranging from 50 to 100 bar and temperatures between 200-300°C.[7] These conditions are optimized to favor the formation of methanol while minimizing side reactions.

  • Purification: The crude methanol product, which contains water and unreacted gases, is then purified through distillation to achieve high chemical purity.[8]

Figure 1: Synthesis Pathway of Methanol-¹³C

Isotopic Purity Analysis

Ensuring the high isotopic enrichment of Methanol-¹³C is crucial for its applications. The primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for assessing isotopic purity by separating methanol from any potential impurities and then determining the relative abundance of its isotopologues.[1]

Principle: The gas chromatograph separates volatile compounds, and the mass spectrometer ionizes the eluted molecules, separating the ions based on their mass-to-charge ratio (m/z). Methanol-¹³C ([¹³CH₃OH]H⁺) will have a higher m/z value than its unlabeled counterpart ([¹²CH₃OH]H⁺).

Figure 2: GC-MS Workflow for Isotopic Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides a direct and unambiguous method for determining isotopic enrichment.[9]

Principle: ¹³C NMR directly detects the carbon-13 nucleus. In a quantitative ¹³C NMR spectrum, the signal intensity is proportional to the number of ¹³C nuclei. By comparing the integral of the Methanol-¹³C signal to that of a known standard or by ensuring the absence of a significant ¹²C-methanol signal, the isotopic purity can be determined. ¹H NMR can also be used, where the protons on ¹³C-methanol will appear as a doublet due to one-bond coupling (¹JCH), flanking the singlet from any residual ¹²C-methanol.

Figure 3: Quantitative NMR Workflow

Data Presentation

The following tables summarize key quantitative data related to the synthesis and analysis of Methanol-¹³C.

Table 1: Typical Specifications of Commercial Methanol-¹³C

ParameterSpecificationReference
Isotopic Purity≥99 atom % ¹³C[2]
Chemical Purity≥99%
Molecular Weight33.03 g/mol [2]
Boiling Point~65.4 °C
Density~0.815 g/mL at 25 °C

Table 2: Comparison of Analytical Techniques for Isotopic Purity

TechniquePrincipleKey AdvantagesTypical Sample Prep
GC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity, can also identify chemical impurities.Dilution in a volatile solvent like acetonitrile.[10][11]
¹³C NMR Direct detection of the ¹³C nucleus.Unambiguous, provides structural information.Dissolution in a deuterated solvent.[9]
¹H NMR Detection of protons and their coupling to ¹³C.Faster than ¹³C NMR, provides clear visual of ¹³C vs ¹²C species.Dissolution in a deuterated solvent.

Experimental Protocols

Protocol 1: GC-MS Analysis of Methanol-¹³C Isotopic Purity

This protocol outlines a general procedure for determining the isotopic purity of Methanol-¹³C using GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of Methanol-¹³C in a suitable volatile solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1 µg/mL for injection.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column for separating volatile polar compounds (e.g., a wax-type column like DB-WAX or HP-INNOWAX).[10][12]

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to ensure separation from the solvent and any impurities.

    • Mass Spectrometer:

      • Operate in Electron Ionization (EI) mode.

      • Acquire data in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for targeted analysis of the molecular ions of labeled and unlabeled methanol.[1]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to methanol.

    • Extract the mass spectrum for this peak.

    • Measure the signal intensities of the ions corresponding to ¹²CH₃OH (e.g., m/z 32) and ¹³CH₃OH (e.g., m/z 33).

    • Calculate the isotopic purity using the formula:

      • Isotopic Purity (%) = [Intensity(¹³C) / (Intensity(¹³C) + Intensity(¹²C))] x 100

    • Note: Corrections for the natural abundance of isotopes in the fragments may be necessary for highly accurate measurements.[1]

Protocol 2: Quantitative ¹³C NMR for Isotopic Purity Assessment

This protocol provides a method for determining isotopic purity using quantitative ¹³C NMR.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Methanol-¹³C sample into an NMR tube.

    • Add 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹³C NMR spectrum. Key parameters include:

      • Pulse Program: Use a standard single-pulse experiment with proton decoupling.

      • Relaxation Delay (D1): This is critical for quantification. Set a long relaxation delay, typically 5 times the longest T1 (spin-lattice relaxation time) of the carbon nucleus of interest, to ensure full relaxation between scans.[9][13]

      • Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum carefully.

    • Integrate the signal corresponding to the ¹³C of methanol.

    • The isotopic purity is determined by the presence and integration of only the ¹³C-methanol signal. The absence of a detectable signal at the chemical shift for ¹²C-methanol (which would not be observed in a standard ¹³C experiment) confirms high enrichment. A comparison with an internal standard of known concentration can also be performed for absolute quantification.

References

An In-depth Technical Guide to the Natural Abundance of Carbon-13 in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope in methanol. Methanol (CH₃OH), a pivotal solvent and reagent in scientific research and pharmaceutical development, exhibits variations in its ¹³C isotopic signature depending on its origin. Understanding these variations is crucial for applications ranging from metabolic tracing and environmental studies to ensuring the integrity of chemical syntheses. This document details the quantitative abundance of ¹³C in methanol from various sources, outlines the primary experimental protocols for its determination, and provides visual representations of these methodologies.

Quantitative Data on Carbon-13 Natural Abundance in Methanol

The natural abundance of carbon-13 is approximately 1.1% of all carbon atoms, with the vast majority being carbon-12 (around 98.9%)[1][2]. However, this ratio is not constant and varies depending on the source of the carbon. These subtle variations are typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard[3].

The δ¹³C value of methanol is a fingerprint of its origin, whether from biological processes (biogenic) or chemical synthesis from fossil fuels. Methanol derived from C3 plants, for example, will have a different δ¹³C value than that produced from natural gas. The table below summarizes the typical δ¹³C values for methanol and its precursor materials from various sources.

Source CategoryPrecursor/Source MaterialTypical δ¹³C Value (‰)
Biogenic C3 Plants-33 to -24[3]
C4 Plants-16 to -10[3]
Biomass Burning-46 to -20[4]
Biogenic Methane-120 to -50[5]
Fossil Fuel Derived Natural Gas (Thermogenic Methane)-50 to -20[5]
Oil-32.5 to -25.5[5]
Coal-27.4 to -23.5[5]

Note: The δ¹³C of methanol will be influenced by the isotopic signature of its feedstock and any kinetic isotope effects during its formation.

Experimental Protocols for Determining ¹³C Abundance in Methanol

The two primary analytical techniques for determining the natural abundance of carbon-13 in methanol are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For ¹³C analysis of methanol, the sample is first converted to carbon dioxide (CO₂) gas, and the ratio of ¹³CO₂ to ¹²CO₂ is measured.

Detailed Methodology:

  • Sample Preparation:

    • A small, precise volume of the methanol sample (typically in the microliter range) is required.

    • The sample is either injected directly into a combustion apparatus or sealed in a tin capsule[6].

  • Combustion to CO₂:

    • The methanol sample is quantitatively combusted at a high temperature (typically >900°C) in the presence of an oxidant, such as copper oxide (CuO)[7]. This process converts the methanol into CO₂, water (H₂O), and nitrogen gas (N₂).

    • The combustion products are then passed through a reduction furnace to convert any nitrogen oxides to N₂.

  • Purification of CO₂:

    • The resulting gas mixture is passed through a water trap (e.g., magnesium perchlorate or a cryo-trap) to remove H₂O[7].

    • Gas chromatography is often employed to separate the CO₂ from other gases, ensuring that only pure CO₂ enters the mass spectrometer.

  • Mass Spectrometric Analysis:

    • The purified CO₂ is introduced into the ion source of the mass spectrometer, where it is ionized.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • The instrument simultaneously measures the ion beams corresponding to ¹²CO₂ (m/z = 44), ¹³CO₂ (m/z = 45), and sometimes ¹²C¹⁶O¹⁷O (m/z = 46) using a triple collector system[7].

  • Data Analysis:

    • The ratio of the ion currents for m/z 45 and 44 is used to determine the ¹³C/¹²C ratio of the sample.

    • This ratio is then compared to that of a calibrated reference gas (e.g., CO₂ of a known isotopic composition) that is analyzed alongside the samples.

    • The final δ¹³C value is calculated and reported relative to the VPDB standard.

While less sensitive than IRMS for determining precise isotope ratios at natural abundance, ¹³C NMR spectroscopy is a powerful tool for structural elucidation and can be used to observe ¹³C atoms directly[8][9]. For natural abundance studies, a high-field NMR spectrometer with a sensitive probe is necessary.

Detailed Methodology:

  • Sample Preparation:

    • A sufficient amount of the methanol sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration typically in the range of 5-50 mg/mL[10][11].

    • The solution is transferred to a 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can often reference the spectrum to the residual solvent peak[10].

  • NMR Spectrometer Setup and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or ¹³C-optimized probe is used[8].

    • The probe is tuned to the ¹³C frequency.

    • The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition Parameters:

    • A standard single-pulse experiment with proton decoupling is typically used to obtain a ¹³C NMR spectrum where each unique carbon appears as a singlet[1].

    • Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio[10].

    • A suitable relaxation delay (e.g., 1-2 seconds) is used between pulses to allow for the relaxation of the carbon nuclei[10].

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shift of the methanol carbon is observed (typically around 49-50 ppm in CDCl₃). The integral of this peak is proportional to the number of ¹³C nuclei in the sample. While not a direct measure of the isotope ratio in the same way as IRMS, the signal intensity is a function of the ¹³C concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the natural abundance of carbon-13 in methanol.

IRMS_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Purification cluster_analysis Mass Spectrometry cluster_data Data Analysis Sample Methanol Sample Encapsulation Encapsulation in Tin Capsule Sample->Encapsulation Combustion High-Temp Combustion (>900°C) Encapsulation->Combustion Gas_Mixture CO2, H2O, N2 Combustion->Gas_Mixture Purification Water Trap & GC Separation Gas_Mixture->Purification Pure_CO2 Pure CO2 Purification->Pure_CO2 IRMS Isotope Ratio Mass Spectrometer Pure_CO2->IRMS Ionization Ionization IRMS->Ionization Separation Mass Separation (m/z 44, 45, 46) Ionization->Separation Detection Ion Detection Separation->Detection Ratio Calculate 13C/12C Ratio Detection->Ratio Comparison Compare to Standard Ratio->Comparison Result δ13C Value (‰) Comparison->Result

Caption: Workflow for ¹³C analysis of methanol by IRMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis Sample Methanol Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Setup Tune Probe, Lock, Shim Spectrometer->Setup Acquisition Acquire Data (Multiple Scans) Setup->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Spectrum 13C NMR Spectrum Processing->Spectrum Analysis Identify & Integrate Peak Spectrum->Analysis

Caption: Workflow for ¹³C analysis of methanol by NMR.

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and key data associated with the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of methanol (CH₃OH). Given its simple structure, methanol serves as an excellent model for understanding fundamental 13C NMR concepts.

Core Principles of 13C NMR of Methanol

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule.[1] The 13C isotope possesses a nuclear spin (I = 1/2), which, when placed in a strong external magnetic field (B₀), aligns in one of two spin states: a lower-energy α state (aligned with the field) and a higher-energy β state (opposed to the field). The absorption of radiofrequency (RF) energy promotes the nucleus from the α to the β state, and this resonance is detected.

For methanol, the molecular structure contains only a single, unique carbon atom. Consequently, its proton-decoupled 13C NMR spectrum displays a single, sharp signal, indicating that there is only one chemical environment for the carbon atom.[2] The position of this signal, known as the chemical shift (δ), is influenced by the local electronic environment, particularly the deshielding effect of the electronegative oxygen atom.[2]

G Principle of 13C NMR for Methanol 13C Nucleus ¹³C Nucleus (Degenerate Spin States) E_alpha α Spin State (Lower Energy) E_beta β Spin State (Higher Energy) E_alpha_res α Spin State RF Radiofrequency (RF) Photon (hν) E_alpha_res->RF E_beta_res β Spin State RF->E_beta_res Excitation (ΔE = hν)

Diagram 1: Energy level splitting of a 13C nucleus in a magnetic field.

Quantitative Spectroscopic Data

The key parameters for the 13C NMR of methanol are summarized below. These values are crucial for spectral interpretation, instrument setup, and quantitative analysis.

Table 1: 13C Chemical Shift (δ) of Methanol in Common Deuterated Solvents

The chemical shift of methanol's carbon is sensitive to the solvent environment. All shifts are referenced to Tetramethylsilane (TMS) at δ = 0.00 ppm.

Deuterated SolventChemical Shift (δ, ppm)
Chloroform-d (CDCl₃)49.9
Dimethyl Sulfoxide-d₆ (DMSO-d₆)49.5
Deuterium Oxide (D₂O)49.50[3][4]
Methanol-d₄ (CD₃OD)49.15[5]
Table 2: One-Bond C-H Coupling Constant (¹JCH) of Methanol

In a proton-coupled 13C spectrum, the methanol signal appears as a quartet (due to the three attached protons, following the n+1 rule). The separation between the lines of this multiplet is the coupling constant.

ParameterValue (Hz)
¹JCH140.5[6]
Table 3: Spin-Lattice Relaxation Time (T₁) of Methanol

The T₁ relaxation time is a measure of the time required for the spin population to return to thermal equilibrium after RF excitation. It is a critical parameter for setting up quantitative experiments.

ParameterValue (seconds)
¹³C T₁ Relaxation Time16.6[3]

Experimental Protocol for 13C NMR Spectroscopy

This section provides a generalized protocol for acquiring a high-quality 13C NMR spectrum of methanol. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality spectrum.[5]

  • Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice, but others like DMSO-d₆ or Methanol-d₄ can be used depending on the experimental goals.[7] Deuterated solvents are used to avoid large solvent signals in the spectrum and to provide a deuterium signal for the spectrometer's lock system.

  • Concentration : For a routine qualitative 13C spectrum, prepare a solution with a concentration of approximately 5-20 mg of methanol in 0.5-0.7 mL of the chosen deuterated solvent.[7] For quantitative analysis or if the sample amount is limited, higher concentrations (50-100 mg) may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, modern spectrometers can accurately reference the spectrum to the residual solvent peak, making the addition of TMS optional.[7]

  • Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7] This removes any particulate matter.[5]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) equipped with a broadband probe is required.

  • Tuning and Matching : The probe must be tuned to the 13C frequency to maximize sensitivity.

  • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[7]

  • Shimming : The magnetic field is shimmed to improve its homogeneity across the sample volume, resulting in sharp, symmetrical spectral lines.[7]

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment with proton decoupling is typically used for a routine spectrum.

    • Spectral Width : Set a spectral width that covers the entire expected range of 13C chemical shifts (e.g., 0-220 ppm).[7]

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay (d1) : This is the time between the end of one scan and the beginning of the next. For a standard qualitative spectrum, a delay of 1-2 seconds is sufficient.[7] For quantitative analysis, a much longer delay is critical. The delay must be at least 5 times the T₁ of the slowest relaxing carbon (5 x 16.6 s ≈ 83 s for methanol) to ensure complete relaxation and accurate signal integration.[3]

    • Number of Scans (ns) : Due to the low natural abundance of 13C (1.1%), a significantly larger number of scans is required compared to ¹H NMR.[7] Start with 128 or 256 scans and increase as needed to achieve the desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain via a Fourier transform.

  • Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in pure absorption mode and baseline-corrected to produce a flat, even baseline.

  • Referencing : The chemical shift axis is calibrated by setting the internal standard (TMS) or the known residual solvent peak to its correct chemical shift value.

G Experimental Workflow for 13C NMR of Methanol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-50 mg of Methanol prep2 Dissolve in 0.6 mL of Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (e.g., TMS, optional) prep2->prep3 prep4 Filter Solution into 5 mm NMR Tube prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set Acquisition Parameters (Pulse Program, d1, ns) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Analyze Spectrum (Chemical Shift) proc3->proc4

Diagram 2: A simplified workflow for acquiring a 13C NMR spectrum.

References

An In-depth Technical Guide to Isotopic Labeling with Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using Methanol-13C. This powerful technique offers a window into the intricate network of cellular metabolism, enabling researchers to trace the journey of a single carbon atom through various biochemical pathways. For drug development professionals, it provides a crucial tool for understanding a compound's metabolic fate and pharmacokinetic profile.

Core Principles of this compound Isotopic Labeling

Stable isotope labeling is a technique that replaces an atom in a molecule with its non-radioactive (stable) isotope. In this case, a carbon-12 (¹²C) atom in methanol is replaced with a carbon-13 (¹³C) atom. This "heavy" methanol is chemically identical to its "light" counterpart and is metabolized by cells in the same manner. However, the one-dalton mass difference allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound serves as a C1 carbon source, meaning it introduces a single labeled carbon into the metabolic network. This makes it an invaluable tool for studying one-carbon metabolism, which is central to the biosynthesis of a wide range of essential molecules, including amino acids, nucleotides, and lipids.

Metabolic Fate of this compound

Upon entering the cell, this compound is oxidized to formaldehyde-13C. This highly reactive intermediate is then rapidly converted to formate-13C. Formate-13C can then enter the central carbon metabolism through the folate cycle, where it is used for the synthesis of various downstream metabolites. This pathway allows the ¹³C label to be incorporated into a diverse array of biomolecules, providing a detailed map of metabolic fluxes.

Methanol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Methanol_13C_ext This compound Methanol_13C_int This compound Methanol_13C_ext->Methanol_13C_int Transport Formaldehyde_13C Formaldehyde-13C Methanol_13C_int->Formaldehyde_13C Alcohol Dehydrogenase Formate_13C Formate-13C Formaldehyde_13C->Formate_13C Aldehyde Dehydrogenase Central_Metabolism Central Carbon Metabolism Formate_13C->Central_Metabolism Folate Cycle Biomass Labeled Biomolecules (Amino Acids, Nucleotides, etc.) Central_Metabolism->Biomass

Metabolic pathway of this compound.

Applications of this compound Labeling

Metabolic Flux Analysis

This compound is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By measuring the incorporation of ¹³C into downstream metabolites, researchers can build a quantitative model of cellular metabolism. This is particularly useful for:

  • Understanding disease states: Many diseases, including cancer, are characterized by altered metabolism. ¹³C-MFA can identify these changes, providing insights into disease mechanisms and potential therapeutic targets.

  • Metabolic engineering: In biotechnology, ¹³C-MFA can be used to optimize the production of desired compounds by identifying and overcoming metabolic bottlenecks.

Proteomics: A SILAC-like Approach

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids. While SILAC traditionally uses pre-labeled amino acids, this compound can be used as a precursor for the de novo synthesis of certain ¹³C-labeled amino acids within the cell. The ¹³C from methanol can be incorporated into the carbon backbone of amino acids such as serine, glycine, and methionine.

This approach allows for the relative quantification of proteins between different cell populations. One population is grown in the presence of ¹³C-Methanol, while the other is grown with unlabeled methanol. The protein lysates are then mixed, digested, and analyzed by mass spectrometry. The mass shift of peptides containing the ¹³C-labeled amino acids allows for the determination of their relative abundance.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of the drug development process.[1][2][3] Isotopic labeling with ¹³C-Methanol can be a valuable tool in these DMPK studies.

  • Metabolite Profiling and Identification: By administering a drug candidate alongside ¹³C-Methanol, researchers can trace the incorporation of the ¹³C label into the drug's metabolites. This aids in the identification and structural elucidation of metabolites in complex biological matrices.[4][5][6]

  • Reaction Phenotyping: This technique can help determine which enzymes are responsible for metabolizing a drug.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental goals.

General Workflow for this compound Labeling

Experimental_Workflow Cell_Culture 1. Cell Culture (Adaptation to labeling medium) Labeling 2. Labeling with this compound Cell_Culture->Labeling Quenching 3. Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Sample Analysis (MS or NMR) Extraction->Analysis Data_Analysis 6. Data Analysis and Interpretation Analysis->Data_Analysis

General experimental workflow.
Protocol for this compound Labeling in Adherent Mammalian Cells

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium

  • Custom labeling medium (standard medium containing this compound at the desired concentration)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C[7][8]

  • Extraction solvent: e.g., methanol, acetonitrile, or a chloroform/methanol/water mixture[9][10]

  • Cell scraper

  • Dry ice

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells to the desired confluency in standard medium.

    • For steady-state labeling, adapt the cells to the labeling medium containing unlabeled methanol for at least one cell doubling period.

  • Labeling:

    • Aspirate the standard medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-Methanol labeling medium.

    • Incubate for the desired time period. For steady-state analysis, this is typically 24-48 hours, or until isotopic equilibrium is reached in key metabolites. For kinetic studies, shorter time points are used.

  • Quenching of Metabolism:

    • To halt all enzymatic activity instantaneously, place the culture dish on a bed of dry ice.[7]

    • Immediately aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.[7]

    • Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.[7]

  • Metabolite Extraction:

    • Incubate the plate at -80°C for at least 15 minutes to precipitate proteins.

    • Using a cell scraper, scrape the cells in the methanol.[7]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the metabolites for analysis.

Protocol for a SILAC-like Experiment using this compound

Materials:

  • Two populations of the same cell line

  • Standard cell culture medium

  • "Light" labeling medium (containing unlabeled methanol)

  • "Heavy" labeling medium (containing ¹³C-Methanol)

  • Lysis buffer

  • Protease inhibitors

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

Procedure:

  • Cell Culture and Labeling:

    • Culture one population of cells in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure complete incorporation of the label into the proteome.[11]

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and lyse them separately in lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of each lysate.

  • Sample Pooling and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.

  • Peptide Desalting and Mass Spectrometry:

    • Desalt the resulting peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.

Protocol for a DMPK Metabolite Profiling Study using this compound

Materials:

  • Test system (e.g., primary hepatocytes, liver microsomes)

  • Incubation buffer

  • Drug candidate

  • ¹³C-Methanol

  • Quenching/Extraction solvent (e.g., acetonitrile or methanol with an internal standard)

Procedure:

  • Incubation:

    • Pre-incubate the test system (e.g., hepatocytes) in incubation buffer.

    • Add the drug candidate and ¹³C-Methanol.

    • Incubate at 37°C for a specified time course.

  • Sample Quenching and Extraction:

    • At each time point, terminate the reaction by adding cold quenching/extraction solvent.

    • Vortex and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by high-resolution LC-MS/MS.

  • Data Analysis:

    • Process the data to identify potential metabolites by looking for mass shifts corresponding to the incorporation of the ¹³C label and expected metabolic transformations (e.g., oxidation, glucuronidation).

Data Presentation

Quantitative data from this compound labeling experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution (MID) of Serine

Mass IsotopologueCondition A (%)Condition B (%)
M+010.530.2
M+185.365.1
M+23.14.5
M+31.10.2

This table shows the fractional abundance of serine molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms under two different experimental conditions. The data must be corrected for the natural abundance of ¹³C.[12]

Table 2: ¹³C-Label Incorporation into Biomass

BiomoleculePercent ¹³C Enrichment
Total Amino Acids15.2 ± 1.8
Total Fatty Acids5.7 ± 0.9
Total Ribonucleotides8.3 ± 1.1

This table summarizes the overall incorporation of ¹³C from this compound into major classes of biomolecules.

Conclusion

Isotopic labeling with this compound is a versatile and powerful technique for researchers, scientists, and drug development professionals. It provides a unique lens through which to view the dynamic processes of cellular metabolism, offering valuable insights into health, disease, and the development of new therapeutics. By carefully designing and executing experiments based on the principles and protocols outlined in this guide, researchers can unlock a wealth of information about the intricate workings of the cell.

References

A Comprehensive Technical Guide to Commercial Methanol-13C: Suppliers, Availability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the commercial landscape for Methanol-13C, a critical stable isotope-labeled compound in modern research and pharmaceutical development. This document details its primary suppliers, product specifications, and key experimental applications, with a focus on methodologies relevant to metabolic research and drug discovery.

Commercial Suppliers and Product Availability

This compound is available from a range of specialized chemical suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of isotopic and chemical purities, available quantities, and product formats.

Table 1: this compound (Isotopic Purity: 99 atom % ¹³C)
SupplierProduct Number(s)Isotopic PurityChemical PurityAvailable QuantitiesFormat
Cambridge Isotope Laboratories CLM-359-1, CLM-359-599 atom % ¹³C98%1 g, 5 gNeat
Sigma-Aldrich (Merck) 27717799 atom % ¹³C99% (CP)1 g, 5 gLiquid
Eurisotop CLM-359-1, CLM-359-599 atom % ¹³C98%1 g, 5 gNeat
LGC Standards TRC-M259980-1G, TRC-M259980-5G99 atom % ¹³CNot Specified1 g, 5 gNeat
CP Lab Safety Not Specifiedmin 99 atom % ¹³CNot Specified1 gNeat
Table 2: Other this compound Variants and Formulations
SupplierProduct DescriptionIsotopic PurityChemical PurityAvailable QuantitiesFormat
Cambridge Isotope Laboratories Methanol (¹³C, 99%; D₄, 99%)99 atom % ¹³C, 99 atom % DNot SpecifiedVariesNeat
Sigma-Aldrich (Merck) Methanol-¹³C,d₂97 atom % ¹³C, 98 atom % D98% (CP)VariesNeat
Cambridge Isotope Laboratories 0.1% Methanol-¹³C in D₂O99 atom % ¹³CNot SpecifiedNMR TubeSolution

Applications in Research and Drug Development

This compound is a versatile tool in various scientific disciplines, primarily utilized as a tracer in metabolic studies and as a building block in the synthesis of complex labeled molecules.[1] Its incorporation into biological systems allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, which is crucial for understanding disease states and the mechanism of action of drugs.[2]

In drug development, ¹³C-labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies.[3] The use of stable isotopes like ¹³C provides a non-radioactive method to trace the fate of a drug candidate in vivo and in vitro.

Experimental Protocols

The following are generalized protocols for the use of ¹³C-labeled substrates in metabolic flux analysis, a common application for this compound. These protocols are intended as a guide and will require optimization for specific cell lines and experimental conditions.

Protocol for ¹³C Labeling in Mammalian Cell Culture

This protocol outlines the steps for introducing a ¹³C-labeled substrate to mammalian cells for metabolic analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (lacking the unlabeled version of the tracer)

  • Methanol-¹³C or other ¹³C-labeled tracer

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -80°C[4]

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[4]

  • Media Preparation: Prepare the labeling medium by supplementing the custom base medium with the ¹³C-labeled tracer at the desired concentration.

  • Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.[4]

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle.[4]

  • Quenching Metabolism: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[2][4]

  • Cell Harvesting: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2][4]

Protocol for Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

Materials:

  • Cell suspension from the labeling protocol

  • Chloroform, pre-chilled

  • Water, ultrapure

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Phase Separation: To the cell suspension in 80% methanol, add chloroform and water to achieve a final solvent ratio of approximately 1:1:1 (methanol:chloroform:water). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to separate the polar and non-polar phases and pellet the insoluble material.

  • Supernatant Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator or under a gentle stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for a ¹³C metabolic flux analysis experiment and a simplified representation of central carbon metabolism where ¹³C-labeled substrates are utilized.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Wet Lab Experiment cluster_2 Phase 3: Data Acquisition & Analysis cluster_3 Phase 4: Interpretation Define Biological Question Define Biological Question Select Cell Line & Conditions Select Cell Line & Conditions Define Biological Question->Select Cell Line & Conditions Choose 13C Tracer Choose 13C Tracer Select Cell Line & Conditions->Choose 13C Tracer Design Labeling Strategy Design Labeling Strategy Choose 13C Tracer->Design Labeling Strategy Cell Culture & Adaptation Cell Culture & Adaptation Design Labeling Strategy->Cell Culture & Adaptation Isotopic Labeling Isotopic Labeling Cell Culture & Adaptation->Isotopic Labeling Quenching & Metabolite Extraction Quenching & Metabolite Extraction Isotopic Labeling->Quenching & Metabolite Extraction Sample Preparation Sample Preparation Quenching & Metabolite Extraction->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry MID Analysis MID Analysis Mass Spectrometry->MID Analysis Computational Flux Estimation Computational Flux Estimation MID Analysis->Computational Flux Estimation Statistical Analysis & Validation Statistical Analysis & Validation Computational Flux Estimation->Statistical Analysis & Validation Generate Flux Map Generate Flux Map Statistical Analysis & Validation->Generate Flux Map Biological Interpretation Biological Interpretation Generate Flux Map->Biological Interpretation

A high-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_serine Serine Synthesis 13C-Glucose 13C-Glucose Glucose-6P Glucose-6P 13C-Glucose->Glucose-6P 13C-Glutamine 13C-Glutamine alpha-KG alpha-KG 13C-Glutamine->alpha-KG This compound This compound Serine Serine This compound->Serine One-Carbon Metabolism Fructose-6P Fructose-6P Glucose-6P->Fructose-6P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6P->6-P-Gluconolactone Fructose-1,6BP Fructose-1,6BP Fructose-6P->Fructose-1,6BP G3P G3P Fructose-1,6BP->G3P 3-PG 3-PG G3P->3-PG PEP PEP 3-PG->PEP 3-PG->Serine Pyruvate Pyruvate PEP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Ribulose-5P Ribulose-5P 6-P-Gluconolactone->Ribulose-5P Ribose-5P Ribose-5P Ribulose-5P->Ribose-5P

References

A Technical Guide to the Storage and Stability of Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential practices for storing and maintaining the chemical and isotopic integrity of Methanol-13C (¹³CH₃OH). Proper handling and storage are critical for ensuring the accuracy and reproducibility of experimental results in applications ranging from metabolic research to nuclear magnetic resonance (NMR) spectroscopy.

Optimal Storage and Handling Procedures

The stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. Methanol is volatile, hygroscopic, and flammable, necessitating careful management of its environment.[1][2]

Storage Conditions

To prevent degradation and contamination, this compound should be stored under the conditions summarized below. While generally stable at room temperature, specific applications may benefit from refrigeration to minimize evaporation.[3][4]

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (+4°C to +25°C).[1][4][5][6]Prevents excessive vapor pressure buildup and slows evaporation. Avoid temperature fluctuations.[1]
Light Store in a dark place, protected from direct sunlight and laboratory light.[4][5]Prevents potential photodegradation.[1]
Moisture Keep containers tightly sealed. In humid environments, consider using desiccants or a nitrogen atmosphere.[1]Methanol is hygroscopic and readily absorbs atmospheric water, which can alter its purity and isotopic enrichment.[2][4]
Atmosphere Store in a well-ventilated, fireproof area.[4] For bulk or long-term storage, an inert gas (e.g., nitrogen) blanket can be used.Prevents accumulation of flammable vapors and minimizes oxidation and moisture absorption.
Recommended Container Materials

The choice of container is crucial for preventing contamination and ensuring the long-term stability of this compound.

Material ClassRecommendedMaterials to Avoid
Glass Borosilicate glass (e.g., Pyrex®), Amber Glass Ampules or Vials with PTFE-lined caps.[4]Soda-lime glass (less chemically resistant).
Metals Stainless Steel (304, 316), Iron, Carbon Steel.[4][7]Aluminum, Zinc, Lead, Magnesium and its alloys.[4]
Plastics High-Density Polyethylene (HDPE), Fluorinated Polyethylene (FEP, PFA). Test for compatibility before long-term use.[8]Polyvinyl Chloride (PVC), Polystyrene, Polyethylene (non-HDPE/fluorinated), Acetal.[4][7]
Safe Handling Practices

This compound shares the same toxicological and flammability hazards as unlabeled methanol.

  • Ventilation : Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and ground/bond containers to prevent static discharge.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., perchlorates, bromine), strong acids, and acid chlorides.[4]

Factors Affecting Stability and Degradation

While relatively stable under proper storage, this compound can degrade through several pathways, compromising its chemical and isotopic purity.[1]

Degradation Pathways

The primary chemical degradation pathway for methanol is oxidation. This process can be catalyzed by contaminants, light, or heat and proceeds through several intermediates to carbon dioxide.

  • Oxidation to Formaldehyde : Methanol is first oxidized to formaldehyde.

  • Oxidation to Formic Acid/Formate : Formaldehyde is subsequently oxidized to formic acid (formate).

  • Oxidation to Carbon Dioxide : The final oxidation product is carbon dioxide.[9]

In biological systems or in the presence of specific catalysts, this degradation can be rapid.[10] In a sealed container of high-purity material, the process is extremely slow but underscores the need to avoid contaminants and adverse conditions.

DegradationPathway Methanol This compound (¹³CH₃OH) Formaldehyde Formaldehyde-13C (¹³CH₂O) Methanol->Formaldehyde Oxidation Formate Formic Acid-13C (¹³CHOOH) Formaldehyde->Formate Oxidation CO2 Carbon Dioxide-13C (¹³CO₂) Formate->CO2 Oxidation

Figure 1. Oxidative degradation pathway of this compound.
Common Impurities
  • Water : The most common impurity due to methanol's hygroscopic nature.[2]

  • Unlabeled Methanol : Present depending on the specified isotopic purity (e.g., 99 atom % ¹³C).

  • Ethanol and Acetone : Common impurities from the manufacturing process that are difficult to separate by distillation.[11]

  • Formic Acid : Can be present as a result of oxidation.

Experimental Protocols for Stability and Purity Assessment

Periodic testing is essential to confirm the integrity of this compound, especially for long-term storage or before use in sensitive applications.

ExperimentalWorkflow

Figure 2. Experimental workflow for stability assessment of this compound.
Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This method is used to determine the chemical purity of this compound and quantify volatile impurities.

  • Objective : To quantify the concentration of this compound and detect impurities like ethanol and acetone.

  • Principle : The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon-containing analytes.

  • Apparatus : Gas chromatograph with an FID, capillary column (e.g., ZB-WAXplus or HP-5), autosampler, and data acquisition software.[12][13]

  • Reagents : High-purity helium or nitrogen (carrier gas), hydrogen (FID fuel), and compressed air (FID oxidizer).

  • Procedure :

    • Sample Preparation : If necessary, dilute the this compound sample in a suitable high-purity solvent. For many analyses, a direct neat injection is appropriate.

    • Injection : Inject a small volume (e.g., 0.1-1.0 µL) into the GC inlet.[12][13]

    • Chromatographic Conditions :

      • Inlet Temperature : 225-250°C.[13]

      • Column : Zebron ZB-WAXplus (60 m x 0.25 mm, 0.25 µm film).[14]

      • Oven Program : Hold at 50°C for 20 min, then ramp at 10°C/min to 250°C and hold for 5 min.[12]

      • Carrier Gas Flow : Helium at 1.0-1.5 mL/min.[12][13]

      • Detector Temperature : 250-300°C.[13]

    • Data Analysis : Identify peaks by comparing retention times to known standards. Quantify purity and impurities using area percent normalization, assuming similar response factors for small organic molecules.

Protocol: Isotopic Purity Verification by NMR Spectroscopy

NMR is the definitive method for confirming the isotopic enrichment and structural integrity of this compound.[15]

  • Objective : To determine the ¹³C atom percentage and verify the molecular structure.

  • Principle : The ¹³C nucleus has a nuclear spin that can be detected by NMR. The signal intensity in a ¹³C NMR spectrum is proportional to the number of ¹³C nuclei. Comparing the ¹³C signal to satellites in a ¹H spectrum or using advanced pulse sequences allows for precise quantification of enrichment.[15][16][17]

  • Apparatus : High-field NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.

  • Reagents : Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

  • Procedure :

    • Sample Preparation : Prepare a dilute solution of this compound (e.g., 5-10 mg) in ~0.6 mL of deuterated solvent in an NMR tube.

    • ¹³C NMR Acquisition :

      • Acquire a quantitative, proton-decoupled ¹³C spectrum.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atom to allow for full relaxation and accurate integration.

    • ¹H NMR Acquisition :

      • Acquire a standard ¹H NMR spectrum.

      • The central methanol peak will arise from the ¹²CH₃OH portion, while ¹³C satellites will flank this peak due to one-bond ¹H-¹³C coupling (J-coupling) in the ¹³CH₃OH molecules.

    • Data Analysis :

      • In the ¹H spectrum, carefully integrate the central peak and the two ¹³C satellite peaks.

      • Calculate the ¹³C atom % using the formula: Atom % ¹³C = [Sum of Satellite Integrals / (Sum of Satellite Integrals + Central Peak Integral)] * 100.

Protocol: Water Content by Karl Fischer Titration

This is the standard method for accurately determining low levels of water in organic solvents.[11]

  • Objective : To quantify the water content in the this compound sample.

  • Principle : The titration is based on the Bunsen reaction where iodine oxidizes sulfur dioxide in the presence of water. The endpoint is reached when all water is consumed, and excess iodine is detected, typically by an electrochemical method.[18]

  • Apparatus : Volumetric or coulometric Karl Fischer (KF) titrator.

  • Reagents : Anhydrous KF reagent (e.g., Hydranal™-Composite 5), dry methanol or other suitable solvent.[19]

  • Procedure :

    • Titrator Preparation : Add the KF solvent to the titration cell and pre-titrate to dryness to remove any ambient moisture.

    • Sample Introduction : Inject a precisely weighed amount of the this compound sample into the titration cell using a gas-tight syringe.

    • Titration : Start the titration. The instrument will automatically add the iodine-containing titrant until the endpoint is detected.

    • Calculation : The instrument's software calculates the water content based on the volume of titrant used and the mass of the sample, typically reporting the result in ppm or weight percent.

Summary of Quantitative Data

The following tables provide key quantitative data for the handling and analysis of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula ¹³CH₄O[6]
Molecular Weight 33.03 g/mol [6]
Boiling Point 64.7 °C[2]
Melting Point -97.6 °C[2]
Density ~0.815 g/mL at 25°C

| Flash Point | 11-12 °C[1][2] |

Table 2: Typical GC Parameters for Purity Analysis

Parameter Setting
Column ZB-WAXplus (60 m x 0.25 mm, 0.25 µm)[14]
Carrier Gas Helium @ 1.0 mL/min[12]
Inlet Temperature 250 °C[12]
Oven Program 50°C (20 min), then 10°C/min to 250°C (5 min)[12]
Detector FID @ 250 °C[12]

| Injection Volume | 0.1 µL (Split 1:50)[12] |

References

Navigating the Carbon Cost of Precision: An In-depth Technical Guide to the Carbon Footprint of Methanol-13C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the carbon footprint associated with the synthesis of Methanol-13C. This whitepaper provides a thorough analysis of the environmental impact of producing this critical isotopically labeled compound, offering valuable insights for sustainable laboratory and manufacturing practices.

This compound is an indispensable tool in metabolic research, drug discovery, and environmental science, enabling the precise tracing of molecular pathways. However, its synthesis, a multi-step process involving carbon isotope enrichment and chemical conversion, carries an environmental cost. This guide dissects the carbon footprint of each stage, providing quantitative data, detailed experimental protocols, and visual workflows to empower informed decision-making in the scientific community.

Unpacking the Carbon Footprint: A Two-Fold Challenge

The overall carbon footprint of this compound synthesis is predominantly determined by two key stages: the energy-intensive enrichment of the carbon-13 isotope and the subsequent chemical synthesis of methanol.

1. Carbon-13 Isotope Enrichment: The journey to this compound begins with the separation of the heavier ¹³C isotope from its far more abundant ¹²C counterpart. The primary industrial method for this enrichment is cryogenic distillation of carbon monoxide (¹³CO) or methane (¹³CH₄). This process is notoriously energy-intensive, requiring the cooling of these gases to extremely low temperatures and their separation in towering distillation columns. While precise figures for the carbon footprint of ¹³C enrichment are not widely published, the significant energy requirements of cryogenic distillation suggest a substantial contribution to the overall environmental impact.

A promising alternative for ¹³C enrichment is the electrochemical reduction of CO₂, a method that has been shown to preferentially convert ¹²CO₂.[1][2][3][4] This leaves the unreacted CO₂ stream enriched in ¹³CO₂, offering a potentially less energy-intensive pathway for producing the desired feedstock.[1][2][3][4]

2. Chemical Synthesis of this compound: The enriched carbon source, typically in the form of ¹³CO₂ or ¹³CO, is then converted to this compound. The most common method is the catalytic hydrogenation of these precursors. The carbon footprint of this stage is heavily influenced by the source of the hydrogen gas used in the reaction.

  • Hydrogen from Steam Methane Reforming (SMR): This is the most common and currently most economical method of hydrogen production. However, it is a carbon-intensive process, generating approximately 9 to 12 kilograms of CO₂ for every kilogram of hydrogen produced.[5][6][7][8]

  • Hydrogen from Electrolysis: This method uses electricity to split water into hydrogen and oxygen. The carbon footprint of electrolytic hydrogen is directly tied to the carbon intensity of the electricity source. When powered by renewable energy sources like solar or wind, the carbon footprint can be as low as 0.4 to 2.7 kg of CO₂ equivalent per kilogram of hydrogen.[7]

Quantitative Analysis of Carbon Emissions

To provide a clearer understanding of the environmental impact, the following tables summarize the carbon footprint associated with the key components of this compound synthesis.

Table 1: Estimated Carbon Footprint of Hydrogen Production

Hydrogen Production MethodCarbon Footprint (kg CO₂-eq / kg H₂)Data Source(s)
Steam Methane Reforming (SMR)9 - 12[5][6][7][8]
Electrolysis (Renewable Electricity)0.4 - 2.7[7]
Electrolysis (Grid Electricity - Varies by region)Highly Variable[7][9]

Table 2: Carbon Footprint of Methanol Synthesis from CO₂ and H₂

Feedstock & ProcessGreenhouse Gas Emissions (g CO₂-eq / MJ Methanol)NotesData Source(s)
Conventional Methanol from Natural Gas91.5Cradle-to-grave emissions.[10]
Synthetic Methanol from Captured CO₂ and Renewable H₂13.6Cradle-to-grave emissions for a stand-alone system.[10][11]
Reduction in GHG Emissions 2.6 - 3.3 kg CO₂-eq / kg Methanol Compared to conventional methods.[12]

Note: The carbon footprint of this compound synthesis will be the sum of the footprints of ¹³C enrichment and the chemical synthesis process. Due to the lack of specific public data on the energy consumption of large-scale ¹³C enrichment, a precise total carbon footprint cannot be definitively stated. However, it is expected to be significantly higher than conventional methanol due to the energy-intensive nature of isotope separation.

Experimental Pathways to this compound

The synthesis of this compound can be achieved through several established chemical routes. The following sections provide detailed methodologies for the two primary synthesis pathways.

Synthesis of this compound via Catalytic Hydrogenation of ¹³CO₂

This process involves the direct reaction of ¹³CO₂ with hydrogen gas over a catalyst.

Diagram: Catalytic Hydrogenation of ¹³CO₂ to this compound

CO2_to_Methanol CO2_13 ¹³CO₂ Reactor Fixed-Bed Reactor (Cu/ZnO/Al₂O₃ catalyst) 200-300°C, 50-100 bar CO2_13->Reactor H2 H₂ H2->Reactor Separator Gas-Liquid Separator Reactor->Separator Methanol_13C This compound (liquid) Separator->Methanol_13C Unreacted_Gases Unreacted ¹³CO₂, H₂ Separator->Unreacted_Gases Recycle Recycle Unreacted_Gases->Recycle Recycle->Reactor

Caption: Workflow for the synthesis of this compound from ¹³CO₂.

Experimental Protocol:

  • Catalyst Preparation: A commercial Cu/ZnO/Al₂O₃ catalyst is typically used. The catalyst is activated in the reactor by reduction with a flow of dilute hydrogen in an inert gas at elevated temperatures.

  • Reaction Setup: A high-pressure fixed-bed reactor is charged with the activated catalyst.

  • Reaction Conditions: A feed gas mixture of ¹³CO₂ and H₂ (typically in a 1:3 molar ratio) is introduced into the reactor. The reaction is carried out at a pressure of 50-100 bar and a temperature of 200-300°C.[13]

  • Product Separation: The product stream exiting the reactor, containing this compound, water, and unreacted gases, is cooled to condense the liquid products. A gas-liquid separator is used to separate the liquid this compound and water from the unreacted ¹³CO₂ and H₂.

  • Purification: The crude this compound is purified by distillation to remove water and any byproducts.

  • Recycling: The unreacted gases are typically recycled back to the reactor to maximize conversion.

Synthesis of this compound via Hydrogenation of ¹³CO

This pathway involves the reaction of ¹³CO with hydrogen.

Diagram: Hydrogenation of ¹³CO to this compound

CO_to_Methanol CO_13 ¹³CO Reactor High-Pressure Reactor (e.g., Cu-based catalyst) 250-300°C, 100 bar CO_13->Reactor H2 H₂ H2->Reactor Condenser Condenser Reactor->Condenser Methanol_13C This compound (liquid) Condenser->Methanol_13C Unreacted_Gases Unreacted ¹³CO, H₂ Condenser->Unreacted_Gases Recycle Recycle Unreacted_Gases->Recycle Recycle->Reactor

References

Key Differences Between Methanol-13C and Methanol-14C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core differences between Methanol-13C (¹³CH₃OH) and Methanol-14C (¹⁴CH₃OH), two critical isotopically labeled compounds utilized across a spectrum of scientific disciplines. This document details their fundamental properties, primary applications, experimental methodologies, and safety considerations to aid researchers in selecting the appropriate tracer for their experimental needs.

Fundamental Properties: A Tale of Two Isotopes

The primary distinction between this compound and Methanol-14C lies in the carbon isotope incorporated into the methanol molecule. Carbon-13 is a stable, naturally occurring isotope, while Carbon-14 is a radioactive isotope.[1] This fundamental difference in nuclear stability dictates their applications, detection methods, and handling requirements.

All carbon atoms possess six protons; however, the number of neutrons varies among its isotopes.[1] Carbon-12, the most abundant isotope, has six neutrons. Carbon-13 possesses seven neutrons, rendering it a stable, heavier isotope of carbon. In contrast, Carbon-14 has eight neutrons, resulting in an unstable nucleus that undergoes radioactive decay.[1]

Quantitative Isotopic and Physical Properties

The following tables summarize the key quantitative data for this compound and Methanol-14C.

Property This compound Methanol-14C
Isotope Type StableRadioactive
Natural Abundance of Carbon Isotope ~1.1%Trace amounts (~1 part per trillion)
Neutrons in Carbon Nucleus 78
Radioactive Half-life Not applicable (Stable)~5,730 years[2]
Decay Mode Not applicableBeta (β⁻) decay[3][4]
Decay Product Not applicableNitrogen-14 (¹⁴N)[4]
Specific Activity Not applicableHigh, can be synthesized to various levels
Physical Property This compound Methanol-14C (approximated from Methanol)
Molecular Weight ~33.03 g/mol [5]~34.04 g/mol [6]
Density (at 25°C) ~0.815 g/mL[4]~0.792 g/cm³ (for unlabeled methanol)[7]
Boiling Point ~65.4 °C[4]~64.7 °C (for unlabeled methanol)[7]
Melting Point ~-98 °C[4]~-97.6 °C (for unlabeled methanol)[7]

Core Applications in Research and Development

The distinct properties of this compound and Methanol-14C lead to their use in different, yet sometimes complementary, areas of scientific investigation.

This compound: A Stable Isotope for Structural and Metabolic Analysis

This compound is a powerful tool in non-invasive analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its stability allows for its safe use in a wide range of applications without the need for radiological controls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a fundamental technique for elucidating the carbon skeleton of organic molecules.[8] this compound can be used as a solvent or a reagent to introduce a ¹³C label into a molecule of interest, aiding in structure determination and the study of reaction mechanisms.

  • Metabolic Flux Analysis (MFA): In cellular metabolism studies, cells are cultured in media containing ¹³C-labeled substrates, such as this compound.[9] By tracking the incorporation of the ¹³C isotope into various metabolites using mass spectrometry or NMR, researchers can map and quantify the flow of carbon through metabolic pathways.[10][11] This provides a detailed picture of cellular physiology in response to genetic modifications or drug treatments.

Methanol-14C: A Radioactive Tracer for Sensitive Quantification

The radioactive decay of Methanol-14C allows for its highly sensitive detection, making it an invaluable tool for tracer studies where the concentration of the labeled molecule is very low.

  • Drug Metabolism and Pharmacokinetics (DMPK) / ADME Studies: A cornerstone of drug development, Absorption, Distribution, Metabolism, and Excretion (ADME) studies utilize ¹⁴C-labeled drug candidates to understand their fate in a biological system.[12][13] By administering a ¹⁴C-labeled drug, researchers can quantify the total drug-related material in various tissues and excreta over time, determine routes of elimination, and identify metabolites.[14][15]

  • Radiocarbon Dating: While not a direct application of Methanol-14C, the principle of ¹⁴C decay is the basis of radiocarbon dating, a method used to determine the age of organic materials.[2]

Experimental Protocols: Methodologies for Key Applications

Protocol 1: 13C-NMR Spectroscopy for Small Molecule Analysis

This protocol outlines the general steps for acquiring a ¹³C-NMR spectrum of a small molecule using this compound as a solvent or internal standard.

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃, D₂O). If this compound is used as an internal standard, a small, known amount is added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the ¹³C probe.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected ¹³C resonances (typically 0-220 ppm).

    • Use a standard pulse program with proton decoupling.

    • Set the number of scans (ns) based on the sample concentration (typically ranging from hundreds to thousands of scans for ¹³C).

    • Set a relaxation delay (d1) to allow for full relaxation of the carbon nuclei between scans (e.g., 2-5 seconds).

  • Data Acquisition: Initiate the acquisition by typing 'zg' (or an equivalent command).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

  • Spectral Analysis: Identify and integrate the peaks to obtain information about the carbon environments in the molecule.

Protocol 2: In Vitro Metabolic Stability Assay using Methanol-14C Labeled Compound

This protocol describes a typical in vitro experiment to assess the metabolic stability of a ¹⁴C-labeled compound in liver microsomes.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Add liver microsomes (e.g., human, rat) to the buffer.

    • Add the ¹⁴C-labeled test compound (dissolved in a suitable solvent like methanol or DMSO) to achieve the desired final concentration.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile or methanol) to stop the enzymatic reaction. This solution often contains an internal standard for analytical purposes.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or vial.

    • Analyze the supernatant using liquid scintillation counting (LSC) to determine the total radioactivity.

    • For metabolite profiling, the supernatant can be analyzed by liquid chromatography coupled with a radioactivity detector (e.g., LC-RAM) or by collecting fractions for LSC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the in vitro half-life and intrinsic clearance of the compound.

Visualization of Key Pathways and Workflows

Diagram 1: Central Carbon Metabolism Tracing with 13C

Central_Carbon_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P->F6P R5P->GAP Xu5P Xylulose-5-P R5P->Xu5P Xu5P->F6P Xu5P->GAP S7P Sedoheptulose-7-P Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Methanol This compound Formaldehyde Formaldehyde Methanol->Formaldehyde Formate Formate Formaldehyde->Formate CO2 CO2 Formate->CO2 cluster_glycolysis cluster_glycolysis Formate->cluster_glycolysis One-carbon metabolism

Caption: Simplified diagram of central carbon metabolism pathways traceable with ¹³C-labeled substrates.

Diagram 2: Experimental Workflow for a ¹⁴C-ADME Study

ADME_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Sample Analysis cluster_reporting Data Interpretation and Reporting synthesis Synthesis of 14C-labeled Drug purification Purification and QC synthesis->purification formulation Formulation of Dosing Solution purification->formulation animal_dosing Dosing in Animal Models (e.g., Rat) formulation->animal_dosing human_dosing Dosing in Human Volunteers animal_dosing->human_dosing sample_collection Sample Collection (Blood, Urine, Feces) human_dosing->sample_collection total_radioactivity Quantification of Total Radioactivity (LSC/AMS) sample_collection->total_radioactivity metabolite_profiling Metabolite Profiling (LC-RAM/HPLC) sample_collection->metabolite_profiling pk_analysis Pharmacokinetic Analysis total_radioactivity->pk_analysis mass_balance Mass Balance Calculation total_radioactivity->mass_balance metabolite_id Metabolite Identification (LC-MS/MS, NMR) metabolite_profiling->metabolite_id metabolic_pathway Elucidation of Metabolic Pathways metabolite_id->metabolic_pathway report Final Study Report for Regulatory Submission pk_analysis->report mass_balance->report metabolic_pathway->report

Caption: A typical experimental workflow for an ADME study using a ¹⁴C-labeled drug candidate.

Safety and Handling: A Comparative Overview

The handling procedures for this compound and Methanol-14C are dictated by their chemical and radiological properties. While both are flammable and toxic, Methanol-14C requires additional precautions due to its radioactivity.

Safety Aspect This compound Methanol-14C
Chemical Hazards Flammable, toxic if ingested, inhaled, or in contact with skin.[4][16]Flammable, toxic if ingested, inhaled, or in contact with skin.[16][17]
Radiological Hazards NoneLow-energy beta emitter; primarily an internal hazard.[2][3]
Personal Protective Equipment (PPE) Safety glasses, lab coat, chemical-resistant gloves.[18]Safety glasses, lab coat, double gloves, and other PPE as required by the radiation safety protocol.[19][20]
Work Environment Well-ventilated area or fume hood.[18]Designated radioactive work area, often within a fume hood, with appropriate shielding (e.g., acrylic) for beta emissions.[3][19]
Waste Disposal Disposed of as chemical waste, following institutional guidelines.[17]Disposed of as radioactive waste, segregated by activity level and following strict institutional and regulatory protocols.[20]
Monitoring Not applicable for isotopic content.Regular wipe tests of the work area and personal monitoring (e.g., dosimeters) may be required depending on the amount used.[2][20]
Storage Store in a cool, dry, well-ventilated area away from ignition sources.[4]Store in a designated, shielded, and secure location for radioactive materials, with clear labeling of the isotope, activity, and date.[3][19]

Conclusion

This compound and Methanol-14C are indispensable tools in modern scientific research, each with a unique set of properties that define its applications. This compound, as a stable isotope, is ideal for structural elucidation and metabolic flux analysis where non-invasive, non-radioactive methods are paramount. In contrast, the radioactive nature of Methanol-14C provides unparalleled sensitivity for tracer studies in drug metabolism and pharmacokinetics, where tracking minute quantities of a compound and its metabolites is critical. A thorough understanding of their fundamental differences, as outlined in this guide, is essential for researchers to design robust experiments, ensure data integrity, and maintain a safe laboratory environment.

References

The Pivotal Role of Methanol-13C in Unraveling Metabolic Networks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Methanol-13C (¹³CH₃OH) as a powerful tracer in metabolomics. Stable isotope-labeled methanol is instrumental in elucidating the intricate network of one-carbon (1C) metabolism, a set of biochemical reactions fundamental to cell proliferation, maintenance, and various disease states. By tracing the journey of the ¹³C-labeled methyl group, researchers can gain unprecedented insights into metabolic fluxes and pathway dynamics, paving the way for novel therapeutic interventions and a deeper understanding of cellular physiology.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a vital network of interconnected pathways responsible for the synthesis of essential biomolecules such as nucleotides (purines and thymidylate) and amino acids (serine, glycine, and methionine). It also provides methyl groups for a vast number of methylation reactions that are crucial for epigenetic regulation and other cellular processes. Dysregulation of 1C metabolism has been identified as a hallmark of various diseases, including cancer.

This compound serves as a stable isotope tracer to probe the dynamics of this critical metabolic network. When introduced into a biological system, ¹³CH₃OH is oxidized first to formaldehyde (¹³CH₂O) and then to formate (¹³CHOO⁻). This labeled formate can then enter the cellular one-carbon pool, primarily through the folate and methionine cycles, allowing for the precise tracking of its incorporation into a multitude of downstream metabolites. This enables the quantification of metabolic flux and the identification of alterations in pathway activity in response to genetic modifications, drug treatments, or environmental stimuli.[1]

Key Metabolic Pathways Investigated with this compound

The ¹³C label from this compound is primarily incorporated into the one-carbon metabolic network. The following diagram illustrates the central pathways involved.

One_Carbon_Metabolism cluster_Methanol_Metabolism Methanol Oxidation cluster_Folate_Cycle Folate Cycle cluster_Serine_Glycine Serine-Glycine Synthesis cluster_Methionine_Cycle Methionine Cycle This compound This compound Formaldehyde-13C Formaldehyde-13C This compound->Formaldehyde-13C ADH Formate-13C Formate-13C Formaldehyde-13C->Formate-13C ALDH 10-Formyl-THF-13C 10-Formyl-THF-13C Formate-13C->10-Formyl-THF-13C THF THF 5,10-Methenyl-THF-13C 5,10-Methenyl-THF-13C 10-Formyl-THF-13C->5,10-Methenyl-THF-13C Purine Synthesis-13C Purine Synthesis-13C 10-Formyl-THF-13C->Purine Synthesis-13C C2 & C8 incorporation 5,10-Methylene-THF-13C 5,10-Methylene-THF-13C 5,10-Methenyl-THF-13C->5,10-Methylene-THF-13C 5,10-Methylene-THF-13C->THF dTMP Synthesis 5-Methyl-THF-13C 5-Methyl-THF-13C 5,10-Methylene-THF-13C->5-Methyl-THF-13C Glycine-13C Glycine-13C 5,10-Methylene-THF-13C->Glycine-13C SHMT Homocysteine Homocysteine 5-Methyl-THF-13C->Homocysteine MS Serine-13C Serine-13C Glycine-13C->Serine-13C SHMT Methionine-13C Methionine-13C SAM SAM-13C Methionine-13C->SAM SAH SAH SAM->SAH Methylation Reactions (DNA, RNA, proteins) SAH->Homocysteine Homocysteine->Methionine-13C Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Labeling 2. Labeling with This compound Medium Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Methanol/Chloroform/Water) Quenching->Extraction Analysis 5. MS or NMR Analysis Extraction->Analysis Data_Processing 6. Data Processing and Isotopologue Analysis Analysis->Data_Processing

References

Foundational Studies Utilizing Methanol-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux rates, and understanding cellular physiology. Among the various tracers, Methanol-13C (¹³CH₃OH) serves as a unique and indispensable probe, particularly for studying C1 metabolism. Its application is foundational in fields ranging from metabolic engineering in methylotrophic yeasts like Pichia pastoris to advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Applications of this compound

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone technique used to measure the rates (fluxes) of intracellular metabolic reactions.[4][5] When cells are cultured with ¹³C-labeled substrates, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using techniques like mass spectrometry (MS) or NMR, the flow of carbon through the metabolic network can be reconstructed.[4]

This compound is especially critical for studying methylotrophic organisms, such as the yeast Pichia pastoris, which can utilize methanol as its sole carbon source.[2] Tracing the ¹³C from methanol allows for the precise quantification of fluxes through methanol assimilation pathways and their interaction with central carbon metabolism.[1] This is vital for optimizing the production of recombinant proteins, a common application for P. pastoris in the biopharmaceutical industry.[1]

A foundational study on P. pastoris combined metabolomics and instationary ¹³C-metabolic flux analysis to investigate the impact of recombinant protein production. The results showed that protein production led to an increased energy demand, evidenced by higher fluxes through the methanol oxidation pathway and the TCA cycle.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is frequently used in NMR spectroscopy for both analytical and research purposes. Due to the magnetic properties of the ¹³C nucleus, its presence in a molecule provides detailed structural and dynamic information. In ¹³C-NMR, the chemical environment of each carbon atom in a molecule results in a distinct signal, or chemical shift.[6]

Foundational studies have utilized 99% enriched ¹³C-methanol to perform two-dimensional (2D) NMR spectroscopy even at ultra-low magnetic fields.[7] The resulting complex spectral correlations serve as a unique fingerprint for chemical analysis.[7] Other studies have used ¹³C-NMR to investigate the metabolism of acetate and methanol in methylotrophic bacteria, successfully identifying major metabolites like α,α-trehalose and tracing the flux of the ¹³C label into key intermediates.[3]

C1 Building Block in Synthesis

In organic and medicinal chemistry, methanol is an important and sustainable C1 building block for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[8][9] The use of this compound in these reactions allows researchers to trace the origin of single-carbon units within newly synthesized molecules, helping to elucidate complex reaction mechanisms. This is particularly relevant in drug discovery, where understanding the precise assembly of molecular scaffolds is critical.[8][9]

Quantitative Data Summary

Quantitative data from ¹³C-methanol studies are essential for interpreting metabolic phenotypes and spectral analyses.

Table 1: Representative ¹³C NMR Chemical Shift for Methanol

This table presents the typical chemical shift observed for the carbon atom in methanol in a ¹³C-NMR spectrum, which provides direct evidence of its chemical environment.[6]

CompoundCarbon AtomSolventChemical Shift (δ, ppm)
Methanol (CH₃OH)CH₃CDCl₃~49.9

Note: The exact chemical shift can vary slightly depending on the solvent and experimental conditions.[6]

Table 2: Metabolic Flux Changes in Pichia pastoris During Recombinant Protein Production

This table summarizes the qualitative findings from a ¹³C-MFA study on a Rhizopus oryzae lipase (Rol)-producing P. pastoris strain compared to a reference strain, using a glucose/methanol substrate mixture.[1]

Metabolic Pathway/ParameterObservation in Rol-Producing StrainImplication
Methanol Oxidation PathwayIncreased FluxHigher energy and formaldehyde demand for biosynthesis.
TCA CycleIncreased FluxIncreased generation of ATP and reducing equivalents (NADH).
Oxygen Uptake RateIncreasedHigher respiratory activity to meet energy demands.
CO₂ Production RateIncreasedElevated catabolic activity.
Biomass YieldSlightly ReducedMetabolic burden associated with protein production.

Detailed Experimental Protocols

Protocol 1: General Workflow for ¹³C-Methanol Metabolic Labeling

This protocol outlines the key steps for conducting a steady-state ¹³C labeling experiment in cell culture, a foundational method for MFA.[10][11]

1. Cell Culture and Media Preparation:

  • Seed cells in a standard culture medium and grow them to the mid-exponential phase, aiming for approximately 80% confluency at the time of labeling.[10]
  • Prepare a custom ¹³C-labeling medium. For methylotrophic organisms like P. pastoris, this involves replacing standard methanol with a defined concentration of this compound.[2] For other cell types, this compound might be used alongside other tracers.
  • Ensure the medium is supplemented with other necessary nutrients, such as dialyzed fetal bovine serum (dFBS) if required, to avoid interference from unlabeled metabolites.[11]

2. Isotopic Labeling:

  • Gently aspirate the standard medium from the cultured cells.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.[10]
  • Add the pre-warmed ¹³C-labeling medium to the cells and return them to the incubator (e.g., 37°C, 5% CO₂).[10]
  • Incubate for a sufficient duration to allow the intracellular metabolites to reach an isotopic steady state. This time varies by cell type and pathway but is often determined empirically (typically several hours).[12]

3. Metabolite Quenching and Extraction (Critical Step):

  • This step is designed to instantly halt all enzymatic activity, preserving the in vivo metabolic state.[10]
  • Rapidly aspirate the ¹³C-labeling medium from the culture plate.
  • Immediately wash the cells with an ice-cold saline solution (e.g., 0.9% NaCl) to remove extracellular ¹³C-tracer.[10]
  • Add an ice-cold quenching/extraction solvent. A common and effective choice is an 80:20 methanol:water mixture, pre-chilled to -80°C.[10][13]
  • Place the culture dish on dry ice and use a cell scraper to detach the cells into the cold methanol solution.[13][14]
  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[13]

4. Sample Processing and Analysis:

  • Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet insoluble materials like proteins and cell debris.[13]
  • Carefully transfer the supernatant, which contains the polar intracellular metabolites, to a new tube.[10]
  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).[13]
  • The dried pellet can be stored at -80°C or reconstituted for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or NMR.[11][13]

Protocol 2: Analysis of ¹³C Labeling Patterns

1. Mass Spectrometry Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., MS-grade water/acetonitrile mixture).[11]
  • Analyze samples using high-resolution LC-MS or GC-MS to measure the mass isotopomer distributions (MIDs) for dozens to hundreds of metabolites.[4][15]

2. Data Analysis and Flux Calculation:

  • The measured MIDs are corrected for the natural abundance of ¹³C.
  • Specialized software is used to fit the corrected MIDs to a metabolic network model.[11]
  • This computational fitting process allows for the estimation of intracellular metabolic fluxes throughout the network.[4][11]

Visualizations: Workflows and Pathways

G cluster_workflow General ¹³C-MFA Experimental Workflow culture 1. Cell Culture (Mid-exponential phase) labeling 2. Isotopic Labeling (Switch to ¹³C-Methanol medium) culture->labeling quench 3. Quenching & Extraction (Cold Methanol) labeling->quench analysis 4. Sample Analysis (LC-MS / GC-MS) quench->analysis data 5. Data Processing (MID Correction) analysis->data mfa 6. Flux Calculation (Computational Modeling) data->mfa

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.[11]

G Methanol Metabolism in Pichia pastoris cluster_peroxisome Peroxisome cluster_cytosol Cytosol methanol ¹³C-Methanol formaldehyde ¹³C-Formaldehyde methanol->formaldehyde AOX dihydroxyacetone ¹³C-Dihydroxyacetone (DHA) formaldehyde->dihydroxyacetone DAS/DHA Synthase dhap ¹³C-DHAP dihydroxyacetone->dhap DAK dihydroxyacetone->dhap gap ¹³C-GAP dhap->gap glycolysis Glycolysis / Gluconeogenesis gap->glycolysis

Caption: Assimilation of ¹³C-Methanol into central metabolism in P. pastoris.

G cluster_extraction Metabolite Quenching & Extraction Workflow aspirate Aspirate ¹³C Medium wash Wash with Ice-Cold Saline aspirate->wash add_methanol Add -80°C 80% Methanol wash->add_methanol scrape Scrape Cells on Dry Ice add_methanol->scrape collect Collect Lysate scrape->collect centrifuge Centrifuge at 4°C collect->centrifuge supernatant Collect Supernatant (Metabolite Fraction) centrifuge->supernatant

Caption: A detailed workflow for rapid metabolite quenching and extraction.[10][13]

References

Methodological & Application

Application Note: Quantitative Analysis of Methanol in Biological Samples Using Methanol-¹³C as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol, a simple yet toxic alcohol, is a compound of significant interest in various fields, including clinical toxicology, industrial hygiene, and metabolic research. Accurate and precise quantification of methanol in biological matrices is crucial for diagnosing poisoning, monitoring occupational exposure, and understanding metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile compounds like methanol. The use of a stable isotope-labeled internal standard, such as Methanol-¹³C, is the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry.[1]

This application note provides a detailed protocol for the quantification of methanol in biological samples (e.g., blood, urine) using Methanol-¹³C as an internal standard with GC-MS. The principle of this method is based on isotope dilution mass spectrometry (IDMS), where a known amount of the isotopically labeled analyte is added to the sample at the beginning of the workflow.[2] This internal standard co-elutes with the unlabeled methanol and experiences identical conditions during sample preparation and analysis, thus correcting for any variations in extraction efficiency, injection volume, and instrument response. The quantification is then based on the ratio of the signal from the native analyte to the isotopically labeled standard.

Experimental Protocols

This section details the methodologies for the quantification of methanol in biological samples using Methanol-¹³C as an internal standard.

Materials and Reagents
  • Methanol (≥99.9% purity)

  • Methanol-¹³C (≥99 atom % ¹³C)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Biological matrix (e.g., human plasma, urine)

  • GC-MS grade vials and caps

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler (recommended)

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

Preparation of Standards and Solutions
  • Methanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of methanol and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Methanol-¹³C Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of Methanol-¹³C and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methanol stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the Methanol-¹³C IS stock solution with deionized water to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL Methanol-¹³C internal standard spiking solution to each tube.

  • Add 200 µL of cold acetonitrile or 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a GC-MS vial for analysis.

GC-MS Analysis
  • GC Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[3][4]

  • Injection Mode: Headspace or direct liquid injection. Headspace analysis is often preferred for volatile compounds in complex matrices to minimize contamination of the GC system.[3][4]

  • Injector Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 120°C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection Mode: Selected Ion Monitoring (SIM)

    • Methanol (¹²CH₃OH): Monitor m/z 31 and 32

    • Methanol-¹³C (¹³CH₃OH): Monitor m/z 32 and 33

Note: The specific GC-MS parameters may need to be optimized for your instrument.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of methanol to the peak area of Methanol-¹³C against the concentration of the methanol standards.

  • Quantification: Determine the concentration of methanol in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantitative analysis of methanol using a stable isotope-labeled internal standard by GC-MS. The data presented is representative of the performance expected from such a method, based on similar validated methods in the literature.[5][6]

ParameterResult
Linearity (r²) > 0.999
Linear Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (RSD%) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of methanol using Methanol-¹³C as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Methanol Standards add_is Spike Sample with Methanol-¹³C IS prep_standards->add_is prep_is Prepare Methanol-¹³C Internal Standard prep_is->add_is sample_collection Collect Biological Sample sample_collection->add_is protein_precip Protein Precipitation (Acetonitrile/TCA) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant to GC Vial centrifuge->supernatant_transfer gcms_analysis GC-MS Analysis (SIM Mode) supernatant_transfer->gcms_analysis peak_integration Peak Integration & Area Ratio Calculation gcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Methanol in Samples calibration_curve->quantification

Caption: Experimental workflow for methanol quantification.

Logical Relationship: Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the principle of using Methanol-¹³C as an internal standard for accurate quantification.

idms_principle cluster_result Final Measurement analyte Methanol (Unknown Amount) sample_prep Sample Preparation analyte->sample_prep internal_standard Methanol-¹³C (Known Amount) internal_standard->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis ratio Ratio of Methanol to Methanol-¹³C gcms_analysis->ratio

Caption: Principle of IDMS for methanol quantification.

Conclusion

The use of Methanol-¹³C as an internal standard in GC-MS analysis provides a robust, accurate, and precise method for the quantification of methanol in biological samples. This approach effectively compensates for analytical variability, leading to reliable data for clinical diagnostics, toxicological screening, and metabolic research. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals implementing this methodology.

References

Protocol for 13C Metabolic Flux Analysis using Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By using stable isotope-labeled substrates, such as 13C-labeled methanol, researchers can trace the flow of atoms through metabolic pathways. 13C-Methanol is a valuable tracer for probing one-carbon (1C) metabolism, a critical network of reactions involved in the biosynthesis of nucleotides, amino acids, and methylation processes. Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer, making it a key area of investigation in drug development.

This document provides a detailed protocol for conducting 13C-MFA experiments using Methanol-13C as a tracer. It covers the entire workflow from cell culture and isotope labeling to sample preparation, mass spectrometry analysis, and data interpretation.

Principle of the Method

When cells are cultured in a medium containing 13C-Methanol (¹³CH₃OH), the labeled carbon is assimilated into the cellular one-carbon pool. Methanol is first oxidized to formaldehyde and then to formate. This 13C-labeled formate can then enter the folate and methionine cycles in both the cytoplasm and mitochondria. By tracking the incorporation of ¹³C into downstream metabolites such as serine, glycine, and methionine using mass spectrometry, it is possible to quantify the flux through these key metabolic pathways. The distribution of mass isotopologues (different masses of a molecule due to isotope labeling) in these metabolites provides a quantitative measure of the metabolic flux.[1]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent mammalian cells with 13C-Methanol.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 13C-Methanol (¹³CH₃OH)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow overnight in a standard complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of 13C-Methanol. The final concentration of methanol may need to be optimized for the specific cell line to avoid toxicity.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

    • Add the pre-warmed 13C-Methanol labeling medium to each well.

  • Incubation: Return the plates to the incubator and culture the cells for a predetermined duration to achieve isotopic steady state. This time can range from a few hours to over 24 hours and should be determined empirically for the specific experimental system.[1]

Protocol 2: Metabolite Quenching and Extraction

This protocol describes the rapid quenching of metabolic activity and extraction of intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge

Procedure:

  • Quenching:

    • Remove the culture plate from the incubator.

    • Immediately aspirate the labeling medium.

    • Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled medium.

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Place the plate on dry ice.

    • Using a cell scraper, scrape the cells into the cold methanol.[1]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1]

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -20°C for at least 1 hour to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube. The supernatant can be stored at -80°C until further processing.

Protocol 3: Sample Preparation for Mass Spectrometry (GC-MS)

This protocol details the derivatization of polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Pyridine

  • Methoxyamine hydrochloride

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCS)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas.

  • Methoximation:

    • Resuspend the dried extract in 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes with shaking.

  • Silylation:

    • Add 30 µL of MTBSTFA + 1% TBDMSCS to the sample.

    • Incubate at 60°C for 30 minutes.

  • Analysis: Cool the samples to room temperature and transfer them to GC-MS vials for analysis.

Data Presentation

Table 1: Representative Mass Isotopomer Distributions (MIDs) of Key Amino Acids from 13C-Methanol Labeling.

This table shows hypothetical but expected mass isotopomer distribution data for serine and glycine following labeling with 13C-Methanol. The M+n value represents the fraction of the metabolite pool containing 'n' 13C atoms. The enrichment in M+1 for serine and glycine indicates the incorporation of the labeled carbon from methanol through one-carbon metabolism.

MetaboliteMass IsotopologueCondition A (Control)Condition B (Treated)
Serine M+095.0%85.0%
M+14.5%14.0%
M+20.5%1.0%
Glycine M+096.0%88.0%
M+13.8%11.5%
M+20.2%0.5%

Table 2: Metabolic Fluxes in Pichia pastoris growing on a Glucose/Methanol Mixture.

This table presents quantitative flux data from a study on Pichia pastoris co-metabolizing glucose and methanol. The fluxes are given in mmol/gDCW/h and represent the net rate of the reactions. This data illustrates how 13C-MFA can be used to quantify the contribution of methanol to central carbon metabolism.

Reaction/PathwayReference Strain Flux (mmol/gDCW/h)Rol-producing Strain Flux (mmol/gDCW/h)
Methanol Uptake 0.350.45
Methanol Oxidation 0.300.40
Formaldehyde to Dihydroxyacetone 0.050.05
Glycolysis (Glucose -> Pyruvate) 1.201.10
Pentose Phosphate Pathway (oxidative) 0.400.35
TCA Cycle (Citrate Synthase) 0.600.75
Serine Synthesis (from 3-PG) 0.150.18

Data adapted from a study on Pichia pastoris and is for illustrative purposes.[1]

Mandatory Visualization

Diagram 1: Metabolic Pathway of 13C-Methanol in One-Carbon Metabolism

Methanol_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria 13C-Methanol 13C-Methanol 13C-Formaldehyde 13C-Formaldehyde 13C-Methanol->13C-Formaldehyde Oxidation 13C-Formate_cyto 13C-Formate 13C-Formaldehyde->13C-Formate_cyto Oxidation 10-formyl-THF_cyto 10-formyl-THF 13C-Formate_cyto->10-formyl-THF_cyto Formate-THF ligase 13C-Formate_mito 13C-Formate 13C-Formate_cyto->13C-Formate_mito THF_cyto THF THF_cyto->10-formyl-THF_cyto Purine Synthesis Purine Synthesis 10-formyl-THF_cyto->Purine Synthesis Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto 10-formyl-THF_mito 10-formyl-THF 13C-Formate_mito->10-formyl-THF_mito Formate-THF ligase THF_mito THF THF_mito->10-formyl-THF_mito Serine_mito Serine 10-formyl-THF_mito->Serine_mito Serine_mito->Serine_cyto Glycine_mito Glycine Serine_mito->Glycine_mito Glycine_mito->Glycine_cyto Glycine_mito->10-formyl-THF_mito Glycine Cleavage System

Caption: Metabolic fate of 13C-Methanol in one-carbon metabolism.

Diagram 2: Experimental Workflow for 13C-Methanol Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B 13C-Methanol Labeling A->B C Quenching B->C D Metabolite Extraction C->D E Sample Derivatization (for GC-MS) D->E F Mass Spectrometry (GC-MS or LC-MS) E->F G Data Analysis (Mass Isotopomer Distribution) F->G H Metabolic Flux Calculation G->H

Caption: General workflow for a 13C-Methanol MFA experiment.

References

Application of Methanol-13C in Studying One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Keywords: Methanol-13C, one-carbon metabolism, metabolic flux analysis, stable isotope tracing, mass spectrometry, experimental protocol.

I. Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for providing methyl groups for methylation reactions. This intricate network is highly compartmentalized between the cytoplasm and mitochondria and is centered around the folate and methionine cycles. Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer, making it a critical area of study for researchers, scientists, and drug development professionals.

This compound (¹³CH₃OH) is a stable isotope-labeled tracer used to probe the dynamics of one-carbon metabolism. When introduced into a biological system, the ¹³C-labeled methyl group is oxidized to formaldehyde and then to formate. This labeled formate enters the cellular one-carbon pool, allowing for the precise tracking of its incorporation into various downstream metabolites. By measuring the incorporation of ¹³C into these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic fluxes and identify alterations in pathway activity in response to genetic modifications, drug treatments, or environmental changes.

These application notes provide a comprehensive overview of the use of this compound in studying one-carbon metabolism, including detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.

II. Metabolic Pathway of this compound

This compound enters the one-carbon metabolic network through a series of oxidation steps. The labeled carbon is then distributed throughout the folate and methionine cycles, leading to its incorporation into a variety of essential biomolecules.

Methanol_Metabolism cluster_oxidation Methanol Oxidation cluster_folate Folate Cycle cluster_methionine Methionine Cycle Methanol_13C This compound (¹³CH₃OH) Formaldehyde_13C Formaldehyde-13C (¹³CH₂O) Methanol_13C->Formaldehyde_13C Alcohol Dehydrogenase Formate_13C Formate-13C (¹³CHO₂⁻) Formaldehyde_13C->Formate_13C Formaldehyde Dehydrogenase THF Tetrahydrofolate (THF) Formate_13C->THF Formyl_THF_13C 10-Formyl-THF-13C Formate_13C->Formyl_THF_13C Methylene_THF_13C 5,10-Methylene-THF-13C THF->Methylene_THF_13C SHMT Homocysteine Homocysteine Methenyl_THF_13C 5,10-Methenyl-THF-13C Formyl_THF_13C->Methenyl_THF_13C Purines_13C Purines-13C Formyl_THF_13C->Purines_13C Purine Synthesis Methenyl_THF_13C->Methylene_THF_13C Methylene_THF_13C->THF dTMP synthesis Serine_13C Serine-13C Methylene_THF_13C->Serine_13C SHMT Methylene_THF_13C->Homocysteine Glycine Glycine Serine_13C->Glycine Thymidylate Thymidylate Methionine_13C Methionine-13C SAM_13C S-adenosylmethionine (SAM)-13C Methionine_13C->SAM_13C SAH S-adenosylhomocysteine (SAH) SAM_13C->SAH Methyltransferases Methylated_Substrates Methylated Substrates SAM_13C->Methylated_Substrates Methylation Reactions SAH->Homocysteine Homocysteine->Methionine_13C Methionine Synthase

Caption: Metabolic fate of this compound in one-carbon metabolism.

III. Experimental Design and Workflow

A typical this compound tracing experiment involves several key stages, from cell culture and labeling to sample preparation and analysis. Careful planning and execution of each step are crucial for obtaining high-quality, reproducible data.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_quenching Quenching & Extraction cluster_analysis Analysis & Data Interpretation Start Seed Cells Culture Culture to Desired Confluency Start->Culture Label Incubate with This compound Medium Culture->Label Quench Rapidly Quench Metabolism (e.g., Cold Methanol) Label->Quench Extract Extract Metabolites Quench->Extract Separate Phase Separation (Polar & Non-polar) Extract->Separate Analyze LC-MS or GC-MS Analysis Separate->Analyze Process Data Processing (Peak Integration, Natural Abundance Correction) Analyze->Process Interpret Mass Isotopologue Distribution (MID) Analysis Process->Interpret Flux Metabolic Flux Analysis (MFA) Interpret->Flux

Caption: General workflow for a this compound stable isotope tracing experiment.

IV. Experimental Protocols

A. Protocol for ¹³C-Methanol Labeling of Adherent Mammalian Cells

1. Cell Seeding and Culture: a. Seed adherent mammalian cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. b. Culture cells in their standard growth medium under optimal conditions (e.g., 37°C, 5% CO₂).

2. Preparation of Labeling Medium: a. Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize unlabeled metabolites), and this compound to the desired final concentration (e.g., 1-5 mM). b. Pre-warm the labeling medium to 37°C before use.

3. Isotopic Labeling: a. Aspirate the standard growth medium from the cell culture plates. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the pre-warmed this compound labeling medium to each well. d. Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label. The optimal incubation time should be determined empirically and depends on the metabolic pathways of interest.

B. Protocol for Quenching and Metabolite Extraction

1. Quenching: a. To rapidly halt metabolic activity, aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS. c. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.[1][2] d. Place the culture plate on dry ice for 10-15 minutes.[1]

2. Metabolite Extraction: a. Scrape the cells in the cold methanol using a cell scraper.[1] b. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[1] c. Vortex the lysate vigorously for 30-60 seconds. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[2] e. Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. f. The metabolite extract can be stored at -80°C until analysis.

C. Protocol for LC-MS Analysis

1. Sample Preparation: a. Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

2. Liquid Chromatography: a. Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. b. Set up a gradient elution profile using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

3. Mass Spectrometry: a. Operate the mass spectrometer in negative ion mode for the detection of many central carbon metabolites. b. Perform a full scan to acquire data over a specified mass range. c. For targeted analysis, use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to enhance sensitivity and specificity.

V. Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the mass isotopologue distribution (MID) for key metabolites. The MID reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n represents the metabolite with n ¹³C atoms incorporated from the tracer.[3]

A. Key Metabolites Labeled by this compound

The following table summarizes the key metabolites that are expected to be labeled by this compound and their corresponding mass shifts.

MetaboliteMetabolic PathwayExpected Mass Shift
FormateMethanol OxidationM+1
SerineFolate CycleM+1
GlycineFolate CycleM+1
MethionineMethionine CycleM+1
S-adenosylmethionine (SAM)Methionine CycleM+1
Purines (e.g., Adenine, Guanine)Nucleotide SynthesisM+1 or more
ThymidylateNucleotide SynthesisM+1
PhosphatidylcholineLipid Synthesis/MethylationM+1 (in the choline head group)

Table 1: Key metabolites labeled by this compound and their expected mass shifts. This data is illustrative and based on known metabolic pathways.

B. Illustrative Mass Isotopologue Distribution Data

The following table provides an illustrative example of mass isotopologue distribution data for serine in control and treated cells after labeling with this compound.

IsotopologueControl Cells (Fractional Abundance)Treated Cells (Fractional Abundance)
M+00.900.75
M+10.100.25
M+2<0.01<0.01

Table 2: Illustrative Mass Isotopologue Distribution (MID) for Serine. An increase in the M+1 fraction in treated cells suggests an increased flux of the ¹³C label from this compound into serine biosynthesis.

C. Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw LC-MS Data (.raw, .mzXML) Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Natural_Abundance_Correction Natural Abundance Correction Peak_Picking->Natural_Abundance_Correction MID_Calculation Mass Isotopologue Distribution (MID) Calculation Natural_Abundance_Correction->MID_Calculation Flux_Analysis Metabolic Flux Analysis (MFA) MID_Calculation->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

References

Application Notes and Protocols for Preparing Methanol-13C NMR Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation of Methanol-13C samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure the acquisition of high-quality, reproducible 13C NMR data, which is critical for structural elucidation, quantitative analysis, and reaction monitoring in various scientific and industrial settings.

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. When using isotopically labeled compounds, such as this compound, the enhanced signal intensity allows for more sensitive and precise measurements. Proper sample preparation is paramount to achieving optimal spectral quality, characterized by high signal-to-noise ratio, good resolution, and accurate chemical shifts. These application notes provide a comprehensive protocol for the preparation of this compound NMR samples, from solvent selection to the final steps of instrument setup.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (99 atom % 13C)

  • Deuterated Solvent: Chloroform-d (CDCl3), Deuterium Oxide (D2O), Methanol-d4 (CD3OD), or Dimethyl Sulfoxide-d6 (DMSO-d6) are common choices. The selection depends on the experimental requirements and solubility.[1][2]

  • NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.[3]

  • Pipettes and Syringes: Calibrated micropipettes or glass Pasteur pipettes.

  • Vortex Mixer/Sonicator: To ensure thorough mixing.

  • Filter: A small plug of glass wool or a syringe filter to remove particulate matter.

  • (Optional) Relaxation Agent: Chromium(III) acetylacetonate (Cr(acac)3).[4]

  • (Optional) Internal Standard: Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions.[5]

Step-by-Step Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent that is compatible with your experimental goals. For routine analysis of this compound, a common choice is Chloroform-d (CDCl3).[2] If the experiment involves aqueous conditions, Deuterium Oxide (D2O) is suitable.[6] The deuterated solvent is crucial for the spectrometer's lock system, which stabilizes the magnetic field.[7][8]

  • Determining Concentration: For a 13C-labeled compound like this compound, a lower concentration is needed compared to samples with natural 13C abundance. A concentration in the range of 10-50 mM is generally sufficient.[5][7] For quantitative analysis, it is crucial to weigh the this compound and measure the solvent volume accurately.

  • Dissolution:

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[5]

    • Gently vortex or sonicate the mixture until the this compound is completely dissolved.[5]

  • Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, it is essential to remove any particulate matter.

    • Place a small, tight plug of glass wool into a clean Pasteur pipette.

    • Filter the prepared solution directly into a clean 5 mm NMR tube.

  • (Optional) Addition of a Relaxation Agent: For quantitative 13C NMR, where full relaxation of the nucleus between scans is critical, a paramagnetic relaxation agent can be added.[4]

    • Prepare a stock solution of Cr(acac)3 in the deuterated solvent.

    • Add a small aliquot of the stock solution to the NMR sample to achieve a final concentration of approximately 0.01 M.[4] This will shorten the T1 relaxation time, allowing for a shorter delay between pulses and faster data acquisition.[4][9]

  • Transfer to NMR Tube and Capping:

    • Ensure the final volume in the NMR tube is between 4-5 cm in height to allow for proper shimming.[3]

    • Cap the NMR tube securely to prevent solvent evaporation, especially with volatile solvents like methanol.[3]

  • Cleaning the NMR Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[5]

NMR Spectrometer Setup
  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[7][8][10] This is a critical step for achieving high resolution.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume.[8][11] Modern spectrometers have automated shimming routines, which are generally sufficient. For samples in solvents like methanol, shimming may need to be done more slowly and patiently due to their longer relaxation times.[12] Adjusting the Z1 and Z2 shims is often necessary to achieve a sharp, symmetric peak shape.[7]

  • Tuning and Matching: The NMR probe must be tuned to the 13C frequency to ensure optimal signal transmission and detection.

  • Acquisition: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay (d1). For quantitative experiments, a longer relaxation delay (at least 5 times the T1 of the carbon nucleus) is necessary if a relaxation agent is not used.[13]

Data Presentation

The following table summarizes the key quantitative parameters for preparing a standard this compound NMR sample.

ParameterRecommended ValueNotes
Analyte This compound (99 atom %)High isotopic enrichment provides a strong signal.
Concentration 10 - 50 mMSufficient for a strong signal with a 13C-labeled compound.[5][7]
Deuterated Solvent CDCl3, D2O, CD3OD, or DMSO-d6Choice depends on the experiment.[1][2]
Solvent Volume 0.6 - 0.7 mLFor a standard 5 mm NMR tube.[5]
NMR Tube 5 mm high-quality tubeEnsures good magnetic field homogeneity.[3]
Relaxation Agent (Optional) Cr(acac)3 (approx. 0.01 M)For quantitative analysis to shorten T1 relaxation time.[4]
Internal Standard (Optional) TMS or TSPFor precise chemical shift referencing.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound NMR sample preparation and analysis process.

Methanol_13C_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing A 1. Select Deuterated Solvent B 2. Weigh this compound A->B Solvent Choice C 3. Dissolve in Solvent B->C Accurate Weighing D 4. Filter Solution C->D Ensure Homogeneity E 5. (Optional) Add Relaxation Agent D->E Remove Particulates F 6. Transfer to NMR Tube E->F For Quantitative Analysis G 7. Insert Sample into Spectrometer F->G Proper Volume H 8. Lock on Deuterium Signal G->H Instrument Setup I 9. Shim Magnetic Field H->I Field Stabilization J 10. Tune and Match Probe I->J Optimize Resolution K 11. Acquire 13C NMR Spectrum J->K Maximize Sensitivity L 12. Fourier Transform K->L Raw Data (FID) M 13. Phase and Baseline Correction L->M Process Spectrum N 14. Chemical Shift Referencing M->N Correct Spectrum O 15. Data Analysis N->O Final Spectrum

Caption: Workflow for this compound NMR Sample Preparation and Analysis.

References

Quantitative Purity Determination of Pharmaceutical Compounds Using ¹³C NMR with a Methanol-¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and other organic molecules.[1][2] Unlike chromatographic methods, qNMR is a primary analytical method that does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for absolute quantification when an internal standard of known purity is used.[3]

This application note provides a detailed protocol for the use of ¹³C-labeled methanol (Methanol-¹³C) as an internal standard for the quantitative analysis of pharmaceutical compounds by ¹³C NMR spectroscopy. The use of a ¹³C-labeled internal standard offers several advantages, including a single, sharp resonance in a region of the spectrum that is often uncongested, and it minimizes the potential for overlap with analyte signals, a common challenge in ¹H qNMR.[4]

Data Presentation

The following table presents representative data from a hypothetical qNMR experiment to determine the purity of a fictional API, "Exemplarin," using Methanol-¹³C as the internal standard. This data illustrates the typical precision and accuracy achievable with this method.

Table 1: Purity Determination of Exemplarin using ¹³C qNMR with Methanol-¹³C Internal Standard

ParameterValue
Analyte (Exemplarin)
Weight (mg)20.15
Molecular Weight ( g/mol )350.45
Number of Carbon Atoms for Signal1
Integral of Analyte Signal1.05
Internal Standard (Methanol-¹³C)
Weight (mg)5.02
Molecular Weight ( g/mol )33.04
Purity of Standard (%)99.9
Number of Carbon Atoms for Signal1
Integral of Standard Signal1.00
Calculated Purity of Exemplarin (%) 98.7

Experimental Protocols

This section details the methodologies for performing quantitative ¹³C NMR analysis using Methanol-¹³C as an internal standard.

Materials and Equipment
  • Analyte: Active Pharmaceutical Ingredient (API) or compound of interest.

  • Internal Standard: Methanol-¹³C (¹³CH₃OH), with a certified purity of ≥99.5%.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the analyte and the internal standard (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄).

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹³C detection.[5]

  • Analytical Balance: A balance with a readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Volumetric Glassware and Pipettes.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[3]

  • Weighing: Accurately weigh a specific amount of the analyte (e.g., 15-25 mg) into a clean, dry vial. Record the exact weight.

  • Adding Internal Standard: Accurately weigh a specific amount of Methanol-¹³C (e.g., 3-5 mg) into the same vial. Record the exact weight. The molar ratio of the internal standard to the analyte should ideally be between 0.5 and 2.

  • Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.[6]

  • Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgig on Bruker instruments) should be used. Inverse-gated decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[6]

  • Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all carbon nuclei, the relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A typical starting value is 30-60 seconds.

  • Acquisition Time (aq): An acquisition time of 2-3 seconds is generally sufficient to ensure good digital resolution.

  • Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.

  • Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.

Data Processing and Analysis

Careful and consistent data processing is essential for accurate quantification.

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.5-1.0 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the Methanol-¹³C internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C-¹³C satellites if present.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • I_std = Integral of the internal standard signal

    • N_analyte = Number of carbon atoms giving rise to the analyte signal

    • N_std = Number of carbon atoms giving rise to the internal standard signal (1 for Methanol-¹³C)

    • MW_analyte = Molecular weight of the analyte

    • MW_std = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_std = Mass of the internal standard

    • Purity_std = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative ¹³C NMR analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Weigh Methanol-13C Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Tune and Shim Spectrometer D->E F Set up qNMR Parameters (d1, ns) E->F G Acquire 13C NMR Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate Signals I->J K Calculate Purity J->K L Purity Report K->L Final Report

qNMR Experimental Workflow
Signaling Pathway in Drug Development

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[7][8] Many cancer therapies are designed to target components of this pathway. qNMR can be a valuable tool in the development of these drugs, for example, in determining the purity and stability of the synthesized inhibitors.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits Drug qNMR Analyzed Inhibitor Drug->PI3K Targets

PI3K/AKT/mTOR Signaling Pathway

References

Application Notes and Protocols for Methanol-13C Quenching in Metabolomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Quenching

In the field of metabolomics, obtaining an accurate snapshot of the cellular metabolic state at a specific moment is paramount. Cellular metabolism is a dynamic process with rapid turnover of metabolites.[1] Therefore, a critical first step in any metabolomics workflow is quenching, the rapid and complete inactivation of enzymatic reactions.[1][2] Ineffective quenching can lead to significant alterations in metabolite concentrations and isotopic labeling patterns, ultimately compromising the biological interpretation of the data.[2][3]

The ideal quenching protocol should achieve the following:

  • Instantaneously and completely halt all enzymatic activity.[2]

  • Preserve the structural integrity of the cell to prevent the leakage of intracellular metabolites.[4]

  • Not interfere with downstream analytical techniques, such as mass spectrometry.[2]

  • Be reproducible and robust.[2]

This document provides detailed application notes and protocols for methanol-based quenching techniques, particularly relevant for 13C-isotope tracer studies in metabolomics.

The Role of Cold Methanol in Quenching

Cold methanol is a widely used quenching agent due to its ability to rapidly reduce temperature and denature enzymes.[1][4] However, the use of pure cold methanol can sometimes compromise cell membrane integrity, leading to the leakage of intracellular metabolites.[1][5] The concentration of methanol is a critical factor, with studies showing that while 60% cold methanol can cause significant leakage in some cell types, 80% methanol may better preserve intracellular components in others.[1] For certain sensitive cell lines, such as Chinese Hamster Ovary (CHO) cells, buffered methanol solutions may not be suitable due to their effect on membrane integrity.[2] The optimization of quenching conditions, including methanol concentration and temperature, is therefore crucial for each specific cell type and experimental system.[6][7]

Comparative Analysis of Quenching Methods

The choice of quenching method can significantly impact the quality and accuracy of metabolomic data. Different approaches have been developed to address the challenges of rapid enzyme inactivation while minimizing metabolite leakage. Below is a summary of common quenching methods and their performance characteristics.

Quenching MethodCell TypeKey FindingsReference
Cold Aqueous Methanol Penicillium chrysogenum40% (v/v) aqueous methanol at -25°C resulted in minimal metabolite leakage with an average recovery of 95.7% (±1.1%).[6]
Cold Aqueous Methanol with Additives Lactobacillus plantarum60% methanol with 0.85% (w/v) ammonium carbonate (pH 5.5) caused less than 10% cell leakage and maintained a high energy charge, indicating rapid metabolic inactivation.[8][9][10]
Cold Methanol Concentration Lactobacillus bulgaricus80% cold methanol solution resulted in less cell damage and lower metabolite leakage compared to 60% methanol.[11]
Fast Filtration followed by Cold Methanol Suspended Animal CellsThis combination is suitable for intracellular metabolomic studies and is superior to methods without prior quenching. No leakage of ATP was observed.[12][13]
Liquid Nitrogen Flash-Freezing Adherent Mammalian CellsDirect quenching with liquid nitrogen is a reliable option for adherent cells as it avoids cell detachment steps that can alter metabolism.[1][14]
Buffered Methanol CHO cellsNot suitable as it was found to affect cellular membrane integrity.[2]
Cold Saline Solution Synechococcus sp. PCC 7002Mitigates the dramatic metabolite leakage observed with cold methanol quenching.[15]

Experimental Protocols

The following are detailed protocols for methanol-based quenching of both adherent and suspension cell cultures for metabolomics analysis.

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is suitable for cells grown in multi-well plates or culture dishes.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C 80% methanol (LC-MS grade)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Dry ice

Procedure:

  • Remove the cell culture plate from the incubator.

  • (Optional but recommended) Quickly wash the cell monolayer once with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual medium. Aspirate the wash solution immediately.[1]

  • Place the plate on a bed of dry ice to ensure it remains cold.

  • Immediately add a sufficient volume of -80°C 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[2][16]

  • Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[2]

  • Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[16]

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[16]

  • Vortex the tube vigorously for 1 minute.

  • Incubate at -20°C for at least 30 minutes to further precipitate proteins.[16]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for analysis or storage at -80°C.

Protocol 2: Fast Filtration and Cold Methanol Quenching for Suspension Cells

This method is highly effective for microbial and mammalian suspension cultures as it rapidly separates cells from the culture medium.[1][12]

Materials:

  • Vacuum filtration apparatus

  • Filter membrane (e.g., 0.8 µm)

  • Ice-cold 0.9% NaCl solution

  • -80°C 100% methanol (LC-MS grade)

  • 50 mL centrifuge tubes, pre-chilled

  • Forceps

Procedure:

  • Assemble the vacuum filtration apparatus with the appropriate filter membrane.

  • Pre-chill the 50 mL centrifuge tubes containing the -80°C methanol on dry ice.

  • Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.

  • Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites. This washing step should be as brief as possible.[2]

  • Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled centrifuge tube containing -80°C methanol. Ensure the filter is fully submerged.[2]

  • Vortex the tube vigorously to dislodge the cells from the filter and facilitate metabolite extraction.[2]

  • Proceed with protein precipitation and sample clarification as described in Protocol 1 (steps 9-11).

Visualizations

Experimental Workflow for Methanol-13C Quenching

QuenchingWorkflow cluster_prep Sample Preparation cluster_quenching Quenching cluster_extraction Metabolite Extraction cluster_analysis Downstream Analysis start Start: 13C-Labeled Cell Culture wash Optional Wash: Ice-cold 0.9% NaCl start->wash quench_adherent Adherent Cells: Add -80°C 80% Methanol wash->quench_adherent Adherent quench_suspension Suspension Cells: Fast Filtration & Transfer to -80°C 100% Methanol wash->quench_suspension Suspension lysis Cell Lysis & Protein Precipitation (-80°C incubation) quench_adherent->lysis quench_suspension->lysis scrape Scrape Cells (Adherent) lysis->scrape vortex Vortex to Dislodge Cells (Suspension) lysis->vortex centrifuge Centrifugation (14,000 x g, 4°C) scrape->centrifuge vortex->centrifuge supernatant Collect Supernatant (Metabolite Extract) centrifuge->supernatant analysis LC-MS/MS or GC-MS Analysis supernatant->analysis

Caption: A generalized workflow for this compound quenching of cell cultures.

Factors Influencing Quenching Efficiency

QuenchingFactors cluster_factors Controllable Factors cluster_outcomes Desired Outcomes cluster_issues Potential Issues temp Temperature enzyme_inactivation Complete Enzyme Inactivation temp->enzyme_inactivation Lower Temp -> Faster Inactivation leakage Metabolite Leakage temp->leakage Extreme Cold -> Membrane Damage solvent_conc Methanol Concentration solvent_conc->enzyme_inactivation Higher % -> Denaturation solvent_conc->leakage High % -> Permeabilization exposure_time Exposure Time exposure_time->leakage Longer Time -> Increased Leakage cell_type Cell Type cell_type->leakage Sensitivity Varies incomplete_quench Incomplete Quenching cell_type->incomplete_quench Metabolic Rate Varies membrane_integrity Maintained Cell Membrane Integrity Glycolysis cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Quenching Quenching (Metabolic Arrest) G6P->Quenching F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP F16BP->Quenching BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Quenching AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate->Quenching

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the highly accurate and precise quantification of chemical substances.[1] This method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to a sample. In this application note, we focus on the use of Methanol-13C as an internal standard for the quantification of methanol.

The fundamental principle of IDMS is the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[1] Since the labeled and unlabeled forms of the molecule exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis. This co-behavior allows the isotopic ratio to remain constant even if there is incomplete recovery of the analyte from the sample matrix. By measuring this ratio using a mass spectrometer, the concentration of the native analyte in the original sample can be calculated with high accuracy, effectively correcting for sample loss and variations in instrument response.

This compound serves as an ideal internal standard for methanol quantification due to its single carbon atom, where the 12C is replaced by the heavier 13C isotope. This results in a distinct mass shift of +1 m/z, allowing for clear differentiation from the unlabeled methanol molecule by the mass spectrometer, while maintaining virtually identical chromatographic behavior.

Applications

The accurate quantification of methanol is critical in various fields:

  • Drug Development: Methanol is often used as a residual solvent in the manufacturing of active pharmaceutical ingredients (APIs). Regulatory bodies require strict limits on its presence in final drug products.

  • Clinical and Forensic Toxicology: Methanol poisoning, often from the ingestion of adulterated alcoholic beverages, can be fatal. Rapid and accurate quantification in biological samples like blood and urine is crucial for diagnosis and treatment.

  • Food and Beverage Industry: Methanol is a natural byproduct of fermentation and can be found in alcoholic beverages. Monitoring its concentration is important for quality control and to ensure it does not exceed safe limits.

  • Environmental Monitoring: Methanol is used in various industrial applications and can be a pollutant in wastewater and air. Accurate measurement is necessary for environmental assessment and remediation.

Experimental Workflow and Signaling Pathways

The general workflow for Isotope Dilution Mass Spectrometry involves several key stages from sample preparation to data analysis.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with This compound Internal Standard Sample->Spike Equilibrate Homogenization and Isotopic Equilibration Spike->Equilibrate Extract Analyte Extraction Equilibrate->Extract GC_MS GC-MS Analysis Extract->GC_MS Detect Mass Spectrometry Detection (SIM Mode) GC_MS->Detect Peak_Integration Peak Area Integration Detect->Peak_Integration Ratio Calculate Peak Area Ratio (Methanol / this compound) Peak_Integration->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Calibration_Preparation cluster_stocks Stock Solutions cluster_calibration Calibration Standards Methanol_Stock Methanol Stock (Analyte) Cal_1 Calibration Standard 1 Methanol_Stock->Cal_1 Varying Concentrations Cal_2 Calibration Standard 2 Methanol_Stock->Cal_2 Varying Concentrations Cal_3 Calibration Standard 3 Methanol_Stock->Cal_3 Varying Concentrations Cal_n ... Methanol_Stock->Cal_n Varying Concentrations Methanol_13C_Stock This compound Stock (Internal Standard) Methanol_13C_Stock->Cal_1 Constant Concentration Methanol_13C_Stock->Cal_2 Constant Concentration Methanol_13C_Stock->Cal_3 Constant Concentration Methanol_13C_Stock->Cal_n Constant Concentration

References

Tracing One-Carbon Metabolism in Mammalian Cells with Methanol-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. Methanol-13C (¹³CH₃OH) serves as a valuable tracer for investigating one-carbon (1C) metabolism, a fundamental network of biochemical reactions critical for biosynthesis, redox homeostasis, and epigenetic regulation. In mammalian cells, methanol is oxidized to formaldehyde and then to formate, which enters the cellular 1C pool. This allows for the tracing of the ¹³C-label as it is incorporated into a variety of essential biomolecules, including amino acids, nucleotides, and the methyl donor S-adenosylmethionine (SAM). These application notes provide a comprehensive guide to using this compound for metabolic tracing studies in mammalian cells, complete with detailed protocols and data interpretation guidelines.

Metabolic Pathway Overview

The metabolism of methanol in mammalian cells is primarily a two-step oxidation process that feeds into the broader one-carbon metabolic network.

  • Oxidation to Formaldehyde: Methanol is first oxidized to formaldehyde. In primates, this reaction is primarily catalyzed by alcohol dehydrogenase (ADH), while in other mammals, catalase-peroxidase systems can also contribute.[1]

  • Oxidation to Formate: Formaldehyde is a reactive and toxic intermediate that is rapidly converted to formate.[2] This detoxification is mainly carried out by aldehyde dehydrogenase (ALDH) enzymes, with the glutathione-dependent enzyme aldehyde dehydrogenase 5 (ADH5) playing a crucial role in the cytosol.[3]

  • Entry into One-Carbon Metabolism: The resulting formate, now labeled with ¹³C, enters the cellular one-carbon pool. It can be ligated to tetrahydrofolate (THF) to form 10-¹³C-formyl-THF, a key intermediate in the folate cycle.[4]

From 10-¹³C-formyl-THF, the ¹³C label can be incorporated into various essential biomolecules:

  • Purine Nucleotides: The de novo synthesis of purines (adenine and guanine) utilizes two one-carbon units from 10-formyl-THF for the formation of the purine ring.[4] Tracing ¹³C from methanol into AMP, ADP, ATP, GMP, GDP, and GTP provides a measure of de novo purine biosynthesis.

  • Thymidylate Synthesis: The one-carbon unit can be used for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis.

  • Amino Acid Metabolism: The ¹³C label can be found in serine and glycine, which are interconverted in a reaction that involves THF.

  • Methionine Cycle and Methylation: The one-carbon unit can be used to remethylate homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, proteins, and lipids.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways involved in this compound tracing and a general experimental workflow for conducting these studies.

cluster_0 Methanol Metabolism cluster_1 One-Carbon Metabolism cluster_2 Biosynthetic Outputs This compound This compound Formaldehyde-13C Formaldehyde-13C This compound->Formaldehyde-13C ADH/Catalase Formate-13C Formate-13C Formaldehyde-13C->Formate-13C ALDH/ADH5 10-Formyl-THF-13C 10-Formyl-THF-13C Formate-13C->10-Formyl-THF-13C Purine Synthesis Purine Synthesis 10-Formyl-THF-13C->Purine Synthesis de novo THF-13C THF-13C 10-Formyl-THF-13C->THF-13C 13C-AMP, 13C-GMP 13C-AMP, 13C-GMP Purine Synthesis->13C-AMP, 13C-GMP 5,10-Methylene-THF-13C 5,10-Methylene-THF-13C THF-13C->5,10-Methylene-THF-13C Serine/Glycine Cycle Serine/Glycine Cycle 5,10-Methylene-THF-13C->Serine/Glycine Cycle Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF-13C->Thymidylate Synthesis 5-Methyl-THF-13C 5-Methyl-THF-13C 5,10-Methylene-THF-13C->5-Methyl-THF-13C 13C-Serine, 13C-Glycine 13C-Serine, 13C-Glycine Serine/Glycine Cycle->13C-Serine, 13C-Glycine 13C-dTMP 13C-dTMP Thymidylate Synthesis->13C-dTMP Methionine Cycle Methionine Cycle 5-Methyl-THF-13C->Methionine Cycle 13C-Methionine, 13C-SAM 13C-Methionine, 13C-SAM Methionine Cycle->13C-Methionine, 13C-SAM

Caption: Metabolic fate of this compound in mammalian cells.

Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Introduce tracer Quenching Quenching This compound Labeling->Quenching Rapidly halt metabolism Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Isolate metabolites LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate and detect Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify labeling

Caption: Experimental workflow for this compound tracing.

Experimental Protocols

The following protocols provide a general framework for conducting this compound tracing experiments in adherent mammalian cell cultures. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and this compound Labeling
  • Cell Seeding: Seed mammalian cells in appropriate multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment. Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Media Preparation: Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM, RPMI-1640) with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled one-carbon sources. Add this compound to the desired final concentration (typically in the range of 1-10 mM, but should be optimized for the cell line).

  • Labeling: When cells reach the desired confluency, aspirate the standard growth medium. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course appropriate to achieve isotopic steady-state or to capture dynamic labeling. This can range from a few hours to over 24 hours, depending on the metabolic pathway of interest and the proliferation rate of the cells.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To rapidly halt metabolic activity, it is crucial to quench the cells. For adherent cells, this can be achieved by quickly aspirating the labeling medium and immediately adding a cold quenching solution. A commonly used quenching solution is 80% methanol in water, pre-chilled to -80°C.[6] Add a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

  • Cell Lysis and Collection: Place the plate on dry ice for 10-15 minutes to freeze the cells and facilitate lysis. Then, scrape the cells in the cold quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction: To extract the metabolites, subject the cell lysate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Protein and Debris Removal: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. The samples can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Prior to analysis, the extracted metabolite samples are typically dried under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then reconstituted in a solvent compatible with the liquid chromatography (LC) system, such as a mixture of water and acetonitrile.

  • Chromatographic Separation: Metabolites are separated using an appropriate LC method. For polar metabolites involved in one-carbon metabolism, hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Mass Spectrometry Detection: The separated metabolites are detected using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., M+1, M+2, etc., representing the incorporation of one, two, or more ¹³C atoms).

  • Data Acquisition: Data is acquired over the entire chromatographic run, and the mass-to-charge ratio (m/z) and intensity of all detected ions are recorded.

Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite. This data can be presented in tabular format for clear comparison across different experimental conditions.

Table 1: Illustrative Mass Isotopologue Distribution (MID) of Key Metabolites after this compound Labeling

MetaboliteIsotopologueCondition A (% Abundance)Condition B (% Abundance)
Formate M+010.515.2
M+189.584.8
Serine M+075.380.1
M+124.719.9
Glycine M+082.185.4
M+117.914.6
ATP M+060.265.8
M+125.122.3
M+210.58.7
M+33.22.5
M+40.80.6
M+50.20.1
SAM M+070.475.9
M+129.624.1

Note: This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the cell line, experimental conditions, and labeling duration.

Interpretation of Data:

  • Fractional Enrichment: The percentage of a metabolite pool that is labeled with ¹³C indicates the relative contribution of methanol to its synthesis. For example, in Condition A, 89.5% of the formate pool is derived from the supplied this compound.

  • Pathway Activity: Changes in the fractional enrichment of downstream metabolites between different conditions can indicate alterations in pathway activity. For instance, the higher labeling in serine, glycine, ATP, and SAM in Condition A compared to Condition B suggests a greater flux through one-carbon metabolism in Condition A.

  • Multiple Labeling: The presence of multiple ¹³C atoms in a metabolite (e.g., M+2, M+3 in ATP) can provide more detailed information about the specific metabolic routes taken by the tracer. For ATP, the M+1 and M+2 isotopologues can arise from the incorporation of one or two ¹³C-formate units during de novo purine synthesis.

Conclusion

Tracing with this compound is a robust method for interrogating the dynamics of one-carbon metabolism in mammalian cells. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute these experiments. By carefully analyzing the incorporation of ¹³C into downstream metabolites, scientists can gain valuable insights into the regulation of key biosynthetic pathways in health and disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Experimental Design for 13C Labeling Experiments with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful technique for the quantitative analysis of intracellular metabolic pathway activities.[1] By replacing 12C atoms with the heavy isotope 13C in a nutrient source, researchers can trace the metabolic fate of these carbon atoms through various biochemical pathways.[1] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS). This data, combined with metabolic network models, enables the calculation of intracellular metabolic fluxes, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1]

Methanol, a one-carbon (1C) compound, serves as a valuable probe for investigating one-carbon metabolism.[2][3] One-carbon metabolism is a vital network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine), and for providing methyl groups for methylation reactions.[2][3] Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer.[2] When cells are cultured with 13C-labeled methanol (¹³CH₃OH or deuterated versions like ¹³CD₃OH), the labeled methyl group is oxidized first to formaldehyde and then to formate.[2][3] This labeled formate can then enter the mitochondrial or cytosolic folate cycle, allowing for the precise tracking of its incorporation into downstream metabolites.[2] This enables researchers to quantify metabolic flux and identify alterations in pathway activity in response to genetic mutations, drug treatments, or environmental changes.[2]

Key Applications:

  • Elucidating Disease Metabolism: Investigating metabolic reprogramming in diseases like cancer.[1]

  • Target Identification and Validation: Identifying critical metabolic enzymes or pathways as potential drug targets.[1]

  • Mechanism of Action Studies: Determining how drugs or genetic perturbations alter metabolic networks.[1]

  • Bioprocess Optimization: Enhancing the production of biopharmaceuticals by optimizing cellular metabolism.[1]

Experimental Workflow Overview

A typical 13C labeling experiment follows a series of well-defined steps, from initial experimental design to data analysis. Careful planning and execution at each stage are crucial for obtaining high-quality and reproducible data.[1]

Experimental_Workflow A Define Biological Question B Select Cell Line & Conditions A->B C Choose 13C-Methanol Tracer B->C D Determine Labeling Time C->D E Cell Seeding F Preparation of Labeling Medium E->F G Initiation of Labeling F->G H Incubation G->H I Quenching Metabolism J Metabolite Extraction I->J K Sample Derivatization (for GC-MS) J->K L LC-MS or GC-MS Analysis M Peak Integration & MID Calculation L->M N Metabolic Flux Analysis M->N

Caption: General experimental workflow for a 13C-methanol labeling study.

Metabolic Pathway of Methanol Incorporation

The labeled carbon from ¹³C-methanol enters the central one-carbon metabolic network primarily through its oxidation to formate. This process allows the ¹³C label to be incorporated into various essential biomolecules.

Methanol_Metabolism Methanol 13C-Methanol Formaldehyde 13C-Formaldehyde Methanol->Formaldehyde Oxidation Formate 13C-Formate Formaldehyde->Formate Oxidation Mito_Folate Mitochondrial Folate Cycle Formate->Mito_Folate Cyto_Folate Cytosolic Folate Cycle Formate->Cyto_Folate Serine 13C-Serine Mito_Folate->Serine Purines 13C-Purines Cyto_Folate->Purines Thymidylate 13C-Thymidylate Cyto_Folate->Thymidylate SAM 13C-S-adenosyl- methionine (SAM) Cyto_Folate->SAM Glycine 13C-Glycine Serine->Glycine Methionine 13C-Methionine SAM->Methionine

Caption: Metabolic fate of ¹³C-methanol in one-carbon metabolism.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a starting point and should be optimized for the specific cell line and experimental goals.

Materials:

  • Cell line of interest

  • Standard cell culture medium and supplements

  • Methanol-free base medium

  • ¹³C-Methanol (e.g., ¹³CH₃OH or ¹³CD₃OH)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled methanol

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in standard medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the methanol-free base medium with all necessary components (e.g., glucose, glutamine, dFBS) and the ¹³C-labeled methanol to the desired final concentration (e.g., 1-5 mM).

  • Initiation of Labeling: Once cells reach ~80% confluency, aspirate the standard medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-methanol labeling medium to each well.

  • Incubation: Return the plates to the incubator for the desired labeling period (e.g., 4, 8, 12, or 24 hours).[2]

Protocol 2: Metabolite Quenching and Extraction

This protocol utilizes a cold methanol-based method to rapidly halt metabolic activity and extract polar metabolites.[4]

Materials:

  • -80°C freezer

  • Cold (-80°C) 80% Methanol solution (HPLC-grade)[4]

  • Cold (4°C) PBS

  • Cell scraper[2][4]

  • Microcentrifuge tubes[2][4]

  • Centrifuge capable of 4°C and >15,000 x g[4]

  • Vacuum centrifuge or nitrogen evaporator

Procedure:

  • Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.[4]

  • Place the plate on a bed of dry ice and wash the cells once with 1 mL of ice-cold PBS to remove extracellular metabolites.[4]

  • Aspirate the PBS completely.

  • Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.[4]

  • Scraping and Collection: Place the plate back on dry ice and use a cell scraper to detach the cells into the methanol solution.[2][4]

  • Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[2]

  • Extraction: Vortex the samples vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.[5]

  • Centrifuge the samples at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.[2]

  • Dry the supernatant using a vacuum centrifuge or under a stream of nitrogen.[2]

  • Store the dried metabolite pellets at -80°C until analysis.[2]

Protocol 3: Sample Preparation for Mass Spectrometry

For LC-MS Analysis: LC-MS is well-suited for the analysis of polar metabolites and often does not require derivatization.[6]

  • Reconstitution: Add a suitable reconstitution solvent (e.g., a mixture of acetonitrile and water) to the dried metabolite extract.[6]

  • Vortex thoroughly to ensure all metabolites are dissolved.[6]

  • Centrifuge at high speed to pellet any insoluble material.[6]

  • Transfer the supernatant to an LC autosampler vial.[6] Hydrophilic interaction liquid chromatography (HILIC) is a common technique for separating polar metabolites.[6]

For GC-MS Analysis: GC-MS analysis often requires derivatization to increase the volatility of polar metabolites.

  • Derivatization: A common two-step derivatization process involves methoximation followed by silylation.

    • Methoximation: Dissolve the dried extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at 37°C.[6]

    • Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate.

  • The derivatized sample is then ready for injection into the GC-MS.

Data Presentation and Analysis

The primary data from a 13C labeling experiment is the mass isotopomer distribution (MID) for various metabolites. This data can be used to calculate metabolic fluxes. Below are example tables summarizing the type of quantitative data generated.

Table 1: Recommended Starting Concentrations and Labeling Times

Cell Type13C-Methanol Concentration (mM)Labeling Time (hours)Key Metabolites to Monitor
Cancer Cell Lines (e.g., HeLa, A549)1 - 54, 8, 12, 24Serine, Glycine, Methionine, Purines (e.g., ATP, GTP)
Primary Cells0.5 - 28, 16, 24Serine, Glycine, Methionine, Phosphatidylcholine
Microorganisms (e.g., P. pastoris)10 - 501, 2, 4, 8Amino Acids, TCA Cycle Intermediates

Table 2: Example Mass Isotopomer Distribution (MID) Data for Serine

The table below illustrates hypothetical MID data for serine after labeling with ¹³C-methanol for 24 hours. M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, and so on.

ConditionM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Control (Unlabeled)95.83.70.40.1
13C-Methanol Labeled65.228.55.80.5

Table 3: Calculated Metabolic Fluxes (Hypothetical)

This table shows an example of how flux data, derived from MID data, can be presented. Fluxes are often normalized to a specific uptake rate.

Metabolic FluxControl (Relative Flux)Treated (Relative Flux)Fold Change
Methanol -> Formate1001501.5
Formate -> Serine Synthesis45601.33
Formate -> Purine Synthesis30401.33
Serine <-> Glycine25351.4

Conclusion

13C-methanol labeling is a robust method for interrogating one-carbon metabolism. The protocols and guidelines presented here provide a framework for designing and executing these experiments. Careful optimization of labeling conditions and analytical methods will yield high-quality data, enabling a deeper understanding of metabolic pathways in health and disease.

References

Application of Methanol-13C in Biomolecule Methylation Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of biomolecule methylation is paramount for unraveling cellular processes and developing novel therapeutics. Methanol-13C, a stable isotope-labeled reagent, serves as a powerful tool in mass spectrometry-based methylation analysis, enabling precise quantification and tracking of methylation events in key biomolecules such as lipids and proteins.

This document provides detailed application notes and protocols for the use of this compound in the methylation analysis of fatty acids and proteins. It outlines experimental workflows, data interpretation, and includes quantitative data presented for comparative analysis.

Analysis of Fatty Acid Methylation using ¹³C-Methanol Derivatization

Stable isotope labeling with ¹³C-Methanol is a robust technique for tracing the metabolic fate of fatty acids. By converting fatty acids into Fatty Acid Methyl Esters (FAMEs), their volatility is increased, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The incorporation of the ¹³C isotope allows for accurate quantification of newly synthesized or modified fatty acids.

Experimental Workflow: Fatty Acid Methyl Ester (FAME) Analysis

The general workflow for ¹³C fatty acid analysis by GC-MS involves lipid extraction, derivatization to FAMEs using ¹³C-Methanol, and subsequent GC-MS analysis.[1]

FAME_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Tissues) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Derivatization Esterification with This compound Lipid_Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

General workflow for ¹³C fatty acid analysis by GC-MS.
Protocol: Acid-Catalyzed Derivatization of Fatty Acids with ¹³C-Methanol

This protocol describes the conversion of fatty acids to FAMEs using an acidic solution of ¹³C-Methanol.

Materials:

  • Dried lipid extract

  • ¹³C-Methanol

  • Acetyl Chloride or Sulfuric Acid

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of ¹³C-Methanolic HCl: Carefully add acetyl chloride dropwise to ¹³C-Methanol (e.g., 1:10 v/v) with cooling to prepare an approximately 2M methanolic HCl solution. Alternatively, a solution of sulfuric acid in ¹³C-Methanol can be used.

  • Derivatization Reaction:

    • Resuspend the dried lipid extract in a known volume of the prepared ¹³C-methanolic HCl (e.g., 1 mL).

    • For samples containing triacylglycerols, the addition of a nonpolar solvent like hexane after methylation can enhance the efficiency.[2]

    • Tightly cap the reaction tube and heat at 60-100°C for 1-2 hours. The optimal temperature and time should be determined empirically for different lipid classes.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS system.

Quantitative Data Presentation

The following table provides an example of quantitative data that can be obtained from the GC-MS analysis of FAMEs, showcasing the limit of quantitation (LOQ) for various fatty acid methyl esters using different ionization modes.

Fatty Acid Methyl EsterEI-MRM LOQ (pg/µL)PCI-MRM LOQ (pg/µL)
Methyl butyrate (C4:0)550
Methyl caproate (C6:0)550
Methyl caprylate (C8:0)550
Methyl caprate (C10:0)550
Methyl laurate (C12:0)550
Methyl myristate (C14:0)550
Methyl palmitate (C16:0)55
Methyl stearate (C18:0)55
Methyl oleate (C18:1n9c)505
Methyl linoleate (C18:2n6c)505
Methyl linolenate (C18:3n3)505
Methyl arachidate (C20:0)55
Methyl eicosapentaenoate (C20:5n3)505
Methyl behenate (C22:0)55
Methyl docosahexaenoate (C22:6n3)505
Data adapted from a technical note by Shimadzu Corporation comparing Electron Ionization (EI) and Positive Chemical Ionization (PCI) in Multiple Reaction Monitoring (MRM) mode.[3]

Quantitative Analysis of Protein Methylation using "Heavy Methyl" SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. A variation of this method, termed "heavy methyl" SILAC, utilizes ¹³CD₃-methionine as a metabolic precursor.[4] Cells convert this labeled methionine into S-adenosyl-L-methionine (SAM), the universal methyl donor, thereby incorporating "heavy" methyl groups (¹³CD₃) onto proteins.[4][5] This allows for the differentiation and relative quantification of methylated peptides from different cell populations by mass spectrometry.[4]

Experimental Workflow: "Heavy Methyl" SILAC for Protein Methylation Analysis

The workflow for a "heavy methyl" SILAC experiment involves metabolic labeling of cells, protein extraction and digestion, enrichment of methylated peptides, and LC-MS/MS analysis.

Heavy_Methyl_SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture 1 (Light Medium) Cell_Lysis Cell Lysis & Protein Extraction Light_Culture->Cell_Lysis Heavy_Culture Cell Culture 2 (Heavy Medium with ¹³CD₃-Methionine) Heavy_Culture->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Mix_Peptides Mix Peptides 1:1 Protein_Digestion->Mix_Peptides Enrichment Enrichment of Methylated Peptides (e.g., Immunoaffinity) Mix_Peptides->Enrichment LCMSMS LC-MS/MS Analysis Enrichment->LCMSMS Data_Analysis Data Analysis & Quantification LCMSMS->Data_Analysis

Workflow for "Heavy Methyl" SILAC-based protein methylation analysis.
Protocol: "Heavy Methyl" SILAC Experiment

This protocol provides a general outline for a "heavy methyl" SILAC experiment to quantify changes in protein methylation.

Materials:

  • Cell lines of interest

  • SILAC-grade cell culture medium deficient in methionine

  • "Light" L-methionine

  • "Heavy" ¹³CD₃-L-methionine

  • Dialyzed fetal bovine serum (FBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

  • Antibodies specific for methylated lysine or arginine for immunoprecipitation (optional)

  • Protein A/G beads (for immunoprecipitation)

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling:

    • Culture two populations of cells for at least five passages in their respective SILAC media to ensure complete incorporation of the labeled amino acid.

      • "Light" population: Culture in medium supplemented with normal ("light") L-methionine.

      • "Heavy" population: Culture in medium supplemented with ¹³CD₃-L-methionine.

  • Cell Treatment and Lysis:

    • Apply the experimental treatment to one of the cell populations.

    • Harvest and lyse the cells from both populations separately using a suitable lysis buffer.

  • Protein Digestion and Peptide Mixing:

    • Determine the protein concentration of each lysate.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.

  • Enrichment of Methylated Peptides (Optional but Recommended):

    • To increase the identification of methylated peptides, perform an enrichment step. This can be achieved through immunoaffinity purification using antibodies that recognize methylated lysine or arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light methylated peptides reflects the relative change in methylation at that specific site between the two experimental conditions.

Quantitative Data Presentation

The results from a "heavy methyl" SILAC experiment can be presented in a table that shows the identified methylated proteins, the specific methylation site, and the quantified ratio of methylation between the two conditions.

ProteinMethylation SiteH/L RatioRegulation
Histone H3.1K9me22.5Upregulated
Histone H3.1K27me30.4Downregulated
p53K370me11.8Upregulated
HSP70K561me21.1No significant change
Myosin-9R709me23.2Upregulated
This is a representative table. Actual data will vary depending on the experimental system. The H/L (Heavy/Light) ratio indicates the relative abundance of the methylated peptide in the "heavy" labeled sample compared to the "light" labeled sample.

Application in DNA Methylation Analysis

While direct derivatization of DNA with this compound for methylation analysis is not a standard technique, stable isotope labeling can be employed in cell culture to trace the metabolic pathways leading to DNA methylation. By providing cells with ¹³C-labeled precursors such as [¹³C-methyl]-methionine, the ¹³C label will be incorporated into the methyl group of 5-methylcytosine (5mC). Subsequent analysis of the genomic DNA by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the incorporation of the stable isotope, providing insights into the dynamics of DNA methylation.[6][7]

Signaling Pathway: DNA Methylation

The following diagram illustrates the central role of S-adenosylmethionine (SAM) in the DNA methylation pathway.

DNA_Methylation_Pathway Methionine Methionine SAM_Synthetase Methionine Adenosyltransferase Methionine->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM DNMT DNA Methyltransferase (DNMT) SAM->DNMT Methylated_DNA Methylated DNA (5-methylcytosine) DNMT->Methylated_DNA SAH S-Adenosylhomocysteine (SAH) DNMT->SAH Methyl Group Transfer DNA DNA (Cytosine) DNA->DNMT

References

Application Notes and Protocols for In Vivo Metabolic Studies Using Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Methanol-13C as an In Vivo Metabolic Tracer

Stable isotope tracing is a powerful methodology for quantitatively analyzing metabolic pathways in vivo.[1] By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites.[2] This provides dynamic information about metabolic fluxes, nutrient utilization, and the impact of disease or therapeutic interventions on cellular metabolism.[2][3] this compound (¹³C-Methanol) serves as a valuable tracer for investigating one-carbon (1C) metabolism, a critical network of biochemical reactions.[4][5]

In vivo, methanol is primarily metabolized in the liver, first oxidized to formaldehyde and then to formate.[6][7][8] This ¹³C-labeled formate can then enter the one-carbon pool, where it participates in the folate and methionine cycles.[4] These cycles are fundamental for the biosynthesis of essential molecules such as nucleotides (purines and thymidylate) and amino acids (serine, glycine, methionine), and for providing methyl groups for numerous methylation reactions.[4] Dysregulation of one-carbon metabolism is a known hallmark of various diseases, including cancer.[4][9]

The use of ¹³C-Methanol allows for the precise tracking of the labeled carbon as it is assimilated into the cellular one-carbon pool and subsequently incorporated into a wide array of downstream metabolites.[4] This enables the quantification of metabolic flux and the identification of alterations in pathway activity in response to genetic modifications, drug treatments, or environmental stimuli.[4]

Advantages of Using this compound
  • Directly Probes One-Carbon Metabolism: Provides a direct route to label the formate pool, a key entry point into the folate and methionine cycles.[5]

  • Complements Other Tracers: Can be used in conjunction with other stable isotope-labeled compounds, such as ¹³C-glucose or ¹³C-glutamine, to provide a more comprehensive picture of cellular metabolism.[10]

  • Low Natural Abundance of ¹³C: The low natural abundance of ¹³C (~1.1%) ensures that the signal from the tracer is clearly distinguishable from the natural background.[11]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a representative in vivo study using ¹³C-Methanol to trace one-carbon metabolism in a murine cancer model. The values are for illustrative purposes to demonstrate how data from such an experiment could be presented.

ParameterControl Group (n=5)Treatment Group (n=5)p-value
Tracer Administration
¹³C-Methanol Dose (mg/kg)100100N/A
Route of AdministrationIntraperitoneal (IP) InjectionIntraperitoneal (IP) InjectionN/A
¹³C-Enrichment in Plasma Formate (at 1 hr) 25.3 ± 3.1%18.7 ± 2.5%<0.05
¹³C-Enrichment in Tumor Tissue Metabolites (at 4 hr)
Serine (M+1)15.8 ± 2.2%9.5 ± 1.8%<0.01
Glycine (M+1)12.1 ± 1.9%7.2 ± 1.5%<0.01
ATP (M+1, from purine synthesis)8.5 ± 1.3%4.1 ± 0.9%<0.001
S-adenosylmethionine (SAM) (M+1, methyl group)10.2 ± 1.7%5.8 ± 1.1%<0.01

Note: Data are hypothetical and presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test, such as a t-test.

Experimental Protocols

Protocol 1: In Vivo Administration of ¹³C-Methanol

Objective: To administer ¹³C-Methanol to a mouse model to trace in vivo metabolism.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Animal model (e.g., C57BL/6 mice)

  • Syringes and needles for injection

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week prior to the study.

  • Tracer Preparation: Prepare a sterile stock solution of ¹³C-Methanol in 0.9% saline. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Fasting: Fast the animals for a defined period (e.g., 4-6 hours) before tracer administration to ensure a consistent metabolic state.[1]

  • Tracer Administration:

    • Bolus Injection: Administer the ¹³C-Methanol solution via intraperitoneal (IP) or intravenous (IV) injection.[12][13] A bolus dose allows for the rapid introduction of the tracer into the system.

    • Continuous Infusion: For steady-state labeling, a bolus injection can be followed by a continuous infusion using a programmable syringe pump.[12] The infusion rate should be optimized to maintain a consistent level of the tracer in the circulation.

  • Monitoring: Monitor the animals throughout the experiment for any signs of distress.[12]

Protocol 2: Sample Collection

Objective: To collect blood and tissue samples at specified time points for metabolite analysis.

Materials:

  • EDTA-coated tubes for blood collection

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Blood Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples via a suitable method, such as tail vein or retro-orbital bleeding.[1] Place the blood into EDTA-coated tubes and keep on ice.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.[2] Aspirate the plasma and store it at -80°C.

  • Tissue Collection: At the final time point, euthanize the animal using an approved method.

  • Rapid Dissection: Immediately dissect the tissues of interest (e.g., liver, tumor, brain).

  • Quenching Metabolism: Freeze-clamp the tissues in liquid nitrogen as quickly as possible to halt metabolic activity.[2] Store the frozen tissues at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction

Objective: To extract polar metabolites from plasma and tissue samples for mass spectrometry analysis.

Materials:

  • Cold 80% methanol (-80°C)[2][14]

  • Homogenizer

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add 1 mL of ice-cold 80% methanol per 50 mg of tissue.[2]

    • Homogenize the tissue on ice until it is completely dissociated.

  • Plasma Extraction:

    • For plasma, add a volume of cold 80% methanol that is at least four times the plasma volume (e.g., 200 µL of methanol for 50 µL of plasma).

  • Protein Precipitation: Vortex the homogenate or plasma mixture vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.[4]

  • Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[2][4] The dried metabolite extract can be stored at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis

Objective: To analyze the ¹³C-labeling of metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)[15]

  • Appropriate LC column (e.g., HILIC for polar metabolites)[15]

  • Mobile phases

  • Solvent for reconstitution (e.g., 50% methanol)[15]

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.[15]

  • Chromatography: Separate the metabolites using an appropriate LC method. The choice of column and mobile phases will depend on the specific metabolites of interest.[11]

  • Mass Spectrometry:

    • Perform mass spectrometry in either positive or negative ion mode.[2]

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Use selected reaction monitoring (SRM) for targeted analysis of specific metabolites and their isotopologues.[13]

  • Data Analysis:

    • Identify metabolites based on their accurate mass and retention time.

    • Determine the mass isotopologue distributions (MIDs) for each metabolite to quantify the incorporation of ¹³C.[15]

    • Correct for the natural abundance of ¹³C to determine the true enrichment from the tracer.[16]

Visualizations

G cluster_0 Experimental Phase cluster_1 Analytical Phase A 1. Animal Acclimation & Preparation B 2. 13C-Methanol Administration (Bolus or Infusion) A->B C 3. Sample Collection (Blood & Tissues) at Timed Intervals B->C D 4. Quench Metabolism & Store Samples at -80°C C->D E 5. Metabolite Extraction (e.g., 80% Methanol) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Peak Integration, MID Calculation) F->G H 8. Metabolic Flux Analysis G->H G cluster_0 Methanol Metabolism cluster_1 One-Carbon Pool (Folate Cycle) cluster_2 Downstream Biosynthesis Methanol 13C-Methanol Formaldehyde 13C-Formaldehyde Methanol->Formaldehyde ADH/Catalase Formate 13C-Formate Formaldehyde->Formate ALDH Formyl_THF 10-Formyl-THF Formate->Formyl_THF 10-Formyl-THF Synthetase Formate->Formyl_THF THF Tetrahydrofolate (THF) Formyl_THF->THF Purine Synthesis Methenyl_THF 5,10-Methenyl-THF Formyl_THF->Methenyl_THF Purines 13C-Purines Formyl_THF->Purines Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Methylene_THF->THF dTMP Synthesis Serine 13C-Serine Methylene_THF->Serine SHMT dTMP 13C-dTMP Methylene_THF->dTMP Glycine Glycine Serine->Glycine SHMT G cluster_0 Logical Flow A Define Research Question (e.g., Effect of Drug X on 1C Metabolism) B Experimental Design (Model, Tracer Dose, Time Points) A->B C Execute In Vivo Study & Collect Samples B->C D Analyze Samples (LC-MS/MS) C->D E Data Interpretation (Calculate 13C Enrichment & Flux) D->E F Draw Biological Conclusions E->F

References

Application Notes and Protocols for Solid-State NMR Studies of Methanol-13C on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy for the characterization of 13C-labeled methanol (Methanol-13C) adsorbed on various surfaces, including zeolites and metal oxides. This powerful technique offers atomic-level insights into the structure, dynamics, and reactivity of methanol in heterogeneous catalytic systems, which is crucial for understanding and optimizing processes such as methanol-to-hydrocarbons (MTH) and direct methanol fuel cells.

Introduction to Solid-State NMR for Surface Studies

Solid-state NMR is a non-destructive spectroscopic technique that probes the local chemical environment of specific atomic nuclei. By using 13C-labeled methanol, the sensitivity of the NMR experiment is significantly enhanced, allowing for the detailed investigation of surface-adsorbed species. Key information that can be obtained includes:

  • Identification of Surface Species: Distinguishing between physisorbed methanol, chemisorbed methoxy groups, and subsequent reaction intermediates.

  • Surface Interactions: Characterizing the nature of the bonding between methanol and the surface, including interactions with acid sites.

  • Dynamics and Exchange Processes: Quantifying the mobility of adsorbed species and the rates of exchange between different surface sites or between the surface and the gas phase.

  • Reaction Mechanisms: Tracking the conversion of methanol to products in real-time under catalytic conditions.

Data Presentation: Quantitative 13C NMR Data

The following tables summarize typical quantitative data obtained from solid-state NMR studies of this compound on various surfaces. These values can vary depending on the specific material, surface coverage, and experimental conditions.

Table 1: 13C Chemical Shifts of Methanol and Related Species on Various Surfaces

SurfaceSpecies13C Chemical Shift (ppm)Reference
H-ZSM-5Physisorbed Methanol50[1]
H-ZSM-5Surface Methoxy Species (SMS)60[1]
H-ZSM-5Dimethyl Ether (DME)60[1]
SAPO-34Physisorbed Methanol~50[2]
SAPO-34Surface Methoxy Species~60[2]
γ-Al2O3Terminal Methoxy~50[3]
ZnOBridging Methoxy~50[3]
Cu/ZnO/Al2O3Surface Methoxy50-55[3]
Cu/ZnO/Al2O3Surface Formate~170[3]
TiO2 (Anatase)Methoxy Species~286 (XPS binding energy)[4]

Table 2: Spin-Lattice Relaxation Times (T1) of 13C in Methanol and Related Species

SystemSpeciesT1 (seconds)Reference
Methanol (liquid)Methanol16.6[5]
Formic Acid (liquid)Formic Acid~15[5]

Note: T1 values for surface-adsorbed species are less commonly reported but are crucial for quantitative analysis and experiment setup.

Key Experimental Protocols

Detailed methodologies for essential solid-state NMR experiments are provided below. These protocols are intended as a starting point and may require optimization for specific samples and spectrometers.

Protocol 1: 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR

This is the most common experiment for obtaining high-resolution spectra of dilute spins like 13C in solids.

Objective: To obtain a high-resolution 13C spectrum of surface-adsorbed methanol, enhancing the signal of proton-bound carbons.

Methodology:

  • Sample Preparation:

    • Activate the solid surface material by heating under vacuum to remove adsorbed water and other impurities. The temperature and duration will depend on the material (e.g., 400-500 °C for zeolites).

    • Cool the sample to the desired adsorption temperature (e.g., room temperature or lower).

    • Introduce a known amount of 13C-labeled methanol vapor to the sample and allow it to equilibrate.

    • Pack the sample into a MAS rotor inside a glovebox or under an inert atmosphere to prevent contamination.

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe.

    • Set the magic-angle spinning rate. A rate of 5-15 kHz is typically sufficient to average out chemical shift anisotropy and dipolar coupling for 13C.

    • Tune and match the 1H and 13C channels of the probe.

  • CP/MAS Experiment Parameters:

    • 1H 90° Pulse Width: Calibrate the 1H pulse width using a standard sample like adamantane.

    • Contact Time: This is a critical parameter. It determines the efficiency of magnetization transfer from 1H to 13C. Typical values for surface species range from 1 to 5 ms. A variable contact time experiment can be performed to determine the optimal value.

    • Recycle Delay: This should be set to at least 1.25 times the 1H T1 relaxation time of the sample to ensure full relaxation between scans. A typical starting value is 2-5 seconds.

    • Number of Scans: This will depend on the concentration of the surface species. It can range from a few hundred to several thousand scans.

    • Proton Decoupling: Use a high-power decoupling sequence (e.g., SPINAL-64) during acquisition to remove 1H-13C dipolar couplings and achieve high resolution.

Protocol 2: Variable-Temperature (VT) MAS NMR

Objective: To study the effect of temperature on the adsorbed methanol species, including phase transitions, changes in mobility, and the onset of chemical reactions.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Spectrometer Setup:

    • Use a VT-capable MAS probe.

    • Connect the probe to a temperature controller and a source of heating/cooling gas (usually nitrogen).

    • Calibrate the temperature using a standard sample like lead nitrate or methanol itself (for solution-state NMR).

  • VT Experiment Procedure:

    • Start at the initial temperature and acquire a 13C MAS or CP/MAS spectrum.

    • Increment the temperature in desired steps (e.g., 10-20 °C).

    • Allow the sample to equilibrate at each new temperature for a sufficient time (e.g., 10-15 minutes) before acquiring the next spectrum.

    • Monitor the changes in chemical shifts, linewidths, and intensities as a function of temperature.

Protocol 3: 2D 13C-13C Exchange Spectroscopy (EXSY)

Objective: To identify and quantify the exchange processes between different methanol species on the surface.

Methodology:

  • Sample Preparation: Prepare a sample with 13C-labeled methanol as described in Protocol 1. The concentration of surface species should be high enough to obtain a good signal-to-noise ratio in a reasonable time.

  • Spectrometer Setup: Set up the spectrometer for a 2D NMR experiment.

  • EXSY Experiment Parameters:

    • The EXSY pulse sequence is similar to the NOESY sequence used in liquid-state NMR.

    • Mixing Time (τm): This is the most critical parameter in an EXSY experiment. It is the time during which chemical exchange is allowed to occur.

      • A series of 2D EXSY spectra should be recorded with different mixing times.

      • Short mixing times will only show cross-peaks for fast exchange processes, while longer mixing times will reveal slower processes.

      • The range of mixing times should be on the order of the inverse of the expected exchange rates.

    • Recycle Delay: Set according to the 13C T1 relaxation time.

    • Number of Increments in the Indirect Dimension (t1): This determines the resolution in the second dimension.

  • Data Analysis:

    • The presence of off-diagonal cross-peaks in the 2D spectrum indicates exchange between the species corresponding to the diagonal peaks.

    • By analyzing the intensities of the diagonal and cross-peaks as a function of the mixing time, the exchange rate constants can be determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the solid-state NMR study of methanol on surfaces.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Experiments cluster_analysis Data Analysis p1 Surface Material Activation (Heating under Vacuum) p2 Adsorption of 13C-Methanol p1->p2 p3 Packing into MAS Rotor p2->p3 e1 1D 13C CP/MAS NMR p3->e1 e2 Variable-Temperature MAS NMR p3->e2 e3 2D 13C-13C EXSY NMR p3->e3 a1 Identify Surface Species (Chemical Shifts) e1->a1 a2 Study Dynamics & Reactions (Temperature Effects) e2->a2 a3 Quantify Exchange Rates e3->a3 Methanol_Conversion_Pathway Methanol Physisorbed This compound (~50 ppm) SMS Surface Methoxy Species (SMS) (~60 ppm) Methanol->SMS Dehydration on Acid Site DME Dimethyl Ether (DME) (~60 ppm) SMS->DME Reaction with Methanol Hydrocarbons Hydrocarbons SMS->Hydrocarbons Direct Conversion DME->Hydrocarbons C-C Bond Formation CP_MAS_Pulse_Sequence t0 Equilibrium t1 p1_1H 90° t0->p1_1H l1_1H l1_1H l1_13C l1_13C l1_acq l1_acq t2 Contact Time p2_1H CP p1_1H->p2_1H p1_13C p1_13C p1_acq p1_acq t3 p3_1H Decoupling p2_1H->p3_1H p2_13C CP p3_acq Acquire FID p2_13C->p3_acq p2_acq p2_acq t4 Recycle Delay p3_1H->t4 p3_13C p3_13C p3_acq->t4 p4_1H p4_1H p4_13C p4_13C p4_acq p4_acq

References

Application Notes and Protocols for the Synthesis of ¹³C-Labeled Compounds from Methanol-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable ¹³C-labeled building blocks derived from Methanol-¹³C. The described methods offer reliable routes to obtain ¹³C-methyl iodide, ¹³C-formaldehyde, and ¹³C-methyl esters, which are critical precursors in the synthesis of complex isotopically labeled molecules for use in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Application Note 1: Synthesis of [¹³C]Methyl Iodide

[¹³C]Methyl iodide is a versatile and widely used reagent for introducing a ¹³C-labeled methyl group into a wide array of molecules, including the synthesis of ¹³C-labeled amino acids and other biologically active compounds. The following protocol, adapted from established procedures, describes a robust method for the preparation of [¹³C]methyl iodide from [¹³C]methanol.

Experimental Protocol: Synthesis of [¹³C]Methyl Iodide

Materials:

  • [¹³C]Methanol (99 atom % ¹³C)

  • Red phosphorus

  • Iodine

  • Anhydrous calcium chloride

  • Water

  • Ice

Equipment:

  • Round-bottom flask (250 mL) with a stirrer bar

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Drying tube

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stirrer bar, add 10 g of red phosphorus and 100 mL of [¹³C]methanol. Equip the flask with a reflux condenser.

  • Addition of Iodine: In a fume hood, slowly add 100 g of iodine crystals to the stirring methanol-phosphorus mixture in small portions through the condenser. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.

  • Reflux: After the addition of iodine is complete, heat the mixture to a gentle reflux using a heating mantle for 2-3 hours to ensure the reaction goes to completion.

  • Distillation: After reflux, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation. Heat the flask gently with a heating mantle to distill the [¹³C]methyl iodide. The boiling point of methyl iodide is 42.4 °C. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the collected distillate to a separatory funnel and wash with 50 mL of cold water to remove any remaining methanol. Separate the lower organic layer containing the [¹³C]methyl iodide.

  • Drying: Dry the [¹³C]methyl iodide over anhydrous calcium chloride for at least 1 hour.

  • Final Distillation: Decant the dried liquid into a clean distillation apparatus and redistill to obtain pure [¹³C]methyl iodide. Collect the fraction boiling at 42-43 °C. The purified product should be stored in a dark, cool place, often over a small piece of copper wire to stabilize it.

Quantitative Data
ParameterValue
Starting Material[¹³C]Methanol (99 atom % ¹³C)
Key ReagentsRed phosphorus, Iodine
Reaction Time3-4 hours
Reported Yield 70-90%
Isotopic Enrichment >98% ¹³C

Application Note 2: Synthesis of [¹³C]Formaldehyde

[¹³C]Formaldehyde is a key C1 building block for the synthesis of a variety of ¹³C-labeled compounds. It can be prepared by the catalytic oxidation of [¹³C]methanol. The following protocol outlines a general procedure using an iron-molybdenum catalyst.

Experimental Protocol: Catalytic Oxidation of [¹³C]Methanol to [¹³C]Formaldehyde

Materials:

  • [¹³C]Methanol (99 atom % ¹³C)

  • Iron(III) molybdate (Fe₂(MoO₄)₃) catalyst

  • Air or Oxygen

  • Inert gas (e.g., Nitrogen or Argon)

  • Deionized water

Equipment:

  • Tube furnace

  • Quartz reactor tube

  • Gas flow controllers

  • Bubbler/saturator

  • Condenser

  • Cold trap (e.g., with dry ice/acetone bath)

Procedure:

  • Catalyst Preparation: Pack a quartz reactor tube with the iron(III) molybdate catalyst.

  • System Setup: Place the reactor tube in a tube furnace. Connect a gas line with a bubbler containing [¹³C]methanol to the inlet of the reactor. The outlet of the reactor should be connected to a condenser followed by a cold trap to collect the [¹³C]formaldehyde.

  • Reaction Conditions: Heat the furnace to the desired reaction temperature (typically 300-400 °C).

  • Reactant Introduction: Pass a stream of air or a mixture of oxygen and an inert gas through the [¹³C]methanol bubbler to carry the labeled methanol vapor into the reactor. The flow rates of the gases should be carefully controlled to achieve the desired methanol-to-oxygen ratio.

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser and then a cold trap to condense and collect the [¹³C]formaldehyde, which is typically obtained as an aqueous solution (formalin).

  • Analysis: The concentration and isotopic enrichment of the collected [¹³C]formaldehyde solution can be determined by techniques such as NMR spectroscopy or mass spectrometry.

Quantitative Data
ParameterValue
Starting Material[¹³C]Methanol (99 atom % ¹³C)
CatalystIron(III) molybdate (Fe₂(MoO₄)₃)
Reaction Temperature300-400 °C
Reported Yield 85-95% (selectivity)
Isotopic Enrichment >98% ¹³C

Application Note 3: Synthesis of ¹³C-Labeled Methyl Esters via Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids into esters. Using [¹³C]methanol as the alcohol source allows for the straightforward synthesis of ¹³C-labeled methyl esters, which are valuable as internal standards for mass spectrometry-based quantification of their unlabeled counterparts.

Experimental Protocol: Fischer Esterification of Benzoic Acid with [¹³C]Methanol

Materials:

  • Benzoic acid

  • [¹³C]Methanol (99 atom % ¹³C)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of benzoic acid in 30 mL of [¹³C]methanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water. Add 50 mL of diethyl ether and shake well.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude [¹³C]methyl benzoate.

  • Purification (Optional): If necessary, the product can be further purified by distillation or column chromatography.

Quantitative Data
ParameterValue
Starting MaterialBenzoic Acid, [¹³C]Methanol
CatalystConcentrated Sulfuric Acid
Reaction Time2 hours
Reported Yield >90%
Isotopic Enrichment >98% ¹³C

Visualizations

Synthesis_Pathways Methanol Methanol-¹³C (¹³CH₃OH) MethylIodide [¹³C]Methyl Iodide (¹³CH₃I) Methanol->MethylIodide I₂, Red P Formaldehyde [¹³C]Formaldehyde (¹³CH₂O) Methanol->Formaldehyde O₂, Catalyst (Fe₂(MoO₄)₃) MethylEster ¹³C-Methyl Ester (RCO₂¹³CH₃) Methanol->MethylEster RCOOH, H⁺

Caption: Synthetic pathways from Methanol-¹³C to key ¹³C-labeled building blocks.

Experimental_Workflow Start Start: [¹³C]Methanol Reaction Reaction with Substrates & Catalysts Start->Reaction Workup Quenching, Extraction, & Washing Reaction->Workup Purification Distillation or Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final ¹³C-Labeled Product Analysis->Product

Caption: General experimental workflow for the synthesis of ¹³C-labeled compounds.

Troubleshooting & Optimization

Optimizing Methanol-13C Concentration for Cell Culture Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Methanol-13C concentration for stable isotope tracing studies in cell culture. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your metabolic flux analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: There is no single universal optimal concentration for this compound, as it can vary significantly depending on the cell line, experimental objectives, and culture conditions. However, based on available cytotoxicity data for non-labeled methanol, a starting concentration in the range of 0.1% to 0.5% (v/v) is generally recommended.[1][2] It is crucial to perform a dose-response experiment to determine the highest concentration of this compound that does not impact cell viability or proliferation for your specific cell line. One study on plant cells showed no effect on growth at 5 mM methanol.[3][4] In contrast, another study on human T lymphocytes reported immunological effects at concentrations as low as 0.08% (25mM).[5]

Q2: How can I determine the optimal this compound concentration for my specific cell line?

A2: The optimal concentration should be high enough to achieve sufficient isotopic enrichment in downstream metabolites for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without causing cellular toxicity or altering metabolism.[6][7] We recommend a systematic approach:

  • Toxicity Assay: Culture your cells in the presence of a range of this compound concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for a duration equivalent to your planned labeling experiment. Assess cell viability and proliferation using standard methods (e.g., MTT assay, trypan blue exclusion).

  • Pilot Labeling Study: Using the highest non-toxic concentration determined from the toxicity assay, perform a small-scale labeling experiment.

  • Metabolite Analysis: Extract and analyze intracellular metabolites to determine the extent of 13C incorporation.

  • Optimization: If labeling is insufficient, consider a slightly higher concentration (if non-toxic) or a longer incubation time. If toxicity is observed, reduce the concentration.

Q3: What are the potential cytotoxic effects of methanol on cultured cells?

A3: Methanol can induce cytotoxic effects in a concentration- and time-dependent manner.[8] High concentrations of methanol can lead to decreased cell proliferation, reduced viability, and even apoptosis.[1][2] The sensitivity to methanol varies between cell lines. For example, some cancer cell lines tolerate methanol concentrations up to 2.5% to 5% with minimal effects on proliferation, while others are more sensitive.[1]

Data on Methanol Cytotoxicity in Various Cell Lines

Concentration (% v/v)Cell Line(s)Observed EffectCitation(s)
>10%K562, HL60, HCT-116, H929Significant cytotoxic effects[1]
5%HepG2, MCF-7Significantly affected proliferation[1]
5%MDA-MB-231, VNBRCA1No significant effect on proliferation[1]
2.5% - 0.15%HepG2, MDA-MB-231, MCF-7, VNBRCA1Well-tolerated with respect to proliferation[1]
1.4% (with 70% viability)Balb/3T3Cytotoxicity observed[2]
0.08% (25mM)Human T lymphocytesCytokine upregulation[5]

Q4: How does this compound labeling differ from using more common tracers like 13C-Glucose or 13C-Glutamine?

A4: this compound is a C1 tracer, meaning it introduces a single labeled carbon atom into the metabolic network. This is in contrast to tracers like [U-13C6]-Glucose, which provides six labeled carbons. The primary entry point of the 13C label from methanol into central carbon metabolism is through the one-carbon folate cycle, leading to the labeling of serine, glycine, and purines.[3] This makes this compound particularly useful for studying the activity of this pathway. In contrast, 13C-Glucose and 13C-Glutamine are used to trace fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle.[9][10]

Troubleshooting Guide

Issue 1: Low or undetectable 13C-labeling in target metabolites.

  • Possible Cause: The concentration of this compound is too low for significant incorporation.

    • Solution: Gradually increase the this compound concentration, ensuring it remains below the cytotoxic threshold for your cell line. Perform a concentration titration to find the optimal balance between labeling efficiency and cell health.

  • Possible Cause: The incubation time with the tracer is too short to reach isotopic steady state.

    • Solution: Conduct a time-course experiment to determine the time required to achieve maximum isotopic enrichment in your metabolites of interest.[7] For some metabolites, this can take several hours to days.[11]

  • Possible Cause: The metabolic pathway utilizing methanol is not highly active in your cell model.

    • Solution: Confirm the expression and activity of enzymes involved in one-carbon metabolism in your cells. Consider using a different tracer that targets more active pathways in your system.

Issue 2: Significant cell death or reduced proliferation after adding this compound.

  • Possible Cause: The this compound concentration is too high and is causing cytotoxicity.

    • Solution: Immediately reduce the this compound concentration. Refer to the cytotoxicity table and perform a dose-response curve to identify a non-toxic concentration for your specific cell line.[1][2]

  • Possible Cause: Contamination of the this compound stock solution.

    • Solution: Ensure the purity of your this compound tracer. Use sterile filtration for the final labeling medium.

  • Possible Cause: The solvent itself, independent of the isotope, is causing stress.

    • Solution: Include a vehicle control in your experiments using an equivalent concentration of unlabeled methanol to distinguish between isotopic and solvent effects.

Issue 3: High variability in labeling between biological replicates.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Maintain consistency in cell density, growth phase, and media composition across all replicates.[7] Ensure that cells are in the exponential growth phase when the labeling experiment begins.

  • Possible Cause: Inaccurate measurement of this compound concentration.

    • Solution: Prepare a fresh stock solution of this compound and carefully calculate the final concentration in the culture medium for each experiment.

Experimental Protocols

Protocol: 13C-Methanol Labeling of Adherent Mammalian Cells

This protocol provides a general framework. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Adherent mammalian cells in culture

  • Base medium (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (>99% purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C[12][13]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Methodology:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired final concentration of this compound. Warm the medium to 37°C before use.

  • Pre-Labeling Wash (Optional): To remove any unlabeled methanol precursors, you can perform a quick wash with pre-warmed PBS just before adding the labeling medium.

  • Labeling: Aspirate the existing culture medium and add the pre-warmed 13C-Methanol labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration, as determined by your time-course experiment to reach isotopic steady state.

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add the ice-cold quenching solution (80% methanol) directly to the culture plate on dry ice.[12]

  • Harvesting: Place the plate on dry ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]

  • Metabolite Extraction:

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.[12]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

    • Carefully collect the supernatant containing the metabolites and transfer it to a new pre-chilled tube.

  • Sample Analysis: Dry the metabolite extracts under vacuum and store them at -80°C until analysis by LC-MS or GC-MS.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells Prepare_Media Prepare 13C-Methanol Labeling Medium Add_Media Add Labeling Medium Prepare_Media->Add_Media Incubate Incubate for Desired Duration Add_Media->Incubate Quench Quench Metabolism (-80°C Methanol) Incubate->Quench Harvest Harvest Cells Quench->Harvest Extract Extract Metabolites Harvest->Extract Analyze Analyze by MS or NMR Extract->Analyze Data_Analysis Metabolic Flux Analysis Analyze->Data_Analysis

Caption: A general workflow for a this compound stable isotope labeling experiment in cell culture.

Optimization_Logic Decision Logic for Optimizing this compound Concentration Start Start Optimization Toxicity_Test Perform Dose-Response Toxicity Assay (e.g., 0.1% - 1.0%) Start->Toxicity_Test Is_Toxic Toxicity Observed? Toxicity_Test->Is_Toxic Reduce_Conc Reduce Concentration Is_Toxic->Reduce_Conc Yes Select_Highest_NonToxic Select Highest Non-Toxic Concentration Is_Toxic->Select_Highest_NonToxic No Reduce_Conc->Toxicity_Test Pilot_Labeling Perform Pilot Labeling Experiment Select_Highest_NonToxic->Pilot_Labeling Is_Labeling_Sufficient Sufficient Labeling? Pilot_Labeling->Is_Labeling_Sufficient Increase_Conc_Time Increase Concentration (if not toxic) or Increase Incubation Time Is_Labeling_Sufficient->Increase_Conc_Time No Optimal_Conc Optimal Concentration Achieved Is_Labeling_Sufficient->Optimal_Conc Yes Increase_Conc_Time->Pilot_Labeling

Caption: A decision-making workflow for determining the optimal this compound concentration.

References

Troubleshooting low signal-to-noise in Methanol-13C NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise (S/N) in Methanol-¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my Methanol-¹³C NMR spectrum inherently low?

A low signal-to-noise ratio is a common challenge in ¹³C NMR spectroscopy for two primary reasons:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. The majority of carbon is the NMR-inactive ¹²C isotope, meaning very few nuclei contribute to the signal.[1][2][3][4]

  • Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is approximately four times lower than that of ¹H, which further reduces its sensitivity.[1][2][4]

For a small molecule like methanol, these factors combined can make it challenging to obtain a high-quality spectrum without optimizing experimental conditions.

Q2: How does sample preparation affect the signal-to-noise ratio in Methanol-¹³C NMR?

Proper sample preparation is a critical first step for a successful ¹³C NMR experiment. Key considerations include:

  • Sample Concentration: The signal strength is directly proportional to the concentration of the sample.[1] For ¹³C NMR, it is advisable to use a higher concentration than what is typically used for ¹H NMR. Doubling the sample concentration can double the signal strength.[1]

  • Solvent Volume: For standard 5 mm NMR tubes, a solvent volume of 0.5 to 0.7 mL is generally sufficient.[1] Using an excessive amount of solvent will dilute the sample and decrease the S/N ratio.[1]

  • Sample Purity: The sample should be free of solid particles and paramagnetic impurities.[2][5] Suspended particles can disrupt the magnetic field homogeneity, leading to broadened lines.[1][6] Paramagnetic impurities can significantly shorten relaxation times, also causing line broadening and a reduction in signal-to-noise.[2][5] It is recommended to filter the sample into the NMR tube.[1][6]

  • Choice of Deuterated Solvent: A suitable deuterated solvent is necessary for the spectrometer's lock system. For Methanol-¹³C NMR, if the methanol itself is not the solvent, a deuterated solvent that does not have overlapping signals with the methanol peak should be chosen.[1]

Q3: What are the key experimental parameters I can adjust to improve the signal-to-noise ratio?

Optimizing the acquisition parameters is crucial for enhancing the signal-to-noise ratio. The most impactful parameters include:

  • Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[1] Therefore, to double the S/N ratio, you need to quadruple the number of scans.[1] This is a direct but time-consuming way to improve the spectrum.

  • Pulse Width (Flip Angle): For routine ¹³C spectra, a 30° to 60° pulse is often a good compromise.[1][2] While a 90° pulse provides the maximum signal per scan, it requires a longer relaxation delay (D1) for the magnetization to return to equilibrium.[1][2] Shorter pulse angles allow for shorter relaxation delays, enabling more scans to be acquired in the same amount of time, which can lead to a better overall S/N.[1][2]

  • Relaxation Delay (D1): This is the time allowed for the nuclear spins to relax back to their equilibrium state between pulses. For a small molecule like methanol, the ¹³C T1 relaxation time is relatively long. To obtain a quantitative spectrum, a D1 of 5-7 times the T1 is necessary. However, for routine qualitative analysis, a shorter D1 of 1-2 seconds combined with a smaller flip angle is often more efficient for improving the S/N ratio.[1][2]

  • Proton Decoupling: To simplify the spectrum and improve signal intensity, ¹³C NMR spectra are typically acquired with proton decoupling.[7][8][9] This collapses the multiplets caused by ¹H-¹³C coupling into single sharp peaks, and it can also provide a signal enhancement through the Nuclear Overhauser Effect (NOE).[10] It is important to ensure that the proton channel of the probe is well-tuned for efficient decoupling.[11]

Troubleshooting Guide

If you are experiencing a low signal-to-noise ratio in your Methanol-¹³C NMR spectrum, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow Start Low S/N Detected Sample_Prep 1. Verify Sample Preparation Start->Sample_Prep Hardware_Check 2. Check Spectrometer Hardware Sample_Prep->Hardware_Check Sample OK End Improved S/N Sample_Prep->End Problem Fixed Acquisition_Params 3. Optimize Acquisition Parameters Hardware_Check->Acquisition_Params Hardware OK Hardware_Check->End Problem Fixed Advanced_Tech 4. Consider Advanced Techniques Acquisition_Params->Advanced_Tech S/N Still Low Acquisition_Params->End S/N Improved Advanced_Tech->End Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Methanol Sample Acquire Acquire Initial Spectrum Prep->Acquire Assess Assess S/N Acquire->Assess Optimize Optimize Parameters (NS, D1, Pulse Angle) Assess->Optimize Low S/N Process Process FID (FT, Phasing, Baseline Correction) Assess->Process S/N OK Reacquire Re-acquire Spectrum Optimize->Reacquire Reacquire->Assess Analyze Analyze Spectrum Process->Analyze

References

Technical Support Center: Methanol-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methanol-13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the experimental and computational aspects of 13C-MFA, with a focus on studies utilizing 13C-labeled methanol.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound MFA experiments.

Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data

Symptom: Your statistical analysis, often a chi-square (χ²) test, results in a high value, indicating a significant discrepancy between the labeling patterns predicted by your metabolic model and your experimental measurements.[1][2] A good fit is essential for obtaining reliable metabolic flux estimates.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete or Incorrect Metabolic Network Model 1. Verify Reactions: Scrutinize all reactions in your model for biological accuracy, especially those involved in methanol metabolism (e.g., methanol dehydrogenase, formaldehyde assimilation pathways). Ensure all relevant pathways are included.[1][3] 2. Check Atom Transitions: Confirm that the atom mapping for each reaction is correct. Errors in stoichiometry or atom transitions are a common source of poor fits.[1][3] 3. Consider Compartmentalization: For eukaryotic organisms or bacteria with specialized organelles, accurately representing metabolic compartmentalization (e.g., peroxisome, cytosol, mitochondria) is critical.[1]
Violation of Isotopic Steady-State Assumption 1. Confirm Isotopic Steady State: A fundamental assumption for standard 13C-MFA is that the labeling patterns of metabolites are stable over time.[1] To verify this, collect samples at multiple time points (e.g., after 5-6 residence times in a chemostat) and compare the mass isotopomer distributions. If they are not statistically different, isotopic steady state can be assumed.[1][2] 2. Adjust Labeling Time: If isotopic steady state was not reached, a longer incubation period with 13C-methanol may be necessary in subsequent experiments.[3][4]
Inaccurate Measurement Data 1. Review Raw Analytical Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for analytical issues, such as poor peak integration, signal-to-noise ratios, or co-elution of metabolites.[5] 2. Verify Isotope Correction: Ensure that the raw mass isotopomer distributions have been correctly adjusted for the natural abundance of heavy isotopes.[3] 3. Re-analyze Samples: If significant measurement error is suspected, re-running the samples may be necessary.[3]
Contamination from Unlabeled Carbon Sources 1. Check Media Composition: If using complex media, unlabeled components can dilute the 13C-methanol tracer.[6] Whenever possible, use a chemically defined medium. 2. Account for CO2 Fixation: Consider if your organism can fix unlabeled CO2 from the atmosphere or bicarbonate in the medium, as this can dilute the labeling pattern.

A logical approach to troubleshooting a poor model fit is illustrated in the following decision tree:

Troubleshooting Workflow for Poor Model Fit in 13C-MFA start Poor Goodness-of-Fit (High SSR) q1 Review Metabolic Network Model? start->q1 a1_yes Model Appears Correct q1->a1_yes Yes a1_no Correct Model (Reactions, Atom Transitions) q1->a1_no No q2 Isotopic Steady State Validated? a1_yes->q2 a1_no->start a2_yes Steady State Confirmed q2->a2_yes Yes a2_no Perform Time-Course Experiment to Verify q2->a2_no No q3 Review Analytical Data Quality? a2_yes->q3 a2_no->start a3_yes Data Quality OK q3->a3_yes Yes a3_no Re-process or Re-acquire Data q3->a3_no No end Consider Advanced Models (e.g., INST-MFA) or Hypothesize New Pathways a3_yes->end a3_no->start General Workflow for a 13C-MFA Experiment cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design (Select Tracers, Timepoints) labeling 2. Cell Culture & 13C-Methanol Labeling exp_design->labeling sampling 3. Quenching & Metabolite Extraction labeling->sampling analysis 4. MS/NMR Analysis (Measure Labeling) sampling->analysis flux_est 6. Flux Estimation (Software Analysis) analysis->flux_est model 5. Metabolic Network Model Construction model->flux_est stat_eval 7. Statistical Evaluation (Goodness-of-Fit, Confidence) flux_est->stat_eval result 8. Flux Map & Biological Interpretation stat_eval->result

References

Technical Support Center: Minimizing Isotopic Scrambling in Methanol-¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹³C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in ¹³C labeling experiments?

A1: Isotopic scrambling refers to the deviation of isotope labeling patterns in metabolites from what is expected based on known metabolic pathways. It is the process of achieving an equilibrium distribution of isotopes within a set of atoms in a chemical species.[1][2] This can occur through various biochemical reactions, leading to a randomization of the ¹³C atoms within a molecule. Scrambling is a significant issue because ¹³C Metabolic Flux Analysis (¹³C-MFA) relies on the precise tracking of labeled carbon atoms to calculate metabolic fluxes.[1][3] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways of interest, leading to erroneous flux calculations.[1][3]

Q2: What are the primary causes of isotopic scrambling when using ¹³C-Methanol as a tracer?

A2: Isotopic scrambling with ¹³C-Methanol can arise from several sources, primarily related to one-carbon metabolism and interconnected pathways:

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]

  • Reversible Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of labeled carbons within a molecule and connected pools.[1][3][4] For example, the reactions within the pentose phosphate pathway (PPP) can rearrange the carbon backbone of sugars.[3]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.[1]

  • Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns.[1]

  • Slow or Incomplete Quenching: If metabolic activity is not stopped instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1]

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting isotopic scrambling involves a careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Look for:

  • Unexpected Labeling Patterns: The appearance of ¹³C in positions that are not predicted by the primary metabolic pathway under investigation.

  • Mass Isotopomer Distributions (MIDs) Analysis: Scrambling can be detected by analyzing the MIDs of key metabolites. For instance, if you expect a metabolite to be fully labeled (e.g., M+3 for a 3-carbon molecule), the presence of significant M+1 or M+2 peaks could indicate scrambling.[3]

  • Comparison to Controls: Comparing the labeling patterns of your experimental samples to those of control samples where scrambling is known to be minimal can help identify discrepancies.

Q4: How can I correct for the natural abundance of ¹³C in my samples?

A4: It is crucial to correct for the ~1.1% natural abundance of ¹³C, which can otherwise lead to an overestimation of label incorporation.[5] Several software tools are available for this purpose, such as IsoCor, IsoCorrectoR, and AccuCor2.[5] These tools use algorithms to subtract the contribution of naturally occurring isotopes from the measured mass isotopologue distributions.[5]

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your ¹³C-Methanol tracer experiments.

ProblemPotential CausesRecommended Solutions
High variability between replicate samples. Inconsistent cell numbers, variations in incubation times, or differences in quenching and extraction efficiency.Ensure accurate cell counting and seeding. Standardize all incubation and sample processing times. Use a rapid and consistent quenching method.[5]
Unexpected ¹³C labeling patterns in downstream metabolites. Isotopic scrambling through reversible reactions or contribution from unexpected metabolic pathways.Carefully map the expected flow of the ¹³C label through the metabolic network. Consider using software for metabolic flux analysis (MFA) to model and interpret complex labeling patterns.[5]
Poor peak shape or resolution in GC-MS analysis. Incomplete derivatization of metabolites or issues with the GC-MS instrument.Optimize the derivatization protocol to ensure complete conversion of analytes. Perform routine maintenance on the GC-MS system.[5]
Low or incomplete ¹³C labeling efficiency. Insufficient incubation time with the tracer, slow substrate uptake, or dilution from unlabeled sources.Perform a time-course experiment to ensure you are reaching an isotopic steady state.[3] Verify substrate uptake by measuring its concentration in the medium over time.[3] Use dialyzed fetal bovine serum to reduce unlabeled carbon sources.[3][5]
Metabolite degradation during sample preparation. Inefficient quenching of metabolism or enzymatic activity during extraction.Quench metabolic activity rapidly by flash-freezing in liquid nitrogen or using a cold solvent mixture (e.g., -20°C to -80°C methanol).[3][5] Keep samples on ice or at low temperatures throughout the extraction process.[5]

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity to prevent isotopic scrambling during sample preparation for adherent mammalian cells.[4]

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water[4]

  • Cell scraper

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS to remove any remaining media. Perform this step quickly (less than 10 seconds) to minimize metabolic changes.[4]

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.[4][6]

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish.[4] c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent.[4] d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.[4]

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis.[4] b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.[4]

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).[4]

Protocol 2: Quenching and Metabolite Extraction for Suspension Cells

This protocol is adapted for suspension cells and focuses on rapid separation and quenching to minimize metabolic changes.

Materials:

  • Pre-chilled quenching solution: 60% Methanol, chilled to -40°C or below.

  • Centrifuge capable of low-temperature operation.

Procedure:

  • Sampling: Withdraw a known volume of cell culture (e.g., 1 mL).

  • Quenching: Directly add the cell culture to a larger volume (e.g., 4-5 mL) of the pre-cooled methanol solution and vortex immediately to ensure rapid mixing and temperature drop.[7]

  • Separation: Centrifuge the quenched sample at a low temperature (e.g., -9°C or 4°C) and high speed (e.g., >10,000 g) for several minutes to pellet the cells.[7]

  • Final Steps: Decant the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for metabolite extraction following a similar procedure as steps 4-7 in Protocol 1.[7]

Visualizations

experimental_workflow cluster_prep Cell Culture & Labeling cluster_harvest Sample Harvesting cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Incubate with ¹³C-Methanol Tracer A->B C Rapid Media Removal & Ice-Cold PBS Wash B->C D Quenching (Liquid N₂ or Cold Methanol) C->D E Add Pre-chilled 80% Methanol D->E F Scrape & Collect Lysate E->F G Vortex & Incubate (-20°C) F->G H Centrifuge (4°C) G->H I Collect Supernatant H->I J LC-MS or GC-MS Analysis I->J K Data Processing & Natural Abundance Correction J->K L Metabolic Flux Analysis K->L

Caption: Recommended workflow to minimize isotopic scrambling.

scrambling_pathways cluster_one_carbon One-Carbon Metabolism cluster_central_carbon Central Carbon Metabolism Methanol ¹³C-Methanol Formaldehyde ¹³C-Formaldehyde Methanol->Formaldehyde Formate ¹³C-Formate Formaldehyde->Formate THF ¹³C-THF Derivatives Formate->THF Serine Serine THF->Serine Enters C.C.M. Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate Glycine Glycine Serine->Glycine TCA TCA Cycle Serine->TCA Metabolic Exchange Glycine->Purines TCA->Serine PPP Pentose Phosphate Pathway (PPP) TCA->PPP Reversible Reactions PPP->TCA

References

Technical Support Center: Addressing Metabolite Leakage During ¹³C-Methanol Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolite leakage during ¹³C-methanol quenching experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells.[1] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment, preventing further metabolic changes that could alter the results of the analysis.[1] An ideal quenching protocol immediately stops enzymatic reactions, prevents leakage of intracellular metabolites, does not interfere with downstream analysis, and is reproducible.[2]

Q2: What are the most common causes of metabolite leakage during quenching?

A2: Metabolite leakage is most often caused by damage to the cell membrane.[1] The primary culprits include:

  • Inappropriate Quenching Solvent: Using pure (100%) methanol can disrupt the cell membrane and lead to significant leakage.[1][3][4]

  • Osmotic Shock: A large difference in osmolarity between the quenching solution and the intracellular environment can cause cells to swell or shrink, damaging the membrane.[1]

  • Extreme Temperatures & Cold Shock: While cold temperatures are necessary, excessively low temperatures or the shock of rapid cooling can compromise membrane integrity.[1][5]

  • Prolonged Exposure: The longer cells are in contact with the quenching solvent, the higher the risk of leakage.[1][5][6]

Q3: Is liquid nitrogen a "leakage-free" quenching method?

A3: While liquid nitrogen is highly effective at rapidly halting metabolism, it does not by itself prevent leakage during the subsequent extraction steps. The formation of ice crystals can damage cell membranes.[5][7] Therefore, the thawing and extraction procedures following liquid nitrogen quenching must be carefully controlled to prevent membrane damage and metabolite loss. A study on HeLa cells found that quenching with liquid nitrogen followed by extraction with 50% acetonitrile was an optimal method.[1]

Q4: How does cell type affect the choice of quenching method?

A4: Different organisms have distinct cell wall compositions, meaning the amount of metabolite leakage can differ significantly between them.[7] A quenching method that works well for one cell type may not be suitable for another.[7] For example, yeast cells are generally considered less sensitive to cold shock and organic solvents than bacterial cells.[7] It is crucial to validate and optimize quenching conditions for each specific microorganism or cell line.[8]

Troubleshooting Guide

This guide addresses common problems encountered during ¹³C-methanol quenching and provides actionable solutions.

Problem: Significant loss of intracellular metabolites is observed in my samples.

This is often indicated by low signal intensity for expected intracellular metabolites and their presence in the extracellular wash solution.

Possible Cause Solution
Cell membrane damage from quenching solvent Avoid using 100% methanol.[1][3][4] Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your cell type.[1] For Penicillium chrysogenum, 40% methanol at -25°C was found to be optimal, minimizing leakage.[8] In contrast, for Lactobacillus bulgaricus, 80% cold methanol resulted in less leakage than 60%.[9]
Osmotic shock Use an isotonic quenching solution. Adding salts like 0.9% NaCl or buffers such as 70 mM HEPES to the quenching solution can help maintain cellular integrity.[1][10][11][12]
Prolonged exposure to quenching solvent Minimize the contact time between the cells and the quenching solution.[1][5] Process the quenched cells as quickly as possible after the quenching step.[1]
Inappropriate cell collection method (adherent cells) Avoid using trypsin, which can damage cell membranes. The recommended method is scraping cells directly into the cold quenching solution.[1][4]

Problem: Metabolomics data is inconsistent across replicates.

Possible Cause Solution
Incomplete quenching of metabolism Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and the volume ratio of quenching solution to sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1][8]
Metabolite degradation after quenching If using an acidic or basic quenching solution, consider neutralizing it after quenching to prevent degradation of sensitive metabolites. Keep samples on dry ice or at -80°C throughout processing and avoid repeated freeze-thaw cycles.[1][3][13]
Carryover of extracellular media For adherent cells, wash the cell monolayer quickly with an ice-cold isotonic solution (e.g., 0.9% NaCl) before adding the quenching solution.[2] For suspension cultures, use rapid filtration to separate cells from the medium before quenching.[3]

Below is a troubleshooting workflow to help identify the source of metabolite leakage.

G A High Metabolite Leakage Detected B Check Quenching Solution Composition A->B C Is it 100% Methanol? B->C Analyze D Switch to Aqueous Methanol (e.g., 40-80%) C->D Yes E Check for Osmotic Shock C->E No K Problem Resolved D->K F Is the solution isotonic? E->F Analyze G Add 0.9% NaCl or Buffer (e.g., HEPES) F->G No H Check Exposure Time F->H Yes G->K I Is contact time minimized? H->I Analyze J Process samples faster post-quenching I->J No I->K Yes J->K

Troubleshooting workflow for metabolite leakage.

Quantitative Data Summary

The choice of quenching solution significantly impacts metabolite recovery. The following tables summarize quantitative data from studies evaluating different quenching protocols.

Table 1: Comparison of Average Metabolite Recovery in P. chrysogenum with Different Quenching Solutions [8]

Quenching Solution (QS)QS TemperatureAverage Metabolite Recovery (±SE)
40% (v/v) Aqueous Methanol-25°C95.7% (±1.1%)
60% (v/v) Aqueous Methanol-40°C84.3% (±3.1%)
Pure Methanol-40°C49.8% (±6.6%)

Table 2: Effect of Quenching Solution Additives on Cell Leakage in L. plantarum [10][11][12]

Quenching Solution (60% Methanol Base)Cell Leakage
60% MeOH>10%
60% MeOH + 70 mM HEPES (pH 5.5)<10%
60% MeOH + 0.85% (w/v) NaCl>10%
60% MeOH + 0.85% (w/v) Ammonium Carbonate (pH 5.5)<10%

Experimental Protocols

Protocol 1: Optimized Cold Methanol Quenching for Adherent Cells

This protocol is adapted from methodologies designed to minimize metabolite leakage for adherent cell cultures.[2][14]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Quenching Solution (e.g., 80% methanol in water, LC-MS grade) pre-chilled to -80°C

  • Dry ice

  • Cell scraper

Procedure:

  • Place the cell culture plate on a bed of dry ice to rapidly cool the cells and arrest metabolism.[2]

  • Immediately aspirate the culture medium.

  • Quickly wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular tracer. Aspirate the wash solution immediately.[2]

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate.[14]

  • Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[2]

  • Using a pre-chilled cell scraper, scrape the cells into the methanol.[2]

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 1 minute, then centrifuge at >13,000 x g at 4°C for 10-15 minutes to pellet cell debris.[2]

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for analysis or storage at -80°C.[2]

G A Place Culture Plate on Dry Ice B Aspirate Medium A->B C Quick Wash with Ice-Cold 0.9% NaCl B->C D Add Pre-Chilled -80°C 80% Methanol C->D E Incubate at -80°C (≥15 min) D->E F Scrape Cells E->F G Transfer to Tube F->G H Vortex & Centrifuge G->H I Collect Supernatant (Metabolite Extract) H->I

Workflow for quenching adherent cells.

Protocol 2: Rapid Filtration Quenching for Suspension Cultures

This method is ideal for suspension cultures as it allows for rapid separation of cells from the culture medium before quenching.[2][3]

Materials:

  • Filtration apparatus with a suitable filter (e.g., 0.8 µm)

  • Ice-cold wash buffer (e.g., 0.9% NaCl)

  • Quenching Solution (e.g., 60% methanol in water) pre-chilled to -40°C

  • 50 mL centrifuge tubes, pre-chilled

Procedure:

  • Pre-chill the filtration unit and prepare a 50 mL centrifuge tube with the required volume of cold quenching solution.

  • Rapidly filter the cell suspension to separate the cells from the medium.

  • (Optional) Quickly wash the cells on the filter with a small volume of ice-cold wash buffer. This step should be as brief as possible.[2]

  • Using forceps, immediately transfer the filter with the cell biomass into the centrifuge tube containing the pre-chilled quenching solution. Ensure the filter is fully submerged.[2]

  • Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction.

  • Incubate at -20°C for at least 30 minutes to ensure complete extraction.[2]

  • Centrifuge at high speed at 4°C to pellet the filter and cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

G cluster_prep Preparation cluster_process Processing A Pre-chill Filtration Unit & Quenching Solution B Rapidly Filter Cell Suspension A->B C Optional Wash with Cold Buffer B->C D Transfer Filter into Quenching Solution C->D E Vortex Vigorously D->E F Incubate at -20°C E->F G Centrifuge to Pellet Debris F->G H Collect Supernatant for Analysis G->H

Workflow for quenching suspension cells.

References

Technical Support Center: Improving the Sensitivity of 13C Direct Detection NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of your 13C direct detection Nuclear Magnetic Resonance (NMR) experiments, ensuring the acquisition of high-quality data for your research.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 13C NMR spectrum so weak?

A1: Several inherent factors contribute to the low sensitivity of 13C NMR compared to 1H NMR:

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. The major isotope, ¹²C, is NMR-inactive.[1][2][3]

  • Smaller Gyromagnetic Ratio: The ¹³C nucleus has a smaller gyromagnetic ratio than a proton, which results in an inherently weaker NMR signal.[1][3]

  • Long Spin-Lattice Relaxation Times (T1): Carbon nuclei, particularly non-protonated (quaternary) carbons, can have very long T1 relaxation times. If the delay between scans is insufficient for full relaxation, signal saturation occurs, leading to reduced intensity.[2]

  • Nuclear Overhauser Effect (NOE): While proton decoupling during acquisition provides a significant sensitivity enhancement for protonated carbons through the NOE, quaternary carbons do not benefit from this effect, making their signals comparatively weaker.[1][2]

Q2: What are the initial steps to improve a low signal-to-noise (S/N) ratio in my 1D 13C NMR spectrum?

A2: A low signal-to-noise ratio is a frequent challenge. Here are the primary steps to address it:

  • Increase Sample Concentration: This is the most direct method to improve the S/N ratio. Doubling the concentration can significantly reduce the required experiment time for the same S/N.[1] For small molecules (<1000 g/mol ) on a standard spectrometer, 50-100 mg is often recommended.[2]

  • Increase the Number of Scans (NS): The S/N ratio increases proportionally to the square root of the number of scans.[1] Therefore, quadrupling the number of scans will double the S/N ratio, though this comes at the cost of longer experiment times.

  • Ensure Proper Probe Tuning: A well-tuned probe is essential for efficient signal detection. Poor tuning can lead to broad lines and a reduced S/N ratio.[1]

  • Optimize Acquisition Parameters: Careful optimization of parameters like the pulse angle (flip angle), acquisition time (AQ), and relaxation delay (D1) can significantly boost signal intensity.[1][4]

Q3: How can I enhance the signals of quaternary carbons, which are often very weak or missing?

A3: Quaternary carbons are particularly challenging due to their long T1 relaxation times and lack of NOE enhancement. The following strategies can be employed:

  • Use a Cryoprobe: Cryogenically cooled probes dramatically reduce thermal noise, leading to a significant S/N increase (up to 4-fold or more) for all carbon signals, including quaternaries.[1][5][6][7]

  • Add a Paramagnetic Relaxation Agent: A small amount of a paramagnetic agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T1 relaxation times of all carbons.[1] This allows for a shorter relaxation delay, enabling more scans in a given amount of time and boosting the overall S/N.[1][8]

  • Optimize the Flip Angle and Relaxation Delay: Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay (D1) without causing as much signal saturation for carbons with long T1s.[1][4]

Q4: When should I consider using advanced techniques like DEPT, isotopic labeling, or Dynamic Nuclear Polarization (DNP)?

A4: When standard optimization is insufficient, these advanced methods offer substantial sensitivity gains:

  • DEPT (Distortionless Enhancement by Polarization Transfer): Use DEPT or INEPT pulse sequences to significantly enhance the signals of protonated carbons (CH, CH₂, CH₃) by transferring polarization from protons.[1][2] Note that these sequences will not detect quaternary carbons.[1][2]

  • 13C Isotopic Enrichment: If you can synthesize your molecule with ¹³C-enriched starting materials, you directly increase the number of detectable nuclei, leading to a proportional increase in signal intensity.[1][9][][11] This is particularly common in biological NMR.

  • Dynamic Nuclear Polarization (DNP): DNP transfers the high polarization of electron spins to the target ¹³C nuclei, resulting in massive signal enhancements (potentially up to 1000-fold).[12][13][14][15][16][17] This technique is powerful but requires specialized equipment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common sensitivity issues in 13C direct detection NMR.

Problem 1: Overall low signal-to-noise ratio for all peaks.
Possible Cause Suggested Solution Expected Outcome
Insufficient Sample Concentration Increase the concentration of the analyte in the NMR tube. If the sample is limited, use a specialized micro-volume tube (e.g., Shigemi tube).[2][18]Stronger overall signal intensity.
Insufficient Number of Scans (NS) Increase the number of scans. Remember that S/N increases with the square root of NS.[1]Improved S/N at the cost of longer experiment time.
Improper Probe Tuning Carefully tune and match the probe for the ¹³C frequency before starting the experiment.More efficient signal detection and improved lineshape.
Suboptimal Pulse Angle For standard 1D ¹³C experiments, use a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay.[1][4]Maximizes signal acquisition per unit time, especially for carbons with varying T1s.
Problem 2: Weak or missing signals for quaternary carbons.
Possible Cause Suggested Solution Expected Outcome
Long T1 Relaxation Times Add a paramagnetic relaxation agent (e.g., Cr(acac)₃) to shorten T1 values.[1][8] This allows for a shorter recycle delay.Significant increase in S/N per unit time for all carbons, including quaternaries.
Lack of NOE Enhancement This is an inherent property. Use methods that do not rely on NOE, such as using a cryoprobe or adding a relaxation agent.Improved detection of quaternary carbons.
Signal Saturation Increase the relaxation delay (D1) to allow for more complete T1 relaxation. A common starting point is D1 = 2 seconds for a 30° pulse angle.[4]More accurate signal intensity for quaternary carbons, though at the expense of longer experiment time.
Problem 3: Weak or missing signals for protonated carbons (CH, CH₂, CH₃).
Possible Cause Suggested Solution Expected Outcome
Inefficient Polarization Transfer Use a polarization transfer pulse sequence like DEPT or INEPT.Signal enhancement of approximately 4x for protonated carbons.[1]
Incorrect Delays in DEPT/INEPT Optimize the delays in the pulse sequence based on the expected one-bond C-H coupling constant (¹JCH), typically around 145 Hz.[1]Maximized polarization transfer and signal intensity.

Quantitative Data Summary

The following table summarizes the typical sensitivity gains that can be expected from various techniques.

Technique Typical Sensitivity Gain Applicability Notes
Increased Number of Scans Proportional to the square root of the increase in scans.[1]All signalsIncreases experiment time.
Nuclear Overhauser Effect (NOE) Up to ~200% (3x signal) for protonated carbons.[4]Protonated carbonsNot effective for quaternary carbons.
Polarization Transfer (DEPT/INEPT) ~4x for ¹³C.[1]Protonated carbonsDoes not detect quaternary carbons.
Cryogenic Probe Up to 4-fold or more compared to a room-temperature probe.[1][5][6]All signalsHardware-based solution; reduces thermal noise.
¹³C Isotopic Enrichment Proportional to the level of enrichment.All signals in the labeled moleculeRequires synthesis with labeled precursors.
Dynamic Nuclear Polarization (DNP) 2 to 3 orders of magnitude (100-1000x).[13]All signalsRequires specialized equipment and polarizing agents.
Non-Uniform Sampling (NUS) 1.5 to 2-fold in each indirect dimension.[19][20]Multi-dimensional experimentsReduces experiment time or increases sensitivity for the same time.[19][21]

Experimental Protocols

Protocol 1: Standard 1D ¹³C NMR Experiment
  • Sample Preparation: Prepare a concentrated sample of your analyte in a suitable deuterated solvent. Filter the solution to remove any particulate matter.[2]

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

  • Parameter Setup:

    • Pulse Program: Use a standard ¹H-decoupled pulse program (e.g., zgpg30 or zgdc30 on Bruker systems).[4]

    • Pulse Angle (Flip Angle): Set to 30 degrees.[4]

    • Acquisition Time (AQ): Set to ~1.0 second.[4]

    • Relaxation Delay (D1): Set to ~2.0 seconds.[4]

    • Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed.[1]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction.

Protocol 2: DEPT-135 Experiment
  • Sample Preparation and Tuning: Follow steps 1 and 2 from Protocol 1.

  • Parameter Setup:

    • Pulse Program: Select the DEPT-135 pulse sequence.

    • ¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz for a mix of sp² and sp³ carbons).[1]

    • Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Process the data as in Protocol 1. The resulting spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

Protocol 3: Using a Paramagnetic Relaxation Agent
  • Sample Preparation: Prepare your NMR sample as usual.

  • Prepare Cr(acac)₃ Stock Solution: Prepare a dilute stock solution of Cr(acac)₃ in the same deuterated solvent.

  • Doping the Sample: Add a very small aliquot of the Cr(acac)₃ stock solution to your NMR sample. The final concentration should be in the low millimolar range.

  • Acquire the ¹³C NMR Spectrum: You can now use a much shorter relaxation delay (D1) due to the shortened T1 values, allowing for more scans in a shorter period.

Visualizations

TroubleshootingWorkflow start Low S/N in 13C Spectrum check_conc Is sample concentration sufficient? start->check_conc increase_conc Increase concentration or use microtube check_conc->increase_conc No check_scans Is the number of scans adequate? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase number of scans check_scans->increase_scans No check_params Are acquisition parameters optimized? check_scans->check_params Yes increase_scans->check_params optimize_params Use 30° flip angle, AQ=1s, D1=2s check_params->optimize_params No advanced_techniques Consider Advanced Techniques check_params->advanced_techniques Yes optimize_params->advanced_techniques

Caption: A workflow for troubleshooting low signal-to-noise in 1D 13C NMR.

SensitivityEnhancement start Need to Enhance 13C Signal protonated_q Protonated carbons only? start->protonated_q all_carbons_q All carbons (incl. Quaternary)? protonated_q->all_carbons_q No use_dept Use DEPT / INEPT protonated_q->use_dept Yes use_cryoprobe Use a Cryoprobe all_carbons_q->use_cryoprobe Yes use_para_agent Use Paramagnetic Agent all_carbons_q->use_para_agent Yes use_enrichment Consider 13C Isotopic Enrichment all_carbons_q->use_enrichment Yes end Enhanced 13C Spectrum use_dept->end use_cryoprobe->end use_para_agent->end use_enrichment->end

Caption: Decision tree for selecting a 13C sensitivity enhancement technique.

References

Overcoming challenges in quantifying Methanol-13C incorporation

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Methanol-13C Incorporation Analysis >

Welcome to the technical support center for quantifying this compound (¹³C-Methanol) incorporation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to overcome common challenges in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of ¹³C-Methanol in metabolic research? A1: ¹³C-Methanol is a stable isotope tracer used to investigate one-carbon (1C) metabolism. When introduced into a biological system, the ¹³C-labeled carbon can be traced as it is incorporated into various downstream metabolites. This allows for the quantitative analysis of metabolic fluxes through key pathways, such as serine biosynthesis, nucleotide synthesis, and folate metabolism.[1]

Q2: What are the main challenges in quantifying ¹³C-Methanol incorporation? A2: The primary challenges include:

  • Low Incorporation Rates: Methanol metabolism can be slow in some cell types, leading to low enrichment of the ¹³C label in downstream metabolites.[2]

  • Background Interference: Naturally occurring heavy isotopes (e.g., about 1.1% of all carbon is ¹³C) can interfere with the measurement of tracer-derived enrichment, leading to overestimation if not corrected.[3][4]

  • Analytical Variability: Issues such as inconsistent sample quenching, inefficient metabolite extraction, and matrix effects in mass spectrometry can introduce high variability between replicates.[5][6]

  • Complex Metabolic Network: The carbon from methanol can enter a complex and interconnected network, making it challenging to isolate the flux through a single pathway without sophisticated modeling.[7]

Q3: Which analytical techniques are best for quantifying ¹³C enrichment? A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques.[6][8]

  • GC-MS is highly robust and provides excellent chromatographic separation, especially for derivatized amino acids and other volatile compounds.[9]

  • LC-MS is highly sensitive and versatile, capable of analyzing a wider range of polar and non-polar metabolites without derivatization.[10] Both techniques can accurately measure the mass isotopologue distributions (MIDs) of metabolites, which is essential for calculating ¹³C enrichment.[11]

Q4: Why is correcting for natural isotope abundance critical? A4: All elements exist as a mixture of stable isotopes. For example, about 1.1% of natural carbon is ¹³C.[3] When a mass spectrometer measures a metabolite, it detects both the ¹³C incorporated from the tracer and the ¹³C that was already naturally present in the molecule.[12] Failing to correct for this natural abundance leads to an overestimation of tracer incorporation, resulting in inaccurate flux calculations and potentially erroneous biological conclusions.[3][13] This correction is a critical data processing step.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Issue Potential Cause Recommended Solution & Troubleshooting Steps
Low or Undetectable ¹³C Enrichment 1. Inefficient Methanol Metabolism: The cell line may have low expression of enzymes required for methanol oxidation, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[14]Verify Enzyme Expression: Check literature or perform qPCR/Western blot for key metabolic enzymes. Increase Labeling Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation period for achieving a steady-state isotopic labeling.[2]
2. Dilution from Unlabeled Sources: Unlabeled carbon sources in the culture medium (e.g., amino acids, vitamins) or large intracellular pools of the target metabolite can dilute the ¹³C label.Use Dialyzed Serum: Use dialyzed fetal bovine serum (dFBS) to remove small molecule contaminants from the media.[15] Optimize Media: If possible, use a defined medium where all carbon sources are known. Pre-culture in Label-free Medium: Grow cells in a medium containing unlabeled methanol before switching to the ¹³C-Methanol medium to adapt the pathways.
3. Suboptimal Tracer Concentration: The concentration of ¹³C-Methanol may be too low to compete effectively with other carbon sources.Test a Concentration Gradient: Titrate the ¹³C-Methanol concentration to find an optimal balance between maximizing incorporation and avoiding potential toxicity.
High Variability Between Replicates 1. Inconsistent Cell Culture Conditions: Differences in cell density or growth phase can lead to significant metabolic variations.[15]Standardize Seeding and Growth: Ensure all replicates are seeded at the same density and harvested at the same phase of growth (e.g., 80-90% confluency).[10]
2. Inconsistent Metabolic Quenching: Slow or inconsistent quenching fails to instantly stop metabolism, allowing metabolite levels and labeling to change during sample collection.[5]Use Rapid, Cold Quenching: For adherent cells, aspirate media and immediately add ice-cold (-80°C) 80% methanol.[5][10] For suspension cells, use rapid filtration followed by immersion in the cold quenching solution.[5] Work with one sample at a time to ensure consistency.
3. Inefficient or Variable Extraction: The chosen solvent may not efficiently extract the metabolites of interest, or the procedure may be inconsistent.Optimize Extraction Solvent: Cold 80% methanol is effective for polar metabolites. For broader coverage, a two-phase methanol:chloroform:water extraction can be used.[16][17] Ensure Complete Lysis: Include a mechanical lysis step like vortexing with beads or sonication to ensure complete cell disruption.[16]
Inaccurate Quantification 1. Failure to Correct for Natural Abundance: Raw mass spectrometry data includes naturally occurring heavy isotopes, which skews the true enrichment from the tracer.[3]Use Correction Software: Employ established software tools like IsoCor, AccuCor2, or PolyMID-Correct to computationally remove the contribution of natural isotopes from your measured Mass Isotopologue Distributions (MIDs).[3][12][18] This requires providing the chemical formula of the metabolite.
2. Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6]Use Internal Standards: Spike a known amount of a heavy-isotope labeled standard (that is not expected to be produced by the cells) into your samples before extraction to normalize for matrix effects and extraction efficiency. Perform a Dilution Series: Analyze a dilution series of your sample extracts. If matrix effects are present, the calculated concentration will not be linear.[6]
3. Negative Values in Corrected Data: After natural abundance correction, some isotopologue fractions may appear as small negative numbers.Check Signal-to-Noise: This often occurs with low-intensity peaks where noise is high. Ensure your peaks have a good signal-to-noise ratio.[3] Flatten and Renormalize: A common practice is to set the negative values to zero and renormalize the entire MID so that the fractions sum to 100%.[3]

Experimental Protocols

Protocol 1: ¹³C-Methanol Labeling of Adherent Mammalian Cells

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency. Use a minimum of three biological replicates.[10]

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and methanol-free RPMI-1640 with dialyzed FBS, necessary nutrients, and the desired concentration of ¹³C-Methanol.

  • Labeling: Aspirate the standard culture medium, wash cells once gently with pre-warmed PBS, and add the pre-warmed ¹³C-Methanol labeling medium.[10]

  • Incubation: Culture cells for the desired period. The optimal time depends on the pathway of interest; central carbon metabolism may reach isotopic steady-state within hours, while others may take longer.[10]

  • Metabolic Quenching: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold (-80°C) 80% methanol/water solution to each well.[10]

  • Harvesting: Place the plate on dry ice for 10 minutes.[10] Then, use a cell scraper to scrape the cells in the cold methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[5]

Protocol 2: Metabolite Extraction for Mass Spectrometry

  • Cell Lysis: Vortex the cell lysate/methanol mixture from Protocol 1 vigorously for 1 minute. For more robust lysis, sonicate the samples in an ice bath.[16]

  • Protein Precipitation: Incubate the tubes at -20°C for at least 30 minutes (or -80°C for 20 minutes) to precipitate proteins.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.[1]

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) without heat.[6]

  • Storage: Store the dried metabolite pellets at -80°C until analysis.[6] For analysis, reconstitute the pellet in a suitable solvent (e.g., 50% methanol) compatible with your LC-MS or GC-MS method.[2]

Quantitative Data Summary

The following tables provide example data to illustrate expected outcomes.

Table 1: Example ¹³C Enrichment in Key Metabolites after 24h ¹³C-Methanol Labeling

MetaboliteMass IsotopologueFractional Abundance (%) (Unlabeled Control)Fractional Abundance (%) (¹³C-Methanol Labeled)
Serine M+095.6%75.2%
M+14.1%23.5%
M+20.3%1.3%
Glycine M+097.8%88.1%
M+12.1%11.2%
M+20.1%0.7%
Formate M+098.9%45.5%
M+11.1%54.5%
Note: Data is hypothetical but representative of typical results after natural abundance correction. M+0 represents the unlabeled form, while M+1, M+2, etc., represent molecules containing one, two, etc., ¹³C atoms from the tracer.

Table 2: Comparison of Metabolite Extraction Efficiency

Extraction SolventRelative Yield of SerineRelative Yield of GlycineRelative Yield of ATP
80% Methanol (-80°C) 100% (Reference)100% (Reference)100% (Reference)
Methanol:Chloroform:Water (2:2:1.8) 95% ± 4%98% ± 5%92% ± 6%
100% Methanol (-20°C) 82% ± 7%85% ± 8%75% ± 9%
Note: Yields are relative to the most effective method. Using 100% methanol can sometimes cause metabolite leakage from cells before metabolism is fully quenched.[5]

Visualizations and Diagrams

experimental_workflow extract extract ms_acq ms_acq extract->ms_acq

methanol_pathway

troubleshooting_logic start Problem: Low ¹³C Enrichment check_time Was a time-course experiment performed? start->check_time sol_time Solution: Increase labeling time to reach isotopic steady state. check_time->sol_time No check_media Is dialyzed serum being used? check_time->check_media Yes sol_time->check_media sol_media Solution: Use dialyzed serum to remove unlabeled small molecules. check_media->sol_media No check_extraction Is the extraction protocol validated? check_media->check_extraction Yes sol_media->check_extraction sol_extraction Solution: Optimize quenching and extraction for your cell type. check_extraction->sol_extraction No end Re-evaluate Enrichment check_extraction->end Yes sol_extraction->end

References

Dealing with overlapping peaks in 1H NMR of Methanol-13C labeled samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering overlapping peaks in the ¹H NMR of Methanol-¹³C labeled samples.

Troubleshooting Guide

Issue: My ¹H NMR spectrum shows overlapping peaks, making interpretation and quantification impossible.

This is a common challenge, especially in complex samples. The following steps provide a systematic approach to resolving peak overlap.

Question 1: I'm seeing a complex multiplet where I expect a simple signal for my methanol-¹³C labeled compound. What's the first thing I should check?

Answer: First, confirm that the complexity isn't due to poor instrument setup.

  • Shimming: Poor shimming can lead to broad and distorted peaks, which can exacerbate overlap.[1] Re-shimming the spectrometer is a crucial first step.

  • Sample Concentration: Highly concentrated samples can lead to peak broadening due to bimolecular interactions.[1] If possible, try acquiring the spectrum with a more dilute sample.

Question 2: Shimming and concentration adjustments didn't resolve the overlap. What is the next logical step?

Answer: Changing the NMR solvent can often resolve overlapping signals.[1] Different solvents interact with the analyte in distinct ways, leading to changes in chemical shifts that can separate the overlapping peaks. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can significantly alter the appearance of a spectrum.[1]

Question 3: I've tried different solvents, but the peaks of interest are still overlapping. What advanced techniques can I use?

Answer: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving peak overlap.[2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective method for samples with ¹³C labeling.[4] It spreads the proton signals out in a second dimension based on the chemical shifts of the directly attached ¹³C nuclei.[4] Since ¹³C chemical shifts have a much wider range than proton shifts, this technique provides excellent resolution.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within a molecule.[4]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a spin system, even if they are not directly coupled.[2][4] This can help to "pull out" the signals of an entire molecular fragment.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹³C-labeled methanol give a doublet in the ¹H NMR spectrum?

A1: The proton on the ¹³C-labeled methanol is coupled to the ¹³C nucleus. This results in a splitting of the proton signal into a doublet, with a coupling constant known as ¹J(C-H).

Q2: How can I use the ¹J(C-H) coupling constant to my advantage?

A2: The ¹J(C-H) coupling constant is a valuable parameter for setting up 2D NMR experiments like HSQC and HMBC. Knowing the approximate value helps in optimizing the experiment for efficient transfer of magnetization, leading to better signal intensity. For sp³ hybridized carbons like in methanol, this value is typically in the range of 115-140 Hz.

Q3: Can I perform quantitative analysis on a spectrum with overlapping peaks?

A3: While challenging, it is possible. If 2D NMR techniques can resolve the signals, you can integrate the cross-peaks. Alternatively, spectral deconvolution software can be used to fit mathematical functions to the overlapping peaks in a 1D spectrum to estimate the area of each component. For accurate quantitative results, it's crucial to use an internal standard.

Q4: My sample contains residual unlabeled methanol. How does this affect my spectrum?

A4: The unlabeled methanol will appear as a singlet in the ¹H NMR spectrum at a slightly different chemical shift than the doublet of the ¹³C-labeled methanol due to the isotope effect. This can add to the complexity of the spectrum. An HSQC experiment can help to distinguish the signals, as the singlet from the unlabeled methanol will not show a correlation in the ¹³C dimension.

Q5: What are "pure-shift" NMR experiments, and can they help with my overlapping peaks?

A5: Pure-shift NMR is an advanced technique that simplifies complex spectra by collapsing multiplets into singlets.[2][4] This can be extremely useful for resolving severe peak overlap, but it may not be available on all NMR spectrometers.

Quantitative Data

The following table summarizes key NMR parameters for ¹³C-labeled methanol.

ParameterTypical ValueNotes
¹H Chemical Shift (δ)~3.4 ppmVaries slightly depending on the solvent.
¹³C Chemical Shift (δ)~49 ppmVaries slightly depending on the solvent.
¹J(C-H) Coupling Constant115 - 140 HzFor sp³ hybridized carbons.

Experimental Protocols

Protocol 1: Acquiring a ¹H-¹³C HSQC Spectrum

This protocol outlines the basic steps for acquiring a standard sensitivity-enhanced, gradient-edited ¹H-¹³C HSQC spectrum.

  • Sample Preparation: Prepare your ¹³C-labeled sample in a suitable deuterated solvent to a concentration that provides a good signal-to-noise ratio.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2 on a Bruker instrument).

    • Set the spectral widths for the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • Set the number of data points in the direct dimension (t₂) and the number of increments in the indirect dimension (t₁). A larger number of increments in t₁ will provide better resolution in the ¹³C dimension but will increase the experiment time.

    • Set the one-bond ¹J(C-H) coupling constant to an average value for sp³ carbons, typically around 145 Hz.[4]

  • Data Acquisition: Start the experiment. The acquisition time will depend on the number of scans and increments.

  • Data Processing: Process the 2D data using appropriate software. This involves Fourier transformation in both dimensions, phase correction, and baseline correction. The resulting spectrum will show cross-peaks at the coordinates of the proton chemical shift on the horizontal axis and the attached carbon chemical shift on the vertical axis.

Visualizations

Troubleshooting_Workflow start Overlapping Peaks in ¹H NMR check_setup Check Instrument Setup (Shimming, Concentration) start->check_setup change_solvent Change NMR Solvent check_setup->change_solvent Issue persists resolved Peaks Resolved check_setup->resolved Issue resolved nmr_2d Perform 2D NMR change_solvent->nmr_2d Issue persists change_solvent->resolved Issue resolved hsqc ¹H-¹³C HSQC nmr_2d->hsqc cosy_tocsy ¹H-¹H COSY / TOCSY nmr_2d->cosy_tocsy hsqc->resolved not_resolved Still Overlapping hsqc->not_resolved cosy_tocsy->resolved cosy_tocsy->not_resolved advanced_nmr Consider Advanced Techniques (e.g., Pure-Shift NMR) not_resolved->advanced_nmr

Caption: Troubleshooting workflow for overlapping ¹H NMR peaks.

HSQC_Concept cluster_1d 1D ¹H NMR cluster_2d 2D ¹H-¹³C HSQC a Overlapping Signals (Proton A & B) c Proton A (Resolved) a->c Correlates to Carbon A d Proton B (Resolved) a->d Correlates to Carbon B

Caption: Conceptual diagram of HSQC resolving overlapping proton signals.

References

Technical Support Center: Optimization of Quenching Protocols for 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching protocols for 13C tracer experiments. Accurate quenching is critical for preserving the metabolic state of a biological sample at the moment of collection, ensuring the integrity and reliability of metabolomic data.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in 13C tracer experiments?

A1: The primary goal of quenching is to instantly and completely halt all enzymatic reactions within a biological sample.[1][2] This ensures that the measured isotopic enrichment of intracellular metabolites accurately reflects the metabolic state at the exact moment of sampling, preventing any alterations during sample preparation.[1][3][4] Because metabolites can have turnover rates on the order of seconds, rapid quenching is essential for obtaining a true biological snapshot.[5]

Q2: What are the most common challenges encountered during quenching?

A2: The two most significant challenges are:

  • Incomplete Enzyme Inactivation: If quenching is not sufficiently rapid or cold, enzymes can remain active, leading to changes in metabolite concentrations and isotopic labeling patterns.[4][5] This can result in inaccurate estimations of metabolic fluxes.[4] For instance, residual enolase activity can convert 3-phosphoglycerate to phosphoenolpyruvate during sample processing.[5][6]

  • Metabolite Leakage: The quenching process itself can compromise the integrity of the cell membrane, causing intracellular metabolites to leak into the extracellular medium.[2][4] This is a known issue with certain methods, such as cold methanol quenching, particularly in microbial cells.[7][8]

Q3: How do I choose the optimal quenching method for my experiment?

A3: The ideal quenching method depends on several factors, including the cell type (adherent vs. suspension), the specific metabolites of interest, and the overall experimental setup.[2][4]

  • For adherent cells , methods that avoid detachment steps which can alter metabolism are preferred.[1] Direct quenching on the plate with liquid nitrogen or cold solvents is common.[1]

  • For suspension cells , rapid separation from the culture medium is crucial to minimize contamination from extracellular metabolites.[4][9] Fast filtration is often recommended for this purpose.[4][9]

Q4: Can liquid nitrogen flash-freezing prevent metabolite leakage?

A4: While liquid nitrogen provides the most rapid temperature drop to halt metabolism, it does not, by itself, prevent leakage during the subsequent thawing and extraction steps.[2][10] The procedures following flash-freezing must be carefully controlled to maintain cell membrane integrity and prevent the loss of metabolites.[2][10] Combining fast filtration with liquid nitrogen quenching can be an effective strategy for suspended animal cells to retain metabolites and mitigate cell membrane damage.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps & Solutions
Low or no 13C label incorporation in metabolites of interest. Inefficient Quenching: Metabolism was not halted quickly enough, allowing for the dilution or further metabolism of the 13C label.[11]Solution: Ensure your quenching solution is pre-chilled to the lowest possible temperature (e.g., -40°C to -80°C).[1][11] For adherent cells, minimize the time between medium aspiration and the addition of the quenching solution. For suspension cultures, fast filtration is recommended over slower methods like centrifugation.[9][11]
Suboptimal Extraction: The chosen solvent may not be efficient for extracting the metabolites of interest.[11]Solution: For a broad range of polar metabolites, a cold methanol-based solvent system is generally effective. For a mix of polar and non-polar metabolites, consider a two-phase liquid-liquid extraction (e.g., methanol/chloroform/water).[11]
Significant loss of intracellular metabolites (leakage). Inappropriate Quenching Solvent: Using a solvent that disrupts the cell membrane, such as 100% methanol, can cause significant leakage.[2][12]Solution: Avoid using 100% methanol. Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to find the optimal balance for your cell type.[2][13]
Osmotic Shock: A large difference in osmolarity between the quenching solution and the intracellular environment can damage the cell membrane.[2]Solution: Use an isotonic quenching solution, such as ice-cold 0.9% NaCl, to maintain cellular integrity.[12] For some mammalian cells, buffered methanol quenching may not be suitable due to its effect on membrane integrity; precooled PBS might be a better option.[3]
Extreme Temperatures: While cold is necessary, excessively low temperatures can also compromise membrane integrity.[2]Solution: Optimize the quenching temperature. For example, for Penicillium chrysogenum, -25°C with 40% aqueous methanol was found to be optimal.[14]
Inconsistent or non-reproducible labeling patterns between replicates. Incomplete or Slow Quenching: Continued metabolic activity after sampling due to suboptimal quenching.[4]Solution: Ensure the quenching solution is sufficiently cold and the sample-to-solvent volume ratio is high enough for rapid cooling (e.g., 1:10).[2][14] For some organisms, quenching in a cold acidic organic solvent can be more effective at denaturing enzymes.[1][5]
Variable Sample Handling: Inconsistencies in the timing of quenching or washing steps.[15]Solution: Standardize your quenching protocol to ensure each sample is treated identically.[11] Process one sample at a time to maintain consistency.
Carryover of Extracellular Media: Contamination from the 13C-labeled medium can distort the intracellular labeling profile.Solution: For adherent cells, quickly wash the cell monolayer with an ice-cold isotonic solution (e.g., 0.9% NaCl or PBS) before quenching.[1][2] For suspension cultures, rinsing the cell pellet with a cold washing solution can prevent media carryover.[2][16]
Evidence of cell damage (e.g., from viability assays). Harsh Quenching Method: The quenching process is physically damaging the cell membrane.[4]Solution: If using direct liquid nitrogen quenching, first separate the cells from the medium via fast filtration to prevent damage from ice crystal formation in the bulk medium.[4][10] When using cold methanol, ensure the solution is isotonic to minimize osmotic shock.[4]

Quantitative Data Summary

The choice of quenching method can significantly impact the quality of metabolomic data. Different cell types may respond differently to various quenching solutions, leading to variations in metabolite leakage and extraction efficiency.[3]

Table 1: Comparison of Quenching Methods for Various Microorganisms

OrganismQuenching MethodObservation
Lactobacillus bulgaricus80% Methanol/WaterHigher levels of intracellular metabolites and lower leakage rate compared to 60% methanol/water.[13]
Corynebacterium glutamicum-20°C 40% MethanolEffective quenching with good recovery of intracellular metabolites.[3]
Synechocystis sp. PCC 680360% Cold Methanol (-65°C)Caused significant metabolite loss.[3]
Synechocystis sp. PCC 6803Fast Filtration followed by 100% Cold (-80°C) MethanolDemonstrated the highest quenching efficiency.[3]
Penicillium chrysogenum-25°C 40% (v/v) Aqueous MethanolOptimal for minimizing metabolite leakage, with an average recovery of 95.7% (±1.1%).[14]

Table 2: Evaluation of Quenching and Extraction Combinations for HeLa Cells

Quenching MethodExtraction SolventRelative Metabolite Recovery
Liquid Nitrogen50% AcetonitrileOptimal method identified in a specific study.[2]

Experimental Protocols

Protocol 1: Quenching of Adherent Cells via Liquid Nitrogen Flash-Freezing

This protocol is ideal for adherent cells as it avoids cell detachment steps that can alter metabolism.[1]

Materials:

  • Cell culture plates with adherent cells

  • Ice-cold 0.9% (w/v) NaCl solution

  • Liquid nitrogen

  • -80°C 80% methanol (LC-MS grade)

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • (Optional but recommended) Quickly wash the cell monolayer once with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual medium. Aspirate immediately.[1]

  • Immediately place the cell culture plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the plate and arrest metabolism.[3]

  • For extraction, add 1 mL of -80°C 80% methanol to the frozen plate.

  • Use a pre-chilled cell scraper to scrape the frozen cells into the methanol solution.[3]

  • Transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Proceed with homogenization and centrifugation to pellet cell debris. The supernatant contains the extracted metabolites.[1]

Protocol 2: Quenching of Suspension Cells via Fast Filtration

This method is highly effective for microbial and mammalian suspension cultures, as it rapidly separates cells from the 13C-labeled medium.[1][9]

Materials:

  • Vacuum filtration apparatus

  • Filter membrane (e.g., 0.8 µm)[1]

  • Liquid nitrogen or a dry ice/ethanol bath

  • Quenching solution (e.g., 100% methanol, pre-chilled to -80°C)[3]

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Assemble the vacuum filtration apparatus with the appropriate filter membrane.

  • Rapidly filter the cell suspension to separate the cells from the culture medium.

  • (Optional) Quickly wash the cells on the filter with a small volume of ice-cold isotonic saline to remove any remaining medium components.

  • Immediately transfer the filter with the cells into a tube containing the pre-chilled quenching solution.

  • Vortex vigorously to ensure complete immersion and quenching.

  • The cells can then be extracted directly from the filter and quenching solution.

Visualization of Experimental Workflow and Metabolic Pathway

G Experimental Workflow: Quenching of Adherent Cells cluster_culture Cell Culture cluster_quenching Quenching cluster_extraction Extraction cluster_processing Sample Processing start Adherent Cells in 13C-Tracer Medium aspirate Aspirate Medium start->aspirate wash Optional Wash: Ice-Cold Saline ln2 Flash-Freeze: Liquid Nitrogen wash->ln2 aspirate->wash add_methanol Add -80°C 80% Methanol ln2->add_methanol scrape Scrape Cells add_methanol->scrape collect Collect Lysate scrape->collect centrifuge Centrifuge to Pellet Debris collect->centrifuge supernatant Collect Supernatant (Metabolite Extract) centrifuge->supernatant analysis LC-MS/GC-MS Analysis supernatant->analysis

Caption: Workflow for quenching adherent cells using liquid nitrogen.

glycolysis_tca 13C Labeling in Glycolysis and TCA Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) glucose [U-13C6]Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp dhap DHAP fbp->dhap g3p Glyceraldehyde-3-P fbp->g3p dhap->g3p pep PEP g3p->pep pyruvate_cyto [U-13C3]Pyruvate pep->pyruvate_cyto pyruvate_mito [U-13C3]Pyruvate pyruvate_cyto->pyruvate_mito Transport acetyl_coa [1,2-13C2]Acetyl-CoA pyruvate_mito->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg alpha-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate

Caption: Flow of 13C atoms from glucose through glycolysis and the TCA cycle.

References

Technical Support Center: Correcting for Natural 13C Abundance in Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural 13C abundance in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural 13C abundance?

Q2: What is a Mass Isotopomer Distribution (MID)?

A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite.[1] Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, there can be several isotopologues:

  • M+0: Contains no 13C atoms.

  • M+1: Contains one 13C atom.

  • M+2: Contains two 13C atoms.

  • ...and so on up to M+n .

The MID is a vector that lists the relative abundance of each of these isotopologues, where the sum of all fractional abundances equals 1 (or 100%).[1]

Q3: How is the correction for natural 13C abundance performed?

The most common method for correcting natural 13C abundance is a matrix-based mathematical approach.[1][5] A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes.[3][5] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID). The result is the corrected MID, which reflects the true enrichment from the isotopic tracer.[1][6]

Q4: What information is required for an accurate correction?

To perform an accurate correction for natural 13C abundance, you need the following:

  • Accurate Molecular Formula: The complete elemental formula of the analyte, including any atoms added during derivatization, is essential.[2][7]

  • Measured Mass Isotopomer Distribution (MID): This is the raw data from the mass spectrometer showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[3][7]

  • Natural Abundance of Isotopes: The known natural abundances of all elements in the metabolite are required.[3]

  • Isotopic Purity of the Tracer: Commercially available tracers are not 100% pure, and this information is crucial for accurate correction.[7]

Q5: What software and tools are available for natural abundance correction?

Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python. Commonly used tools include:

  • IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity.[1][8]

  • AccuCor/AccuCor2: R packages designed for correcting high-resolution mass spectrometry data, with AccuCor2 specialized for dual-isotope tracer experiments.[1][9][10]

  • IsoCor: A Python-based tool with a graphical user interface for correcting MS data.[1][9]

  • Corna: A Python package for natural abundance correction in various experimental conditions.[1]

  • PICor: A Python-based tool for isotopologue correction for both metabolites and proteins.[11]

Experimental Protocols

General Workflow for a 13C Labeling Experiment and Data Correction

  • Cell Culture and Labeling: Grow cells in a medium containing a 13C-labeled substrate.[5]

  • Metabolite Extraction: After the desired incubation time, perform a metabolite extraction using a suitable method (e.g., biphasic extraction with methanol, chloroform, and water).[3]

  • Mass Spectrometry Analysis: Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS) to quantify the different mass isotopologues for the metabolites of interest.[3][5]

  • Data Processing: Process the raw mass spectrometry data to obtain the measured MIDs for your target metabolites. This involves peak integration and normalization.[4]

  • Natural Abundance Correction: Use a software tool (e.g., IsoCorrectoR, AccuCor) to correct the measured MIDs for the natural abundance of 13C and other elements. You will need to provide the chemical formula for each metabolite.[3][4]

  • Data Validation: A robust method to validate your correction is to analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be at or near 100% (or a fractional abundance of 1.0), with other isotopologues close to zero.[1]

Quantitative Data

Table 1: Natural Abundance of Common Elements in Biological Samples

ElementIsotopeNatural Abundance (%)
Carbon12C~98.9%
13C ~1.1%
Hydrogen1H~99.985%
2H~0.015%
Nitrogen14N~99.63%
15N~0.37%
Oxygen16O~99.76%
17O~0.04%
18O~0.20%
Sulfur32S~95.02%
33S~0.75%
34S~4.21%
36S~0.02%

Note: These values can vary slightly depending on the source of the material.[7]

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_data_analysis Data Analysis Phase A Cell Culture with 13C Labeled Substrate B Metabolite Extraction A->B C Mass Spectrometry Analysis (GC-MS/LC-MS) B->C D Raw Data Processing (Peak Integration) C->D Measured MID E Natural Abundance Correction D->E F Corrected Mass Isotopomer Distribution E->F G Biological Interpretation F->G Downstream Analysis (e.g., Flux Calculation)

Caption: Experimental and data analysis workflow for 13C labeling experiments.

Troubleshooting Guide

Problem: My corrected data shows negative abundance values for some isotopologues.

This is a common issue that can arise from several factors.[7]

  • Possible Cause 1: Low Signal-to-Noise Ratio.

    • Solution: Low-intensity peaks are more susceptible to noise. Optimize MS acquisition parameters or re-integrate peaks with careful background subtraction.[2]

  • Possible Cause 2: Incorrect Background Subtraction.

    • Solution: Re-examine the raw data and ensure that background subtraction was performed correctly.[2]

  • Possible Cause 3: Over-subtraction of an Interfering Peak.

    • Solution: A co-eluting compound with an overlapping isotopic cluster can distort the measured MID. Improve chromatographic separation to resolve the interfering peak.[2]

  • Handling Negative Values: A common approach is to set the negative values to zero and then re-normalize the entire MID so that the sum of all isotopologue fractions is 100%.[3]

troubleshooting_negative_values start Corrected data shows negative abundance values cause1 Low Signal-to-Noise Ratio? start->cause1 cause2 Incorrect Background Subtraction? cause1->cause2 No solution1 Optimize MS acquisition or re-integrate peaks. cause1->solution1 Yes cause3 Interfering Peak? cause2->cause3 No solution2 Review and correct background subtraction. cause2->solution2 Yes solution3 Improve chromatographic separation. cause3->solution3 Yes handle Set negative values to zero and re-normalize MID. cause3->handle No / After solutions solution1->handle solution2->handle solution3->handle

Caption: Troubleshooting logic for negative values in corrected MS data.

Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.

  • Possible Cause 1: Incorrect Molecular Formula.

    • Solution: Carefully verify the elemental formula for your analyte, including any derivatives. An incorrect formula will lead to an incorrect theoretical distribution.[2]

  • Possible Cause 2: Instrument Calibration or Stability Issues.

    • Solution: The mass spectrometer's calibration may have drifted. Ensure the instrument is properly calibrated and stable.[2]

  • Possible Cause 3: In-Source Fragmentation or Adduct Formation.

    • Solution: The analyte may be fragmenting in the ion source or forming unexpected adducts. Optimize ion source parameters to minimize these effects and ensure you are integrating the correct ion species.[2]

Problem: My calculated 13C enrichment seems unexpectedly low after correction.

  • Possible Cause 1: Inaccurate Tracer Purity.

    • Solution: Assuming 100% purity for a tracer that is less pure will lead to inaccurate correction. Obtain the certificate of analysis for your labeled substrate and use the correct isotopic purity in your correction software.[2]

  • Possible Cause 2: Insufficient Labeling Time.

    • Solution: The cells may not have reached isotopic steady-state. Consider a time-course experiment to determine the optimal labeling duration.[4]

  • Possible Cause 3: Tracer Dilution.

    • Solution: The labeled tracer may be diluted by unlabeled carbon sources in the culture medium or from intracellular stores.[4]

References

Technical Support Center: Enhancing ¹³C NMR Signals with Paramagnetic Relaxation Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively enhance your ¹³C NMR signals using paramagnetic relaxation agents, leading to improved signal-to-noise and reduced experiment times.

Frequently Asked Questions (FAQs)

Q1: Why are my ¹³C NMR signals so weak?

A1: The inherent weakness of ¹³C NMR signals stems from two primary factors: the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H.[1][2] This means that in any given sample, very few carbon nuclei are NMR-active, and they produce a weaker signal than protons. Consequently, acquiring ¹³C NMR spectra with a good signal-to-noise ratio often requires longer experiment times and a higher number of scans.[1]

Q2: What is a paramagnetic relaxation agent and how does it enhance ¹³C NMR signals?

A2: A paramagnetic relaxation agent is a substance containing unpaired electrons, which creates a fluctuating magnetic field. When added to an NMR sample, this agent interacts with the surrounding nuclei, providing an additional and highly efficient mechanism for spin-lattice (T₁) relaxation.[3] By shortening the T₁ relaxation times of ¹³C nuclei, the magnetization can recover more quickly between successive pulses, allowing for a shorter relaxation delay (D1). This enables the acquisition of more scans in a given amount of time, leading to a significant improvement in the signal-to-noise ratio.[3][4]

Q3: What are some common paramagnetic relaxation agents for ¹³C NMR?

A3: The most commonly used paramagnetic relaxation agent for enhancing ¹³C NMR signals is Chromium(III) acetylacetonate, often abbreviated as Cr(acac)₃.[4][5] Other agents that have been used include gadolinium(III) and iron(III) chelates, as well as nitroxide stable radicals like TEMPO.[3][6][7] The choice of agent can depend on the solvent system and the specific requirements of the experiment.

Q4: How do I choose the optimal concentration for a paramagnetic relaxation agent?

A4: The concentration of the paramagnetic relaxation agent is a critical parameter that needs to be carefully optimized.[5] Too little of the agent will not sufficiently shorten the T₁ relaxation time, while too much can lead to excessive line broadening due to a significant shortening of the spin-spin (T₂) relaxation time, which compromises spectral resolution.[4] A common starting concentration for Cr(acac)₃ is in the range of 0.01 M to 0.05 M.[5][8] Visual confirmation by observing a light purple color in the solution can also be a practical guide for an appropriate concentration of Cr(acac)₃.[4][5]

Q5: Will using a paramagnetic relaxation agent affect the quantitative accuracy of my ¹³C NMR spectrum?

A5: On the contrary, for quantitative ¹³C NMR, using a paramagnetic relaxation agent is often recommended.[4][9] To obtain accurate integrations, all carbon nuclei must fully relax between scans.[4] Some carbons, particularly quaternary carbons, have very long T₁ relaxation times, making quantitative analysis with standard parameters challenging.[10] By ensuring rapid and uniform relaxation for all carbon nuclei, paramagnetic agents help to achieve accurate integrations with a much shorter overall experiment time.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using paramagnetic relaxation agents to enhance ¹³C NMR signals.

Problem Possible Cause(s) Suggested Solution(s)
Poor signal-to-noise ratio even with a relaxation agent. 1. Sub-optimal concentration of the relaxation agent: The concentration may be too low to effectively reduce T₁ relaxation times. 2. Insufficient number of scans: Even with a relaxation agent, a sufficient number of scans is necessary to build up the signal. 3. Low sample concentration: The amount of analyte in the sample is too low.1. Gradually increase the concentration of the relaxation agent. For Cr(acac)₃, a concentration of 0.025 M is often a good starting point.[8] 2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[10] 3. Increase the sample concentration if possible. Doubling the concentration can double the signal strength.[10]
Significant line broadening is observed. 1. Excessive concentration of the relaxation agent: Too high a concentration shortens T₂ relaxation time, leading to broader signals.[4] 2. Presence of paramagnetic impurities: Other paramagnetic species in the sample can contribute to line broadening.[11]1. Reduce the concentration of the relaxation agent. Prepare a fresh sample with a lower, optimized concentration. 2. Ensure the sample and solvent are free from paramagnetic impurities by using high-purity materials and filtering the sample.[11]
Quaternary carbon signals are still weak or missing. 1. Quaternary carbons have very long T₁ relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE). [10] 2. Insufficient relaxation enhancement: The concentration of the relaxation agent may still be too low to significantly affect the long T₁ of quaternary carbons.1. In conjunction with the relaxation agent, use a smaller pulse angle (e.g., 30°). This allows for faster pulsing without saturating the signal.[10] 2. Slightly increase the concentration of the relaxation agent and/or increase the relaxation delay to allow for more complete relaxation.
Difficulty in locking and shimming the spectrometer. 1. Broadening of the deuterium lock signal: The paramagnetic agent also affects the relaxation of the deuterium nuclei in the solvent, which can broaden the lock signal and make it noisy.[4]1. This is a known side effect. If automatic shimming routines fail, manual shimming may be necessary.[4] Be patient during the locking and shimming process.

Experimental Protocols

Protocol 1: Preparation of a ¹³C NMR Sample with Cr(acac)₃

This protocol outlines the steps for preparing a ¹³C NMR sample with the paramagnetic relaxation agent Cr(acac)₃.

  • Prepare a stock solution of Cr(acac)₃:

    • Weigh a precise amount of Cr(acac)₃.

    • Dissolve it in the same deuterated solvent that will be used for the NMR sample to create a stock solution of a known concentration (e.g., 0.1 M).

  • Prepare the analyte solution:

    • Dissolve the sample of interest in the deuterated solvent in an NMR tube to the desired concentration.

  • Add the relaxation agent:

    • Add a small, calculated volume of the Cr(acac)₃ stock solution to the NMR tube containing the analyte. The final concentration of Cr(acac)₃ should typically be in the range of 0.01 M to 0.05 M.[5][8]

    • Alternatively, for a quick qualitative approach, add a very small amount of solid Cr(acac)₃ to the sample until a faint light purple color is observed.[4][5]

  • Mix the sample:

    • Cap the NMR tube and invert it several times to ensure the relaxation agent is homogeneously distributed.

  • Acquire the ¹³C NMR spectrum:

    • Insert the sample into the spectrometer.

    • Lock and shim the instrument. Manual shimming may be required.[4]

    • Set the acquisition parameters. A significantly shorter relaxation delay (D1) can now be used (e.g., 1-2 seconds).

    • Acquire the spectrum.

Data Presentation

The following table summarizes typical concentrations of Cr(acac)₃ used and their effects on ¹³C NMR experiments.

Paramagnetic Agent Typical Concentration Range Effect on T₁ Effect on T₂ Primary Application Reference
Cr(acac)₃0.01 M - 0.05 MSignificant reductionModerate reductionGeneral signal enhancement in ¹³C NMR, quantitative ¹³C NMR[5][8]
Cr(acac)₃0.1 wt% - 0.5 wt%Significant reductionModerate reductionSpeeding up relaxation for quantitative analysis[5]
Gd(III) chelates~0.25 mMSignificant reductionMinimal to moderate reductionEnhancing sensitivity in multidimensional NMR[12]
Fe(DO3A)Low concentrationsHigh relaxivity, effective T₁ reductionNegligible impact on line widthRapid data acquisition, especially for "proton-less" experiments[7]

Visualizations

Mechanism of Paramagnetic Relaxation Enhancement

G cluster_0 Without Paramagnetic Agent cluster_1 With Paramagnetic Agent a ¹³C Nucleus (Long T₁ Relaxation) b Slow Return to Equilibrium a->b c Long Relaxation Delay (D1) Required b->c d Fewer Scans per Unit Time c->d e Low Signal-to-Noise d->e f Paramagnetic Agent (e.g., Cr(acac)₃) h Efficient T₁ Relaxation Pathway f->h Provides g ¹³C Nucleus g->h Utilizes i Shortened T₁ h->i j Short Relaxation Delay (D1) Possible i->j k More Scans per Unit Time j->k l Enhanced Signal-to-Noise k->l

Caption: Mechanism of ¹³C NMR signal enhancement by a paramagnetic relaxation agent.

Troubleshooting Workflow for Poor Signal-to-Noise

G start Start: Poor S/N in ¹³C Spectrum check_conc Is sample concentration sufficient? start->check_conc increase_conc Increase sample concentration or use less solvent. check_conc->increase_conc No check_agent Is a relaxation agent being used? check_conc->check_agent Yes increase_conc->check_agent add_agent Add a paramagnetic relaxation agent (e.g., Cr(acac)₃). check_agent->add_agent No optimize_agent Is agent concentration optimal? check_agent->optimize_agent Yes add_agent->optimize_agent adjust_agent Adjust agent concentration. (Increase if S/N is low, decrease if lines are broad) optimize_agent->adjust_agent No check_scans Are the number of scans adequate? optimize_agent->check_scans Yes adjust_agent->check_scans increase_scans Increase the number of scans. check_scans->increase_scans No end End: Improved S/N check_scans->end Yes increase_scans->end

Caption: A workflow for troubleshooting poor signal-to-noise in ¹³C NMR experiments.

References

Technical Support Center: Optimizing Sample Solubility for Methanol-13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when preparing samples for Methanol-13C Nuclear Magnetic Resonance (NMR) spectroscopy. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

Question: My compound is not dissolving sufficiently in methanol-d4 for a 13C NMR experiment. What should I do?

Answer:

Poor sample solubility is a common issue that can lead to low signal-to-noise ratios and inaccurate quantitative results in 13C NMR. Follow this troubleshooting workflow to address the problem:

G cluster_0 start Initial Observation: Poor solubility in Methanol-d4 increase_conc Can you increase the sample concentration? start->increase_conc sonication Have you tried sonication or gentle heating? increase_conc->sonication No final_analysis Acquire 13C NMR Spectrum increase_conc->final_analysis Yes, problem solved cosolvent Consider a co-solvent system sonication->cosolvent No sonication->final_analysis Yes, problem solved alt_solvent Select an alternative deuterated solvent cosolvent->alt_solvent Still insoluble cosolvent->final_analysis Yes, problem solved alt_solvent->final_analysis

Caption: Troubleshooting workflow for poor sample solubility.

1. Increase Sample Concentration (If Possible)

For 13C NMR, a higher concentration is generally better due to the low natural abundance of the 13C isotope.[1][2] If your sample is sparingly soluble, try to dissolve the maximum possible amount to approach a saturated solution.[1][3]

2. Employ Physical Dissolution Aids

  • Sonication: Use a sonic bath to provide energy to break down solute-solute interactions and facilitate dissolution.

  • Gentle Heating: Carefully warm the sample vial. Be cautious not to degrade your compound or evaporate the solvent. This is particularly useful for compounds with solubility that is highly dependent on temperature.[4]

3. Utilize a Co-Solvent System

If your compound remains insoluble, adding a small amount of a miscible co-solvent can significantly improve solubility.[4]

  • For less polar compounds: Consider adding a small percentage of deuterated chloroform (CDCl3) or deuterated dichloromethane (CD2Cl2).

  • For more polar or ionic compounds: Deuterated water (D2O) can be an effective co-solvent with methanol-d4.

4. Select an Alternative Deuterated Solvent

If methanol-d4 and co-solvent systems are ineffective, a different primary solvent may be necessary. The choice of solvent depends on the polarity of your analyte.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample amount for a standard 13C NMR experiment?

A1: For small molecules (under 1000 g/mol ), a typical 13C NMR spectrum requires 50-100 mg of material dissolved in 0.6-0.7 mL of deuterated solvent.[6][7] However, the goal is to achieve the highest possible concentration without causing viscosity issues, which can lead to line broadening.[6][8]

Q2: My sample appears cloudy or has suspended particles after dissolution. What should I do?

A2: It is crucial that the solution is free of any solid particles, as they can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[3] Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[2][9]

Q3: Can I use a non-deuterated solvent for 13C NMR?

A3: While it is possible to acquire a 13C NMR spectrum in a non-deuterated solvent, it is not recommended for routine analysis. Deuterated solvents are used for the spectrometer's lock system to stabilize the magnetic field.[10] Without a deuterium lock, the spectral resolution will be lower, and signal-to-noise may be reduced, especially for long experiments.[10] If you must use a non-deuterated solvent, a sealed capillary containing a deuterated solvent can be inserted into your NMR tube to provide a lock signal.[10]

Q4: How do I choose an alternative deuterated solvent if methanol-d4 fails?

A4: The choice of an alternative solvent is primarily dictated by the polarity of your sample. Test the solubility of your compound in small vials with non-deuterated versions of the solvents first to conserve expensive deuterated solvents.[8]

G cluster_1 start Analyte Polarity Assessment nonpolar Non-polar start->nonpolar Low intermediate_polar Intermediate Polarity start->intermediate_polar Medium polar_protic Polar Protic start->polar_protic High polar_aprotic Polar Aprotic start->polar_aprotic High CDCl3, Benzene-d6 CDCl3, Benzene-d6 nonpolar->CDCl3, Benzene-d6 Acetone-d6, Acetonitrile-d3 Acetone-d6, Acetonitrile-d3 intermediate_polar->Acetone-d6, Acetonitrile-d3 Methanol-d4, D2O Methanol-d4, D2O polar_protic->Methanol-d4, D2O DMSO-d6 DMSO-d6 polar_aprotic->DMSO-d6

Caption: Decision tree for alternative solvent selection based on polarity.

Data Presentation: Comparison of Common Deuterated Solvents

The following table summarizes the properties of common deuterated solvents that can be used as alternatives or in combination with methanol-d4.

SolventChemical FormulaPolarity13C NMR Residual Peak (ppm, multiplicity)Key Characteristics
Methanol-d4 CD3ODPolar Protic49.1 (septet)[11]Good for polar compounds, can exchange with labile protons.[12]
Deuterium Oxide D2OHighly Polar ProticNoneExcellent for highly polar and ionic compounds, salts.
DMSO-d6 (CD3)2SOPolar Aprotic39.5 (septet)[11]Excellent dissolving power for a wide range of compounds.[12] High boiling point.
Acetone-d6 (CD3)2COPolar Aprotic206.7, 29.9 (septet)[11]Good for many organic compounds, volatile.[13]
Chloroform-d CDCl3Relatively Non-polar77.2 (triplet)[11]The most common NMR solvent for non-polar to moderately polar organic compounds.[13]

Experimental Protocols

Protocol 1: Sample Preparation Using a Co-Solvent

  • Weigh 50-100 mg of your compound into a clean, dry vial.

  • Add 0.5 mL of methanol-d4 to the vial.

  • Vortex or sonicate the mixture for 1-2 minutes to assess initial solubility.

  • If the sample is not fully dissolved, add a co-solvent (e.g., CDCl3 or D2O) dropwise while vortexing. Add no more than 10-20% of the total volume to avoid significant changes in the magnetic environment and shimming difficulties.

  • Once the sample is dissolved, filter the solution through a glass wool-plugged Pasteur pipette into a clean NMR tube.

  • Ensure the final volume in the NMR tube is between 0.6-0.7 mL.[6]

Protocol 2: Filtration of a Sparingly Soluble Sample

  • Prepare a saturated solution of your compound in the chosen deuterated solvent in a small vial.

  • Prepare a filtration pipette by tightly packing a small amount of glass wool into the constriction of a Pasteur pipette.

  • Using a clean pipette, transfer the supernatant of your sample solution into the filtration pipette, ensuring that the undissolved solid remains in the vial.

  • Gently apply pressure using a pipette bulb to force the solution through the glass wool filter and into the NMR tube.

  • This will provide a clear solution free of particulates for NMR analysis.[2]

References

Technical Support Center: Derivatization of Methanol-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for the derivatization of Methanol-13C labeled metabolites, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing 13C-labeled metabolites with GC-MS?

A1: Many metabolites, especially polar compounds like amino acids, organic acids, and sugars, are not volatile enough to be analyzed directly by GC-MS.[1][2] Derivatization is a chemical process that converts these non-volatile metabolites into volatile and thermally stable derivatives.[1][3] This is achieved by masking polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with non-polar chemical groups, which reduces their boiling point and allows them to be vaporized in the GC inlet without thermal decomposition.[1][4][5]

Q2: How does the 13C label in my metabolites affect the derivatization process?

A2: For the most part, the presence of a 13C isotope does not significantly alter the chemical reactivity of the metabolite during derivatization. However, it's important to be aware of potential kinetic isotope effects, which could theoretically lead to slight differences in reaction rates compared to their 12C counterparts, though this is generally not a major issue in standard derivatization protocols.[6] When using isotopically labeled derivatizing reagents for differential analysis, it is recommended to use 13C or 15N labels instead of deuterium (2H) to avoid potential chromatographic isotope effects where the deuterated and non-deuterated compounds separate slightly during chromatography.[7]

Q3: What are the most common derivatization methods for metabolomics?

A3: A two-step process involving methoximation followed by silylation is one of the most widely used methods in metabolomics for comprehensive metabolite profiling.[2][8]

  • Methoximation: This step targets carbonyl groups (aldehydes and ketones). It prevents the formation of multiple isomers (tautomers) from ring-chain structures, particularly in sugars, which simplifies the resulting chromatogram.[4][8] Methoxyamine hydrochloride (MeOx) is a common reagent for this step.[4]

  • Silylation: This is the primary step for increasing volatility. Silylating reagents replace active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[4][5] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a very common and effective silylating reagent.[4][9]

Q4: Can methanol, the source of the 13C label, interfere with the analysis?

A4: If methanol is used as an extraction solvent, it can sometimes react with metabolites to form methylated artifacts.[10] These artifacts can be mistaken for naturally occurring methylated compounds. When working with 13C-methanol labeled metabolites, it is crucial to distinguish between biological methylation and these potential solvent-derived artifacts. Using a fully 13C-labeled internal standard can help in identifying such artifacts.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low derivatization yield Presence of water or protic solvents: Silylating reagents are highly sensitive to moisture and will react preferentially with water or alcohols instead of the target metabolites.[1][4][11]Ensure samples are completely dry before adding derivatization reagents. Lyophilization (freeze-drying) is a highly effective method.[4] Use anhydrous solvents and store reagents in a desiccator.
Inactive Reagents: Derivatization reagents can degrade over time, especially if exposed to moisture.Use fresh reagents. Prepare methoxyamine hydrochloride in pyridine solution fresh, as it is typically stable for about a week. Purchase reagents in small quantities to ensure freshness.
Incorrect Reaction Temperature/Time: Derivatization reactions are temperature and time-dependent. Suboptimal conditions can lead to incomplete reactions.Optimize reaction temperature and time for your specific metabolites of interest. An automated online derivatization system can improve reproducibility by ensuring identical reaction times for all samples.[8]
Multiple peaks for a single metabolite Incomplete Derivatization: Insufficient reagent, time, or temperature can result in a mixture of partially and fully derivatized products.[8]Increase the amount of derivatization reagent, extend the reaction time, or increase the temperature. Ensure thorough mixing.
Tautomerization of Sugars/Keto-acids: Carbonyl-containing compounds can exist in multiple isomeric forms, each producing a different derivative peak.Perform a methoximation step prior to silylation. This "locks" the carbonyl group into a stable oxime, preventing the formation of multiple isomers.[4][8]
Degradation of Derivatives: Silyl derivatives can be unstable and may degrade over time in the autosampler before injection, especially if exposed to moisture.[8]Analyze samples as soon as possible after derivatization. Minimize the time samples spend in the autosampler. An online, automated derivatization workflow can mitigate this by standardizing the time between derivatization and injection.[8]
Poor chromatographic peak shape (e.g., tailing) Active Sites in the GC System: Polar underivatized metabolites can interact with active sites in the GC inlet liner or the front of the column, causing peak tailing.Perform regular maintenance on your GC system, including changing the inlet liner and trimming the first few centimeters of the column.[5]
Incompatible GC Column: Using a polar stationary phase (like a "WAX" column) can react with silylating reagents and the derivatized analytes.Use a low- to mid-polarity column (e.g., DB-5 type) for the analysis of silylated compounds.[5]
Contaminant peaks in the chromatogram Reagent Impurities: Derivatization reagents themselves or their byproducts can appear as peaks in the chromatogram.[4]Run a reagent blank (derivatization reagents without any sample) to identify peaks originating from the reagents.
Sample Contamination: Contaminants can be introduced from solvents, lab equipment (e.g., plasticizers from tubes), or handling.Use high-purity solvents. Perform a "dummy" extraction on an empty tube to create a procedural blank that accounts for background contamination.

Experimental Protocols & Data

Standard Two-Step Derivatization Protocol (Methoximation and Silylation)

This protocol is a widely adopted method for the derivatization of polar metabolites for GC-MS analysis.

1. Sample Preparation:

  • Ensure the metabolite extract is completely dry. Lyophilization (freeze-drying) until a fluffy powder is obtained is the recommended method to remove all traces of water.[4]

2. Methoximation:

  • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

  • Vortex thoroughly to ensure the sample is fully dissolved.

  • Incubate the mixture at 30-60°C for 60-90 minutes with continuous shaking.[4][8]

3. Silylation:

  • After the methoximation step, add 80-90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) which acts as a catalyst.

  • Vortex the mixture again.

  • Incubate at 30-60°C for 30-60 minutes with continuous shaking.[4][8]

4. Analysis:

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

  • The sample is now ready for injection into the GC-MS system.

Optimization of Derivatization Conditions

The optimal conditions can be metabolite-dependent. The following table summarizes data from a study optimizing an automated on-line derivatization protocol.[8]

ParameterCondition 1Condition 2Condition 3Optimal Condition & Rationale
Reaction Temperature 30 °C37 °C45 °C30 °C: Showed the best repeatability with a median Relative Standard Deviation (RSD) of 10% and detected the highest number of compounds.[8]
MeOx Volume 20 µL40 µL60 µL20 µL: Resulted in better repeatability (lower RSD) compared to larger volumes for most biological classes.[8]
MSTFA Volume 40 µL60 µL80 µL80 µL: Provided the best repeatability with a median RSD of 10% and detected the highest number of compounds.[8]
MeOx/Silylation Time 30/30 min60/30 min90/60 min60/30 min: Offered a good balance, showing better repeatability (13% RSD) than the 30/30 min protocol without a significant loss in the number of detected compounds.[8]

Visualizations

G Workflow for Derivatization of 13C-Labeled Metabolites cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample with 13C-Labeled Metabolites B Metabolite Extraction A->B C Evaporation to Dryness (Lyophilization) B->C D Step 1: Methoximation (Add MeOx in Pyridine) C->D E Incubate (e.g., 60 min, 30°C) D->E F Step 2: Silylation (Add MSTFA) E->F G Incubate (e.g., 30 min, 30°C) F->G H Transfer to GC Vial G->H I GC-MS Analysis H->I

Caption: General workflow for derivatization of 13C-labeled metabolites for GC-MS analysis.

G Two-Step Derivatization Reaction cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation Metabolite Metabolite with -OH, C=O groups Metabolite_Oxime Metabolite-Oxime (C=N-OCH3) Metabolite->Metabolite_Oxime Targets C=O groups MeOx Methoxyamine (MeOx) MSTFA MSTFA Final_Derivative Volatile TMS-Derivative (O-Si(CH3)3) Metabolite_Oxime->Final_Derivative Targets -OH groups

Caption: The two-step chemical reaction of methoximation followed by silylation.

G Troubleshooting Derivatization Issues Start Problem with Derivatization? Q1 Are peaks absent or very small? Start->Q1 Low/No Signal Q2 Are there multiple peaks for one compound? Start->Q2 Extra Peaks Q3 Is peak shape poor (e.g., tailing)? Start->Q3 Bad Peaks Sol1 Check for Moisture: Ensure sample is dry. Use fresh/anhydrous reagents. Q1->Sol1 Yes Sol2 Optimize Reaction: Increase temp/time/reagent. Ensure good mixing. Q1->Sol2 No, moisture is absent Q2->Sol2 Yes, generally Sol3 Add Methoximation Step: Stabilizes carbonyl groups to prevent isomers. Q2->Sol3 Yes, for sugars/keto-acids Sol4 Check for Degradation: Analyze samples quickly after derivatization. Q2->Sol4 No, derivatization is complete Sol5 Perform GC Maintenance: Change inlet liner. Trim column. Q3->Sol5 Yes

Caption: A decision tree for troubleshooting common derivatization problems.

References

Technical Support Center: Optimizing Periodic Operation for Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing periodic operation for methanol synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during methanol synthesis experiments, particularly under periodic operating conditions.

Issue 1: Low or Decreasing Methanol Yield

A lower-than-expected or declining methanol yield is a frequent challenge. A systematic approach to identify the root cause is essential.

Troubleshooting Workflow for Low Methanol Yield

LowYieldTroubleshooting start Low/Decreasing Methanol Yield catalyst Catalyst Deactivation start->catalyst conditions Suboptimal Reaction Conditions start->conditions feed Feed Gas Impurities start->feed leaks System Leaks start->leaks sub_catalyst Causes: - Sintering (high temp) - Poisoning (S, Cl) - Coking - Active metal loss catalyst->sub_catalyst sub_conditions Check: - Temperature - Pressure - H2/CO ratio - Forcing parameters (frequency, amplitude) conditions->sub_conditions sub_feed Analyze feed gas for: - Sulfur compounds - Metal carbonyls - Other contaminants feed->sub_feed sub_leaks Perform leak test on: - Gas lines - Reactor seals - Connections leaks->sub_leaks solution_catalyst Solution: - Regenerate/replace catalyst - Optimize temperature - Purify feed gas sub_catalyst->solution_catalyst solution_conditions Solution: - Optimize parameters based  on literature/models - Ensure accurate sensor readings sub_conditions->solution_conditions solution_feed Solution: - Install/regenerate guard beds - Use high-purity gas sources sub_feed->solution_feed solution_leaks Solution: - Tighten fittings - Replace faulty seals sub_leaks->solution_leaks

Caption: Troubleshooting workflow for low methanol yield.

Possible Causes and Solutions for Low Methanol Yield

Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Characterize the spent catalyst (e.g., BET, XRD, TGA) to identify sintering, coking, or poisoning.- For sintering, lower the reaction temperature. - For poisoning, purify the feed gas. - For coking, consider regeneration procedures or adjusting feed composition. - In severe cases, replace the catalyst.
Suboptimal Reaction Conditions Verify temperature, pressure, and flow rate readings with calibrated sensors. Review the periodic operation parameters (frequency, amplitude, phase shift) and compare them with established optimal ranges.- Adjust operating conditions to the optimal setpoints. - Systematically vary periodic parameters to find the optimal performance for your specific setup.
Feed Gas Impurities Analyze the feed gas composition using gas chromatography (GC) to detect poisons like sulfur or chlorine compounds.Install or replace guard beds and purification traps for the feed streams.
System Leaks Perform a system-wide leak check using a pressure decay test or an electronic leak detector.Tighten all fittings and replace any worn-out seals or gaskets.
Poor Mixing/Flow Maldistribution In packed bed reactors, ensure uniform catalyst packing. In stirred reactors, verify agitator speed and design.- Repack the reactor bed to ensure uniformity. - Adjust stirring speed or consider a different impeller design.
Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant concern in methanol synthesis, leading to a gradual loss of activity and selectivity over time.[1]

Common Causes of Catalyst Deactivation

Deactivation Mechanism Description Preventative Measures
Sintering Thermal degradation causing the loss of active surface area due to the growth of copper crystallites. This is often exacerbated by high temperatures.[2][3]Operate within the recommended temperature window for the catalyst. Avoid temperature excursions.
Poisoning Irreversible chemical deactivation of active sites by impurities in the feed stream. Common poisons include sulfur and chlorine compounds.[1]Use high-purity feed gases and install guard beds to remove trace contaminants.
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[1]Adjust the H₂/CO ratio in the feed and control the reaction temperature to minimize coke formation.
Mechanical Stress Attrition and crushing of catalyst particles, especially in high-flow or poorly packed fixed-bed reactors.Handle the catalyst carefully during loading and ensure proper reactor packing to prevent movement of the catalyst bed.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of periodic operation over steady-state operation for methanol synthesis?

A1: The main advantage is the potential for significantly improved methanol yield and productivity.[4] By periodically modulating feed concentrations or flow rates, it's possible to create transient conditions on the catalyst surface that are more favorable for methanol formation than steady-state conditions. This can lead to a higher time-averaged reaction rate.

Q2: Which parameters are most critical to modulate in periodic operation for methanol synthesis?

A2: Studies have shown that periodic forcing of the CO feed concentration and the total feed flow rate can lead to significant improvements in both methanol flow rate and yield.[5] The phase shift between these two modulations is also a critical parameter to optimize.

Q3: What type of catalyst is typically used for methanol synthesis under periodic operation?

A3: The most common catalyst is a commercial Cu/ZnO/Al₂O₃ catalyst.[4][5] The specific composition and preparation method can influence its activity and stability under dynamic conditions.

Q4: How does catalyst deactivation in periodic operation compare to steady-state operation?

A4: Catalyst deactivation is a concern in both modes of operation.[6] The dynamic nature of periodic operation, with fluctuating concentrations and temperatures, can potentially influence the rate and mechanism of deactivation. It is crucial to monitor catalyst performance over time in any new periodic operation regime.

Experimental Protocols

Preparation of Cu/ZnO/Al₂O₃ Catalyst by Co-precipitation

This protocol describes a common method for synthesizing a Cu/ZnO/Al₂O₃ catalyst.

Materials:

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare Metal Nitrate Solution: Dissolve the copper, zinc, and aluminum nitrates in deionized water to achieve the desired metal molar ratio (e.g., Cu:Zn:Al = 6:3:1).

  • Prepare Precipitant Solution: Prepare a separate aqueous solution of sodium carbonate.

  • Co-precipitation: Heat a vessel of deionized water to 60-70°C with vigorous stirring. Simultaneously and slowly add the metal nitrate solution and the sodium carbonate solution to the heated water. Maintain a constant pH (typically 7.0-8.0) during the precipitation by adjusting the addition rates.

  • Aging: Once the addition is complete, continue stirring the resulting slurry at the same temperature for 1-2 hours to age the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual sodium and nitrate ions. Repeat the washing until the filtrate is neutral.

  • Drying: Dry the filter cake overnight in an oven at 100-120°C.

  • Calcination: Calcine the dried powder in a furnace in air. A typical calcination program is to ramp the temperature to 300-350°C and hold for 3-4 hours.[7]

  • Pelletizing and Sieving: Pelletize the calcined powder, then crush and sieve to the desired particle size for reactor packing.

General Experimental Workflow for Periodic Operation

This workflow outlines the key steps for conducting a methanol synthesis experiment under periodic operation.

Experimental Workflow Diagram

ExperimentalWorkflow prep Catalyst Preparation and Characterization load Reactor Loading and Leak Testing prep->load reduction In-situ Catalyst Reduction load->reduction steady_state Establish Steady-State Baseline reduction->steady_state periodic_op Implement Periodic Operation steady_state->periodic_op analysis Product Analysis (Online GC) periodic_op->analysis data Data Analysis and Performance Comparison analysis->data

Caption: General experimental workflow for periodic operation.

Procedure:

  • Catalyst Preparation and Loading: Prepare and characterize the catalyst as described above. Load a known amount of the sieved catalyst into the reactor, ensuring uniform packing. Perform a leak test on the entire system.

  • Catalyst Reduction: Activate the catalyst in-situ by flowing a dilute hydrogen stream (e.g., 2-5% H₂ in N₂) over the catalyst bed while slowly ramping the temperature to the reduction temperature (typically 200-250°C). Hold at this temperature for several hours until water production ceases.

  • Establish Steady-State Operation: Introduce the synthesis gas (H₂, CO, CO₂) at the desired pressure, temperature, and flow rate. Allow the system to reach a steady state, monitoring the product stream with an online gas chromatograph (GC) until the methanol concentration is constant.

  • Implement Periodic Operation: Using programmable mass flow controllers, introduce periodic modulations to the desired feed component(s) (e.g., sinusoidal or square wave modulation of the CO concentration).

  • Data Acquisition: Continuously analyze the reactor effluent using an online GC equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).[8][9] Collect data over many cycles to ensure a periodic steady state is reached.

  • Performance Evaluation: Calculate the time-averaged methanol production rate under periodic operation and compare it to the steady-state baseline. Systematically vary the forcing parameters (frequency, amplitude, phase shift) to optimize performance.

Quantitative Data Presentation

The following tables summarize typical performance data comparing steady-state and periodic operation for methanol synthesis.

Table 1: Comparison of Steady-State vs. Periodic Operation

Operating Mode Key Parameters Methanol Flow Rate (mmol/min/kg_cat) Methanol Yield (%) Reference
Optimal Steady State (High Yield)T = 250°C, P = 50 bar33661[5]
Optimal Steady State (High Rate)T = 250°C, P = 50 bar41352[5]
Optimal Periodic OperationT = 250°C, P = 50 bar, Forcing of CO and Flow Rate> 413> 61[4][5]

Table 2: Influence of Forcing Parameters on Methanol Production

Forcing Parameter Range Studied Effect on Performance Reference
Forcing Frequency 0.01 - 1 HzAn optimal frequency exists that maximizes yield. Very high or very low frequencies can be detrimental.[6]
Forcing Amplitude VariesGenerally, higher amplitudes lead to greater improvements, but may be limited by experimental constraints.[6]
Waveform Shape Sinusoidal vs. SquareSquare wave modulations have been shown to outperform sinusoidal modulations in some cases.[6]
Phase Shift (CO vs. Flow Rate) 0 - 360°A critical parameter that must be optimized to achieve maximum improvement.[5]

References

Validation & Comparative

A Comparative Guide to Methanol-13C and Deuterated Methanol as Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of metabolic studies. Methanol, a simple one-carbon molecule, serves as a valuable precursor in various biological pathways. When labeled with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H or D), it becomes a powerful tool to probe these processes. This guide provides an objective comparison of Methanol-13C and Deuterated Methanol, offering experimental insights and data to inform the selection of the optimal tracer for specific research applications.

The primary distinction lies in what each tracer follows. ¹³C-labeled methanol tracks the carbon backbone of the methyl group as it is incorporated into downstream metabolites, making it ideal for mapping carbon flow in one-carbon metabolism.[1] In contrast, deuterated methanol tracks the hydrogen atoms, providing unique insights into reaction mechanisms through the kinetic isotope effect (KIE) and into redox metabolism.[1]

Core Differences and Performance Characteristics

The choice between this compound and Deuterated Methanol hinges on their distinct physicochemical properties and how these properties influence experimental outcomes and analytical detection.

FeatureThis compound (¹³CH₃OH)Deuterated Methanol (e.g., CD₃OD)Rationale & Significance
Tracer Atom Carbon-13Deuterium (²H)¹³C traces the carbon skeleton, directly mapping its path through metabolic networks.[1] Deuterium traces hydrogen atoms, useful for studying hydrogen transfer and exchange reactions.[1]
Natural Abundance ~1.1%~0.015%The low natural abundance of both isotopes results in a clean background for detection, though deuterium's is significantly lower.[1][2]
Mass Shift (vs. ¹²C, ¹H) +1 Da per ¹³C atom+1 Da per D atomBoth provide a clear mass shift for detection via mass spectrometry, allowing differentiation from their unlabeled counterparts.[3]
Kinetic Isotope Effect (KIE) Negligible to small (kH/k¹³C ≈ 1.05)Significant (kH/kD can be >7)The C-D bond is stronger than the C-H bond, causing reactions involving C-H bond cleavage to be significantly slower.[4][5] This makes deuterium a powerful tool for studying reaction mechanisms and altering metabolic rates.[4][6] ¹³C labeling does not significantly alter reaction kinetics.[3][5]
Isotopic Stability Highly stable; no risk of exchange.Can be susceptible to back-exchange with protons in protic solvents or under certain biological conditions, depending on the position of the label.[3]The stability of the ¹³C label ensures that the tracer reliably follows the carbon backbone without loss.
Primary Analytical Technique Mass Spectrometry (MS), ¹³C-NMRMass Spectrometry (MS), ²H-NMR, ¹H-NMRMS is highly sensitive for both.[7] ¹³C-NMR provides detailed structural information but has low sensitivity.[2] Deuterium labeling is often used in ¹H-NMR to remove interfering solvent signals.[8][9]
Cost & Synthesis Generally more expensive due to the higher cost of ¹³C-labeled starting materials.[1][3]Often less expensive and synthetically more straightforward to introduce deuterium.[1]Budgetary and synthetic accessibility can be a practical consideration in experimental design.

Metabolic Fate of Labeled Methanol

Regardless of the isotope used, methanol is metabolized in the body. It is primarily oxidized to formaldehyde and then to formate by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[10] The labeled methyl group can also enter one-carbon metabolism, where it can be used in the synthesis of molecules like serine and methionine.[11][12] Understanding this pathway is crucial for interpreting tracer data.

G cluster_metabolism Metabolic Pathway cluster_enzyme Methanol_13C This compound Formaldehyde Labeled Formaldehyde Methanol_13C->Formaldehyde OneCarbon One-Carbon Pool (e.g., ¹³CH₃-THF) Methanol_13C->OneCarbon ADH Alcohol Dehydrogenase (ADH) Deuterated_Methanol Deuterated Methanol Deuterated_Methanol->Formaldehyde Deuterated_Methanol->OneCarbon Formate Labeled Formate Formaldehyde->Formate ALDH Aldehyde Dehydrogenase (ALDH) Serine [3-¹³C]Serine OneCarbon->Serine Methionine [¹³CH₃]Methionine OneCarbon->Methionine OneCarbonEnzyme Folate-Mediated Enzymes

Caption: Metabolic fate of labeled methanol tracers.

Key Applications and Experimental Considerations

This compound: Tracing the Carbon Backbone

This compound is the tracer of choice for studies focused on metabolic flux and the structural fate of the methyl carbon.

  • Metabolic Flux Analysis (MFA): By tracking the incorporation of ¹³C into various metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[13] This is invaluable for understanding how cells rewire metabolism in disease states like cancer.

  • One-Carbon Metabolism: It allows for the direct observation of the methyl group's entry into the folate and methionine cycles, which are crucial for biosynthesis and epigenetic regulation.[11][12]

  • Compound Identification: The predictable mass shift from ¹³C incorporation aids in the identification of unknown metabolites in untargeted metabolomics experiments.[2][14]

Deuterated Methanol: Probing Mechanisms and Enhancing Stability

The significant kinetic isotope effect (KIE) is the defining feature of deuterated tracers, making them uniquely suited for specific applications in drug development and mechanistic studies.

  • Investigating Reaction Mechanisms: If a metabolic reaction involving the cleavage of a C-H bond is slowed by deuterium substitution, it provides strong evidence that this bond-breaking step is rate-determining.[4][6]

  • Enhancing Metabolic Stability: In drug development, replacing hydrogen with deuterium at a metabolically vulnerable site (a "soft spot") can slow down its breakdown by enzymes like cytochrome P450s.[4] This can increase the drug's half-life and bioavailability.[4]

  • Metabolic Shunting: By slowing a primary metabolic pathway with deuteration, the metabolism of a drug can be redirected down alternative routes, a phenomenon known as metabolic shunting, which can be studied to understand alternative biotransformations.[6]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in mammalian cells using either this compound or Deuterated Methanol.

Protocol: Isotopic Labeling of Adherent Mammalian Cells
  • Cell Culture: Seed adherent cells (e.g., HeLa, A549) in 6-well plates and grow them in their standard complete growth medium until they reach approximately 80% confluency. Prepare a parallel set of unlabeled control cells.[15]

  • Preparation of Labeling Medium: Prepare a fresh labeling medium. This is typically a base medium (e.g., DMEM) supplemented with the isotopically labeled methanol (e.g., 5 mM [¹³C]methanol) and other necessary components like dialyzed fetal bovine serum.[11][15]

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).[15]

    • Add the pre-warmed isotopic labeling medium to the cells and return them to the incubator for the desired duration (e.g., 4, 8, or 24 hours) to approach isotopic steady-state.[15]

  • Metabolite Quenching and Extraction:

    • To rapidly halt all metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.[7]

    • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water, stored at -80°C) to each well.[7][15][16]

    • Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[15]

    • Scrape the cells from the plate and transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 13,000 g for 10 min at 4°C) to pellet cell debris and precipitated proteins.[16]

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

    • Dry the metabolite extract, typically using a vacuum concentrator (e.g., SpeedVac).[16] The dried extract can be stored at -80°C.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for the analytical platform.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the isotopically labeled metabolites based on their mass shifts.[16][17]

G cluster_prep Experimental Preparation cluster_labeling Isotope Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis p1 Seed Cells in 6-well Plates p2 Culture to 80% Confluency p1->p2 p3 Prepare Isotopic Labeling Medium p2->p3 l1 Wash Cells with PBS p3->l1 l2 Add Labeling Medium l1->l2 l3 Incubate (e.g., 4-24h) l2->l3 s1 Quench Metabolism (Wash with Cold PBS) l3->s1 s2 Add Cold Extraction Solvent (80% Methanol) s1->s2 s3 Scrape & Collect Lysate s2->s3 s4 Centrifuge to Pellet Debris s3->s4 s5 Collect & Dry Supernatant s4->s5 a1 Reconstitute Metabolite Extract s5->a1 a2 Inject into LC-MS/MS a1->a2 a3 Identify Labeled Metabolites (Mass Shift Analysis) a2->a3 a4 Metabolic Flux Analysis a3->a4

Caption: General experimental workflow for stable isotope tracing.

Choosing the Right Tracer: A Logical Approach

The selection between this compound and Deuterated Methanol should be driven by the central scientific question. For many applications, the tracers are not interchangeable, and the optimal choice is clear when the experimental goal is well-defined.

G cluster_paths cluster_answers q1 What is the primary research goal? p1 Trace carbon flow through metabolic pathways? q1->p1 p2 Investigate a reaction mechanism or alter metabolic rate? q1->p2 p3 Study hydrogen transfer or redox metabolism? q1->p3 a1 Use this compound p1->a1 Yes a2 Use Deuterated Methanol p2->a2 Yes p3->a2 Yes

Caption: Logical workflow for selecting a labeled methanol tracer.

Conclusion

Both this compound and Deuterated Methanol are indispensable tools in modern metabolic research, each offering unique advantages. The choice is not about which is universally superior, but which is the right tool for the specific scientific question.

  • This compound is the gold standard for elucidating the fate of the methanol carbon atom, providing high-resolution maps of its flow through central metabolic pathways.[1] It is the ideal choice for metabolic flux analysis and studies on one-carbon metabolism.

  • Deuterated Methanol provides powerful, and often unobtainable, insights into reaction mechanisms and kinetics due to its significant kinetic isotope effect.[1] It is a critical tool in drug development for enhancing metabolic stability and understanding biotransformation pathways.[4][6]

For a truly comprehensive understanding of cellular metabolism, a combined approach using both ¹³C and deuterium tracers can provide a more complete picture by simultaneously assessing carbon flow and reaction dynamics.

References

Inter-laboratory Comparison of Methanol-13C Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methanol-13C (¹³CH₃OH). While a dedicated, publicly available inter-laboratory comparison study specifically for this compound analysis is not currently available, this document synthesizes best practices and performance data from proficiency tests and round-robin studies on related ¹³C-labeled compounds. The aim is to guide researchers in selecting appropriate analytical techniques and to highlight key considerations for ensuring data quality and comparability.

The analysis of stable isotope-labeled compounds, such as this compound, is crucial for a variety of research applications, including metabolic flux analysis, drug metabolism studies, and clinical diagnostics. The choice of analytical methodology can significantly impact the accuracy, precision, and overall reliability of experimental results. This guide focuses on the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the specific research question. Each method offers distinct advantages and limitations.

Table 1: Hypothetical Performance Data from an Inter-laboratory Comparison for ¹³C-Labeled Compound Analysis

ParameterGC-MSLC-MS/MSNMR Spectroscopy
Precision (RSD)
Intra-laboratory3-8%5-10%2-5%
Inter-laboratory10-20%15-25%8-15%
Accuracy (% Bias) ± 5-15%± 10-20%± 2-10%
Limit of Quantification (LOQ) Low ng/mLpg/mL to low ng/mLµg/mL
Linearity (R²) > 0.99> 0.99> 0.98
Throughput HighHighLow to Medium

Note: The data presented in this table are illustrative and based on typical performance characteristics observed in inter-laboratory studies of related ¹³C-labeled compounds. Actual performance may vary depending on the specific laboratory, instrumentation, and experimental protocol.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

A typical workflow for conducting a ¹³C-metabolic flux analysis (¹³C-MFA) study using this compound as a tracer involves several key stages, from experimental design to data interpretation. Standardization of this workflow is critical for ensuring the reproducibility and comparability of results between different laboratories.[1][2][3]

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Isotope Labeling Experiment cluster_analysis Phase 3: Analytical Measurement cluster_interpretation Phase 4: Data Analysis & Interpretation A Define Metabolic Model & Pathways B Select ¹³C Tracer (e.g., Methanol-¹³C) A->B C Optimize Labeling Strategy B->C D Cell Culture with ¹³C Tracer C->D E Sample Quenching & Metabolite Extraction D->E F GC-MS, LC-MS/MS, or NMR Analysis E->F G Mass Isotopomer Distribution Measurement F->G H Flux Estimation using Software G->H I Statistical Analysis & Confidence Intervals H->I J Biological Interpretation I->J

Caption: Generalized workflow for a ¹³C-metabolic flux analysis study.

Methanol Metabolism in Pichia pastoris

This compound is frequently used as a tracer to study the metabolism of methylotrophic yeasts like Pichia pastoris, which can utilize methanol as a sole carbon source.[4][5][6][7][8] Understanding the metabolic pathways of methanol is essential for interpreting the results of ¹³C-labeling experiments. The following diagram illustrates a simplified overview of the central methanol metabolism in P. pastoris.

Methanol_Metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol Methanol Methanol-¹³C Formaldehyde Formaldehyde-¹³C Methanol->Formaldehyde Alcohol Oxidase (AOX) Xu5P Xylulose 5-Phosphate Formaldehyde_cyto Formaldehyde->Formaldehyde_cyto GAP Glyceraldehyde 3-Phosphate Xu5P->GAP DHA Dihydroxyacetone Xu5P->DHA Glycolysis Glycolysis / Gluconeogenesis GAP->Glycolysis DHAP Dihydroxyacetone Phosphate DHA->DHAP DHA Kinase DHAP->Glycolysis Formate Formate-¹³C CO2 CO₂-¹³C Formate->CO2 Formate Dehydrogenase Formaldehyde_cyto->Xu5P Dihydroxyacetone Synthase (DAS) Formaldehyde_cyto->Formate Formaldehyde Dehydrogenase

Caption: Simplified pathway of Methanol-¹³C metabolism in Pichia pastoris.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving comparable results across different laboratories.[9] The following sections outline generalized protocols for the analysis of ¹³C-labeled compounds by GC-MS, LC-MS/MS, and NMR.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar metabolites like methanol, derivatization is often required to increase volatility and improve chromatographic performance.

Sample Preparation and Derivatization:

  • Quenching and Extraction: Rapidly quench metabolic activity using a cold solvent, such as methanol at -20°C or lower. Extract metabolites using a biphasic solvent system (e.g., methanol/water and chloroform) to separate polar metabolites.

  • Drying: Evaporate the polar extract to dryness under a stream of nitrogen.

  • Derivatization (Silylation): To enhance volatility, derivatize the hydroxyl group of methanol. A common method is silylation, for example, by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 60 minutes.[10]

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C Quadrupole MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Oven Temperature Program: Optimized for the separation of the derivatized methanol from other matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target ¹³C-labeled and unlabeled fragments.

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of polar compounds in complex biological matrices without the need for derivatization.[11][12][13]

Sample Preparation:

  • Quenching and Extraction: Similar to GC-MS, rapidly quench metabolism and perform a polar metabolite extraction.

  • Protein Precipitation: Precipitate proteins from the sample, for example, by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.

  • Dilution: Dilute the supernatant with an appropriate solvent to match the initial mobile phase conditions.

LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an ion-pairing agent.

  • Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both labeled and unlabeled methanol.

NMR spectroscopy is a powerful tool for determining the isotopic enrichment at specific atomic positions within a molecule, providing detailed information for metabolic flux analysis.[14][15][16][17][18]

Sample Preparation:

  • Quenching and Extraction: Perform quenching and extraction as described for GC-MS and LC-MS/MS.

  • Lyophilization and Reconstitution: Lyophilize the polar extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

NMR Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III HD 600 MHz or higher field strength spectrometer equipped with a cryoprobe.

  • Pulse Sequences: For quantifying ¹³C enrichment, specialized pulse sequences are used. An example is the isotope-edited total correlation spectroscopy (ITOCSY) experiment, which can separate signals from ¹²C- and ¹³C-containing molecules into distinct spectra.[15][16]

  • Data Acquisition: Acquire both ¹H and ¹³C spectra. For quantitative analysis, ensure appropriate relaxation delays are used.

  • Data Processing: Process the NMR data using software such as rNMR or similar packages to integrate peak areas and calculate isotopic enrichment.[15]

Conclusion and Recommendations

The analysis of this compound is essential for advancing our understanding of metabolism and disease. While a specific inter-laboratory comparison for this analyte is lacking, the principles of good laboratory practice and the methodologies established for other ¹³C-labeled compounds provide a solid foundation for achieving reliable and comparable results.

For robust inter-laboratory comparisons of this compound analysis, the following are recommended:

  • Standardized Protocols: Adherence to detailed and standardized protocols for sample preparation, analysis, and data processing is paramount.

  • Common Reference Materials: The use of certified reference materials for this compound is crucial for calibration and for assessing accuracy and comparability across laboratories.

  • Participation in Proficiency Testing: Laboratories should participate in relevant proficiency testing schemes to monitor and improve their analytical performance.

By implementing these measures, the scientific community can enhance the quality and consistency of this compound analysis, leading to more reliable and impactful research outcomes.

References

Methanol-13C as an Internal Standard: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as mass spectrometry, the use of an internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly those enriched with Carbon-13 (¹³C), have emerged as the gold standard. This guide provides an objective comparison of Methanol-13C's performance as a prototypical ¹³C-labeled internal standard against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are considered the first choice for quantitative bioanalysis due to their ability to closely mimic the analyte of interest throughout the entire analytical process.[1][2][3] This near-perfect analogy allows for unparalleled compensation for analytical variability, from sample extraction to ionization in the mass spectrometer.[2]

Performance Comparison: ¹³C-Labeled vs. Alternative Internal Standards

The choice of an internal standard significantly impacts the quality of analytical results. While structural analogs and deuterated standards are common alternatives, ¹³C-labeled standards like this compound consistently demonstrate superior performance in terms of accuracy and precision.[3][4]

A key advantage of ¹³C-labeled internal standards is their co-elution with the native analyte. Unlike deuterated standards, which can exhibit a slight retention time shift due to the "isotope effect," ¹³C-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts.[4][5] This co-elution is critical for accurately correcting matrix effects, which can vary across a chromatographic peak.[6] Inaccurate correction due to retention time shifts can lead to significant quantification errors, with one study reporting errors as high as 40%.[4][6]

The following table summarizes the performance of ¹³C-labeled internal standards compared to structural analogs and deuterated internal standards, based on data from various studies.

Performance Metric This compound (and other ¹³C-Labeled IS) Deuterated (²H) IS Structural Analog IS
Accuracy (Bias) Excellent, with mean bias approaching 100%[7]Can be compromised due to isotopic effects and potential for back-exchange[4][6][8]Generally lower, with one study showing a mean bias of 96.8%[7]
Precision (%RSD/%CV) High, with significantly lower variance in results[3][7]Generally good, but can be lower than ¹³C-IS due to chromatographic shifts[4]Lower, with a reported standard deviation of 8.6% in one study[7]
Matrix Effect Compensation Superior due to near-perfect co-elution with the analyte[2][3][9]Good, but can be incomplete if retention time shifts occur[6]Less effective as it may not experience the same matrix effects as the analyte
Recovery Correction Excellent, effectively corrects for losses during sample preparation[9][10]Good, but may differ slightly from the analyteVariable and often incomplete
Chromatographic Behavior Co-elutes with the unlabeled analyte[4][11]Often elutes slightly earlier than the unlabeled analyte[4][6]Different retention time from the analyte
Isotopic Stability Highly stable, no risk of isotope exchange[8][11]Generally stable, but can be susceptible to back-exchange in certain positions[6][8]Not applicable

Illustrative Experimental Data:

  • A study comparing a stable isotope-labeled internal standard to a structural analog for the analysis of the anticancer drug Kahalalide F found that the mean bias improved from 96.8% (analog IS) to 100.3% (SIL-IS). The precision also significantly improved, with the variance being statistically lower when using the SIL-IS.[7]

  • In the analysis of the mycotoxin deoxynivalenol (DON), the use of a fully ¹³C-labeled DON as an internal standard resulted in recoveries of 95% (wheat) and 99% (maize). In contrast, without the ¹³C-labeled IS, the apparent recoveries were only 29% and 37%, respectively, highlighting the effective compensation for significant matrix effects.[9]

Experimental Protocols

The following provides a detailed methodology for a typical quantitative analysis using this compound or another ¹³C-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of the analyte and the ¹³C-labeled internal standard (e.g., this compound) in a suitable organic solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.[10] Store these solutions at -20°C in amber glass vials.[10]

  • Working Solutions: On the day of analysis, prepare fresh working solutions by serially diluting the stock solutions in an appropriate solvent.[10]

  • Calibration Curve Standards: Construct a calibration curve by spiking a blank biological matrix (e.g., plasma, urine) with the analyte working solution to achieve a series of known concentrations.[10][12]

  • Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.[10]

  • Internal Standard Spiking: Add a constant and known amount of the ¹³C-labeled internal standard working solution to all calibration standards, QC samples, and unknown samples.[12][13] This should be done at the earliest stage of sample preparation to account for variability throughout the entire workflow.[12]

Sample Preparation (Protein Precipitation Example)
  • Sample Aliquoting: Pipette a fixed volume of your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add the pre-determined amount of the ¹³C-labeled internal standard solution.

  • Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile or methanol (typically 3-4 times the sample volume).[13]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[13][14] Reconstitute the residue in a solvent compatible with the initial mobile phase conditions for LC-MS/MS analysis.[13][14]

LC-MS/MS Analysis
  • Chromatographic System: A UHPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18) is commonly used.[14]

  • Mobile Phase: A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.[10][14]

  • Gradient Elution: Employ a gradient elution to achieve optimal separation of the analyte from matrix components.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[10]

  • Ionization Source: Electrospray ionization (ESI) is common, operated in either positive or negative mode depending on the analyte's properties.[14]

  • Detection: Use Multiple Reaction Monitoring (MRM) for detection.[10] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the ¹³C-labeled internal standard. The precursor ion for the ¹³C-labeled internal standard will have a higher mass-to-charge ratio (m/z) corresponding to the number of ¹³C atoms.[14]

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the ¹³C-labeled internal standard.

  • Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.[15]

  • Calibration Curve Construction: Plot the peak area ratio of the calibration standards against their corresponding known concentrations. Perform a linear regression to generate a calibration curve.[12][15]

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12][15]

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a ¹³C-labeled internal standard for improved accuracy and precision.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample Spike Spike with This compound IS Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Peak Area Ratio (Analyte / IS) LCMS->Data Cal Calibration Curve Data->Cal Quant Quantification Cal->Quant

Caption: A typical experimental workflow for quantitative analysis using this compound as an internal standard.

G cluster_process Analytical Process cluster_analysis MS Analysis cluster_key Key Principle P_Start Initial Sample (Analyte + ¹³C-IS) P_Var Process Variability (Extraction Loss, etc.) P_Start->P_Var P_End Final Extract P_Var->P_End A_Var Analytical Variability (Injection Vol., Ion Suppression) P_End->A_Var A_Ratio Ratio (Analyte / ¹³C-IS) Remains Constant A_Var->A_Ratio A_End Accurate & Precise Quantification A_Ratio->A_End Key Since both the analyte and the ¹³C-IS are affected equally by variability, their ratio remains constant, leading to accurate results.

Caption: How this compound compensates for variability to ensure accurate and precise results.

References

Methanol-13C in Flux Analysis: A Comparative Guide to 13C-Labeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 13C-Metabolic Flux Analysis (13C-MFA) is an indispensable tool for deciphering the intricate network of cellular metabolism. The choice of a 13C-labeled substrate is a critical determinant of a successful MFA study, as it dictates which metabolic pathways are illuminated. While 13C-labeled glucose and glutamine are the workhorses of central carbon metabolism analysis, Methanol-13C presents a specialized tool for probing specific metabolic routes, particularly in methylotrophic organisms.

This guide provides an objective comparison of this compound with other commonly used 13C-labeled substrates for metabolic flux analysis. We will delve into the distinct metabolic pathways traced by each substrate, present supporting quantitative data from published studies, and provide detailed experimental protocols.

Performance Comparison of 13C-Labeled Substrates

The utility of a 13C-labeled substrate in MFA is defined by its entry point into metabolism and the subsequent distribution of its labeled carbon atoms. Glucose and glutamine are central to the metabolism of most mammalian and microbial cells, making their 13C-labeled counterparts ideal for studying pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] Methanol, on the other hand, is primarily utilized as a sole carbon and energy source by methylotrophic organisms, such as the yeast Pichia pastoris.[2][3] In mammalian cells, methanol is largely a xenobiotic that is detoxified, leading to its carbon entering a much more restricted set of pathways.[4][5]

Quantitative Data on Tracer Performance

The precision of flux estimations for various metabolic pathways is highly dependent on the chosen 13C tracer. The following tables summarize findings from studies that have evaluated the performance of different 13C-labeled glucose and glutamine tracers. Data for this compound is presented in the context of methylotrophic yeast, as its application in mammalian cell flux analysis for central carbon metabolism is not conventional.

Table 1: Performance of 13C-Glucose Tracers in Mammalian Cells

TracerPathwayPrecision of Flux EstimateReference
[1,2-¹³C₂]glucoseGlycolysis, PPPHigh[1]
[U-¹³C₆]glucoseGlycolysis, TCA CycleModerate to High[1]
[1-¹³C₁]glucosePPPModerate[1]
[2-¹³C₁]glucoseGlycolysis, PPPHigh[1]
[3-¹³C₁]glucoseGlycolysis, PPPHigh[1]

Table 2: Performance of 13C-Glutamine Tracers in Mammalian Cells

TracerPathwayPrecision of Flux EstimateReference
[U-¹³C₅]glutamineTCA CycleHigh[1]
[1-¹³C₁]glutamineReductive CarboxylationHigh[1]
[2-¹³C₁]glutamineTCA CycleModerate[1]
[5-¹³C₁]glutamineAnaplerosisHigh[1]

Table 3: Application of this compound in Pichia pastoris

TracerPathway InvestigatedKey FindingsReference
[¹³C]methanolMethanol Assimilation, Methanol OxidationQuantification of fluxes through the RuMP pathway and dissimilatory pathways.[2][3]
[¹³C]methanol (with glycerol)Co-metabolismRedistribution of carbon fluxes between methanol and glycerol utilization pathways.[3]

Visualizing Metabolic Pathways and Workflows

To better understand the flow of carbon from these different substrates, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for 13C-MFA.

G Entry of 13C-Labeled Substrates into Central Carbon Metabolism cluster_glucose Glucose Metabolism cluster_glutamine Glutamine Metabolism cluster_methanol_mammalian Methanol Detoxification (Mammalian) cluster_methanol_methylotroph Methanol Assimilation (Methylotroph) cluster_tca TCA Cycle 13C-Glucose 13C-Glucose G6P Glucose-6-P 13C-Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA 13C-Glutamine 13C-Glutamine Glutamate Glutamate 13C-Glutamine->Glutamate a-KG alpha-Ketoglutarate Glutamate->a-KG TCA_Cycle TCA Cycle a-KG->TCA_Cycle 13C-Methanol 13C-Methanol Formaldehyde Formaldehyde 13C-Methanol->Formaldehyde Formate Formate Formaldehyde->Formate One-Carbon\nMetabolism One-Carbon Metabolism Formate->One-Carbon\nMetabolism 13C-Methanol_M 13C-Methanol Formaldehyde_M Formaldehyde 13C-Methanol_M->Formaldehyde_M RuMP_Cycle Ribulose Monophosphate Cycle Formaldehyde_M->RuMP_Cycle Central_Metabolism Central Carbon Metabolism RuMP_Cycle->Central_Metabolism Acetyl-CoA->TCA_Cycle

Caption: Entry points of different 13C-labeled substrates into metabolic pathways.

G General Workflow for 13C-Metabolic Flux Analysis Start Start Cell_Culture Cell Culture with 13C-Labeled Substrate Start->Cell_Culture Metabolite_Extraction Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Mass Isotopomer Distribution Analysis MS_Analysis->Data_Analysis Flux_Calculation Computational Flux Modeling and Estimation Data_Analysis->Flux_Calculation Results Results Flux_Calculation->Results

Caption: A generalized workflow for a typical 13C-MFA experiment.

Experimental Protocols

The following provides a generalized methodology for a 13C-MFA experiment. This protocol would be adapted based on the specific cell type, 13C-labeled substrate, and analytical platform.

Key Experiment: Steady-State Isotopic Labeling

1. Cell Culture and Labeling:

  • Media Preparation: Prepare a defined culture medium where the primary carbon source (e.g., glucose, glutamine, or methanol) can be completely replaced with its 13C-labeled counterpart.[6]

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Adaptation (Optional): For some cell lines or organisms, a gradual adaptation to the labeling medium may be necessary.

  • Labeling: Replace the unlabeled medium with the 13C-labeling medium. The duration of labeling should be sufficient to achieve isotopic steady-state, which is typically determined empirically but is often at least two to three cell doubling times for stationary MFA.[6]

2. Metabolite Quenching and Extraction:

  • Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[6]

  • Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells.[7] Scrape the cells and collect the cell lysate. This process is often performed on dry ice to maintain low temperatures.

3. Sample Processing and Analysis:

  • Centrifugation: Centrifuge the cell extracts at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.[7]

  • Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are chemically derivatized to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This analysis provides the mass isotopomer distributions (MIDs) for key metabolites.

4. Data Analysis and Flux Calculation:

  • MID Correction: Correct the raw MIDs for the natural abundance of 13C.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting a metabolic model to the experimental MID data and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates).

Choosing the Right Substrate for Your Research

  • 13C-Glucose: The substrate of choice for investigating glycolysis, the pentose phosphate pathway, and the contribution of glucose to the TCA cycle. Different isotopologues can provide more detailed information on specific pathways. For example, [1,2-¹³C₂]glucose is highly informative for both glycolysis and the PPP.[1]

  • 13C-Glutamine: Essential for studying glutamine anaplerosis, the TCA cycle, and reductive carboxylation, which are particularly important in cancer metabolism. [U-¹³C₅]glutamine is a robust tracer for overall TCA cycle activity.[1]

  • This compound:

    • In Methylotrophic Organisms (e.g., Pichia pastoris): The primary tool for quantifying fluxes in methanol assimilation and dissimilation pathways.[2][3] It is crucial for optimizing recombinant protein production in these systems.

    • In Mammalian Systems: Of limited use for general central carbon metabolism flux analysis due to its primary role in detoxification.[4] However, it can be a valuable tracer for studying one-carbon metabolism and the pathways involved in formaldehyde and formate detoxification.

Conclusion

The selection of a 13C-labeled substrate is a pivotal decision in the design of a metabolic flux analysis experiment. While 13C-labeled glucose and glutamine are the established standards for interrogating central carbon metabolism in a wide range of biological systems, this compound serves a more specialized, yet critical, role. For researchers working with methylotrophic organisms, this compound is an indispensable tool for understanding and engineering their unique metabolism. In the context of mammalian cells, while not a conventional tracer for central pathways, this compound offers a unique window into the important, and often understudied, pathways of one-carbon metabolism and xenobiotic detoxification. A thorough understanding of the metabolic fate of each substrate is paramount to extracting meaningful and accurate flux maps that can drive forward research and development.

References

Cross-Validation of Methanol-13C Tracer Data: A Comparative Guide to Alternative Metabolic Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone for quantitatively understanding cellular metabolism. While 13C-glucose is a widely used tracer, for methylotrophic organisms like the yeast Pichia pastoris—a key host for recombinant protein production—Methanol-13C serves as an essential tool to probe its unique metabolic pathways. Robustness in scientific findings hinges on cross-validation. This guide provides an objective comparison of this compound tracer data with other metabolic analysis methods, supported by experimental data, detailed protocols, and visual workflows to enhance the precision and reliability of your metabolic studies.

Quantitative Comparison of Metabolic Fluxes

The following table summarizes metabolic flux data from studies in Pichia pastoris utilizing both this compound and Glucose-13C as tracers, particularly in co-feeding strategies. This approach allows for a direct comparison of how the cell simultaneously utilizes different carbon sources, providing a framework for cross-validation of the metabolic network model. Fluxes are presented as relative values to the respective carbon source uptake rate.

Metabolic PathwayReactionRelative Flux (% of Carbon Source Uptake)Key Insights
Methanol Assimilation Methanol Oxidase100 (relative to Methanol uptake)Represents the entry point of methanol into metabolism.
Dihydroxyacetone Synthase (DAS)Variable, depends on co-substrateKey reaction for incorporating formaldehyde into the pentose phosphate pathway.
Glycolysis PhosphofructokinaseVariable, higher with glucose co-feedingIndicates the rate of glucose utilization through glycolysis.
Pyruvate KinaseVariable, correlates with glycolytic fluxA major control point in lower glycolysis.
Pentose Phosphate Pathway (PPP) Glucose-6-Phosphate DehydrogenaseIncreased during methanol co-metabolismReflects the demand for reducing equivalents (NADPH) for both anabolic reactions and formaldehyde assimilation.
Transketolase/TransaldolaseActive during both glucose and methanol metabolismCrucial for interconnecting glycolysis and the PPP, and for the regeneration of xylulose-5-phosphate for methanol assimilation.
TCA Cycle Citrate SynthaseGenerally lower during high methanol utilizationIndicates the relative contribution of the TCA cycle to energy production compared to methanol dissimilation.

Note: The flux values are illustrative and can vary significantly based on the specific strain, cultivation conditions (e.g., dilution rate, substrate ratio), and the recombinant protein being produced.

Complementary Bioenergetic Analysis: Seahorse XF

While not a direct cross-validation of carbon flux, Seahorse XF analysis provides a complementary, high-level view of the cell's bioenergetic state by measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). These measurements reflect the overall rates of mitochondrial respiration and glycolysis, respectively.

ParameterMeasurementInterpretation in the Context of Methanol Metabolism
Oxygen Consumption Rate (OCR) Rate of O₂ consumptionReflects mitochondrial respiration. In P. pastoris, this is influenced by the oxidation of NADH and FADH₂ generated from both the TCA cycle and the dissimilatory pathway of methanol metabolism.
Extracellular Acidification Rate (ECAR) Rate of proton effluxPrimarily an indicator of lactate production in mammalian cells. In yeast, it can reflect glycolytic flux ending in ethanol or other organic acid production.
Basal Respiration OCR before inhibitor injectionBaseline mitochondrial activity.
Maximal Respiration OCR after FCCP injectionThe maximum respiratory capacity of the cells.

Comparing Seahorse data with MFA results can reveal important physiological insights. For instance, an increase in TCA cycle flux determined by 13C-MFA should correlate with an increase in OCR.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for this compound tracer studies, 13C-Glucose tracer studies, and Seahorse XF analysis.

Protocol 1: this compound Metabolic Flux Analysis (MFA)

Objective: To quantify the intracellular metabolic fluxes in cells grown on this compound.

Materials:

  • Cell line of interest (e.g., Pichia pastoris)

  • Defined minimal medium lacking methanol

  • This compound (e.g., ¹³CH₃OH)

  • Chemostat or bioreactor for steady-state culture

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., cold 80% methanol)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Isotopic Labeling:

    • Grow cells in a chemostat with a defined medium containing a limiting amount of the carbon source (e.g., a glucose/methanol mix).

    • Once a metabolic and isotopic steady state is achieved, switch the feed to a medium containing this compound at the same concentration.

    • Continue the culture for a duration sufficient to achieve isotopic steady state in intracellular metabolites (typically several residence times).

  • Quenching and Metabolite Extraction:

    • Rapidly withdraw a cell sample and quench metabolism by mixing with a cold quenching solution.

    • Pellet the cells by centrifugation at a low temperature.

    • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.

    • Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, organic acids).

  • Data Analysis:

    • Correct the raw MIDs for the natural abundance of stable isotopes.

    • Use a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured MIDs to a stoichiometric model of the cell's metabolic network.

Protocol 2: 13C-Glucose Metabolic Flux Analysis (MFA)

This protocol is similar to the this compound protocol, with the key difference being the labeled substrate.

Objective: To quantify intracellular metabolic fluxes in cells grown on 13C-Glucose.

Materials:

  • As in Protocol 1, but with 13C-labeled glucose (e.g., [U-¹³C₆]-glucose or a specifically labeled variant) instead of this compound.

Procedure:

  • Cell Culture and Isotopic Labeling:

    • Follow the same procedure as in Protocol 1, but switch the feed to a medium containing the desired 13C-labeled glucose.

  • Quenching, Extraction, and Analysis:

    • The subsequent steps of quenching, metabolite extraction, sample analysis, and data analysis are identical to those in Protocol 1.

Protocol 3: Seahorse XF Metabolic Flux Analysis

Objective: To measure the real-time rates of mitochondrial respiration and glycolysis.

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere or form a monolayer.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Analyzer Operation:

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in these rates.

  • Data Analysis:

    • The Seahorse XF software automatically calculates OCR and ECAR.

    • Normalize the data to cell number or protein concentration.

Mandatory Visualizations

To better understand the flow of carbon from methanol and glucose and the experimental workflows, the following diagrams are provided.

Methanol_Glucose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_ppp PPP cluster_glycolysis Glycolysis cluster_methanol_assimilation Methanol Assimilation cluster_mitochondria Mitochondria cluster_tca TCA Cycle Methanol This compound Formaldehyde Formaldehyde-13C Methanol->Formaldehyde Methanol->Formaldehyde Glucose Glucose-13C G6P Glucose-6-P Glucose->G6P Glucose->G6P DHAP DHAP Formaldehyde->DHAP DAS Formaldehyde->DHAP F6P Fructose-6-P G6P->F6P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P Oxidative G6P->Ribose5P GAP Glyceraldehyde-3-P F6P->GAP F6P->GAP GAP->F6P TA PYR Pyruvate GAP->PYR GAP->PYR Biomass Biomass Precursors GAP->Biomass PYR_mito Pyruvate PYR->PYR_mito PYR->Biomass Xylulose5P Xylulose-5-P Xylulose5P->GAP TK Xylulose5P->GAP DAS Xylulose5P->GAP Ribose5P->Xylulose5P Ribose5P->Biomass Sedoheptulose7P Sedoheptulose-7-P Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P TA Erythrose4P->F6P TK Erythrose4P->Biomass DHAP->GAP AcCoA Acetyl-CoA PYR_mito->AcCoA CIT Citrate AcCoA->CIT AcCoA->Biomass aKG α-Ketoglutarate CIT->aKG SUC Succinate aKG->SUC aKG->Biomass MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA OAA->CIT OAA->Biomass

Caption: Carbon flow from this compound and Glucose-13C in P. pastoris.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Culture 1. Steady-State Cell Culture (Chemostat) Labeling 2. Introduce 13C-Tracer (e.g., this compound or Glucose-13C) Culture->Labeling Quench 3. Rapid Quenching (Cold Methanol) Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. MS Analysis (GC-MS or LC-MS) Extract->Analysis MID 6. Determine Mass Isotopomer Distributions (MIDs) Analysis->MID Correction 7. Natural Abundance Correction MID->Correction FluxCalc 8. Flux Estimation (Software) Correction->FluxCalc Result 9. Metabolic Flux Map FluxCalc->Result

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Seahorse_Workflow cluster_prep Preparation Phase cluster_run Assay Phase Seed 1. Seed Cells in Seahorse Microplate Hydrate 2. Hydrate Sensor Cartridge Equilibrate 3. Equilibrate Cells in Assay Medium Baseline 4. Measure Baseline OCR & ECAR Equilibrate->Baseline Inject1 5. Inject Compound 1 (e.g., Oligomycin) Baseline->Inject1 Inject2 6. Inject Compound 2 (e.g., FCCP) Inject1->Inject2 Inject3 7. Inject Compound 3 (e.g., Rot/AA) Inject2->Inject3 Analysis 8. Data Analysis & Normalization Inject3->Analysis

Caption: Workflow for a Seahorse XF Cell Mito Stress Test.

A Researcher's Guide to Statistical Validation of D-[3-13C]Glyceraldehyde Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring the Accuracy of Metabolic Flux Maps.

The robust validation of experimental data is the bedrock of credible scientific inquiry. In the field of metabolic research, particularly when employing sophisticated techniques like 13C Metabolic Flux Analysis (13C-MFA) with tracers such as D-[3-13C]Glyceraldehyde, rigorous statistical validation is not just a best practice—it is an absolute necessity. This guide provides a comprehensive comparison of statistical methods for validating data from D-[3-13C]Glyceraldehyde experiments, offering a framework for selecting the most appropriate techniques to ensure the accuracy and reliability of your metabolic flux maps.

The Critical Role of Statistical Validation in 13C-MFA

13C-MFA is a powerful technique used to quantify the rates of intracellular metabolic reactions (fluxes) by tracking the incorporation of a 13C-labeled substrate, like D-[3-13C]Glyceraldehyde, into downstream metabolites.[1][2] The resulting mass isotopomer distributions (MIDs) are then used in conjunction with a stoichiometric model of the metabolic network to estimate the metabolic fluxes.[1] Statistical validation serves two primary purposes in this context:

  • Goodness-of-Fit Assessment: To determine how well the proposed metabolic model and the estimated fluxes describe the experimentally measured data.[2]

  • Precision of Flux Estimates: To quantify the uncertainty and reliability of the calculated metabolic fluxes.[2]

Comparison of Statistical Validation Methods

The two most critical statistical methods in 13C-MFA are the goodness-of-fit test and the calculation of confidence intervals for the estimated fluxes. The chi-square (χ²) test is the most widely used method for assessing goodness-of-fit.[2]

Statistical Method Principle Advantages Limitations Typical Application in D-[3-13C]Glyceraldehyde MFA
Chi-Square (χ²) Goodness-of-Fit Test Compares the weighted sum of squared residuals (SSR) between the experimentally measured and model-predicted mass isotopomer distributions (MIDs) to a chi-square distribution.[2][3]Widely implemented in 13C-MFA software.[3] Provides a quantitative p-value for a straightforward assessment of model fit.The outcome can be sensitive to the accuracy of the measurement error model. A good fit (e.g., p > 0.05) indicates consistency between the model and data, but does not definitively prove the model's correctness.[4]To globally assess whether the metabolic model, including pathways for glyceraldehyde metabolism, glycolysis, and the pentose phosphate pathway, is consistent with the measured labeling patterns from the D-[3-13C]Glyceraldehyde tracer.
Likelihood Ratio Test Compares the goodness-of-fit of two nested models. It assesses whether a more complex model provides a significantly better fit to the data than a simpler model.Useful for model selection and hypothesis testing (e.g., determining if a particular reaction is active).Less commonly implemented in standard 13C-MFA software compared to the chi-square test. Requires careful definition of nested models.To test specific hypotheses, such as whether a secondary, less common pathway for glyceraldehyde metabolism is active and significantly improves the model's fit to the experimental data.
Confidence Interval Calculation (e.g., Parameter Continuation, Monte Carlo methods) Determines the range within which the true value of each metabolic flux is likely to lie with a certain level of confidence (typically 95%).[5]Provides a direct measure of the precision for each estimated flux, which is crucial for determining the significance of any observed changes in flux between different conditions.[5]Can be computationally intensive, especially for large and complex metabolic models. The accuracy of the confidence intervals depends on the validity of the underlying model.To determine the precision of the estimated fluxes for key reactions downstream of glyceraldehyde-3-phosphate, such as the flux through glycolysis versus the pentose phosphate pathway. Narrow confidence intervals indicate a well-determined flux.
Orthogonal Method Validation Compares the 13C-MFA-derived fluxes with data obtained from independent experimental methods that rely on different principles.[6]Provides an independent line of evidence to support the validity of the 13C-MFA results, increasing the overall confidence in the conclusions.[6]Can be resource-intensive, requiring additional experiments and different analytical techniques. Direct quantitative comparison can sometimes be challenging.Comparing the 13C-MFA-derived glycolytic flux with the extracellular acidification rate (ECAR) measured using a Seahorse XF Analyzer.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to obtaining high-quality data for 13C-MFA and its subsequent statistical validation. The following is a generalized workflow for a D-[3-13C]Glyceraldehyde tracer experiment with mammalian cells.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a density that allows them to reach mid-logarithmic growth phase at the time of the experiment.

  • Media Preparation: Prepare a custom culture medium that is identical to the standard growth medium but lacks the unlabeled carbon source that will be replaced by the tracer (in this case, glucose or another primary carbon source might be replaced or supplemented with D-[3-13C]Glyceraldehyde).

  • Isotope Labeling: On the day of the experiment, aspirate the standard medium and replace it with the pre-warmed labeling medium containing a known concentration of D-[3-13C]Glyceraldehyde.

  • Incubation: Incubate the cells for a duration sufficient to achieve both a metabolic and isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but is typically on the order of several cell doubling times.[7]

II. Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding an ice-cold quenching solution, such as 80% methanol.[8]

  • Cell Lysis and Collection: Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube. Cell lysis can be further facilitated by sonication or freeze-thaw cycles.[8]

  • Separation: Centrifuge the cell lysate at a high speed (e.g., >13,000 x g) at 4°C to pellet cell debris, proteins, and other macromolecules.[8]

  • Collection: Collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.

III. Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extracts, typically under a stream of nitrogen or using a vacuum concentrator. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites need to be derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

  • Data Acquisition: Analyze the prepared samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument will separate the metabolites and detect the abundance of different mass isotopomers for each metabolite of interest.[9]

IV. Data Analysis and Statistical Validation
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C and other stable isotopes.[10]

  • Flux Estimation: Utilize a 13C-MFA software package (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular metabolic fluxes by fitting the corrected mass isotopomer distribution data to a stoichiometric model of the metabolic network.[5]

  • Statistical Validation: Perform a goodness-of-fit test (e.g., chi-square test) to assess the quality of the model fit and calculate the confidence intervals for each estimated flux to determine their precision.[3][5]

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the experimental and analytical processes, the following diagrams illustrate the key workflows and metabolic pathways involved in a D-[3-13C]Glyceraldehyde experiment.

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design Experimental Design (D-[3-13C]Glyceraldehyde Tracer) cell_culture Cell Culture & Isotope Labeling exp_design->cell_culture extraction Metabolite Extraction & Quenching cell_culture->extraction ms_analysis Mass Spectrometry (GC-MS/LC-MS) extraction->ms_analysis flux_est Flux Estimation (e.g., INCA, 13CFLUX2) ms_analysis->flux_est MID Data stat_val Statistical Validation & Model Selection flux_est->stat_val stat_val->flux_est Iterative Refinement flux_map Validated Flux Map stat_val->flux_map

Figure 1: A generalized workflow for a 13C-MFA experiment.

G Glyceraldehyde D-[3-13C]Glyceraldehyde G3P Glyceraldehyde-3-Phosphate (G3P) (13C at C3) Glyceraldehyde->G3P Glycolysis Glycolysis G3P->Glycolysis PPP Pentose Phosphate Pathway (Non-oxidative) G3P->PPP Pyruvate Pyruvate (13C at C3) Glycolysis->Pyruvate Lactate Lactate (13C at C3) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Figure 2: Simplified metabolic fate of D-[3-13C]Glyceraldehyde.

G start Flux Estimation Results goodness_of_fit Goodness-of-Fit Test (e.g., Chi-Square) start->goodness_of_fit p_value Is p-value > 0.05? goodness_of_fit->p_value model_accepted Model is Consistent with Data p_value->model_accepted Yes model_rejected Model is Inconsistent with Data p_value->model_rejected No confidence_intervals Calculate Confidence Intervals model_accepted->confidence_intervals refine_model Refine Metabolic Model or Re-evaluate Data model_rejected->refine_model final_fluxes Report Fluxes and Confidence Intervals confidence_intervals->final_fluxes refine_model->start

Figure 3: Logical workflow for statistical validation of 13C-MFA results.[3]

References

A Comparative Guide to Methanol-13C Quenching Methods for Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stable isotope tracing, the quenching step is paramount for preserving the metabolic snapshot of a cell at a specific moment. In Methanol-13C based metabolomics, where the accuracy of isotopic enrichment is the primary readout, an effective quenching protocol is critical to halt all enzymatic activity instantaneously and prevent metabolite leakage. This guide provides a comparative analysis of different quenching methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific research needs.

The choice of a quenching method is highly dependent on the cell type and the specific metabolites of interest. The ideal quenching solvent or method should rapidly inactivate enzymes without compromising cell membrane integrity, which can lead to the leakage of intracellular metabolites.[1][2] The two most significant challenges encountered during quenching are metabolite leakage and incomplete enzyme inactivation.[2]

Comparative Analysis of Quenching Methods

The following table summarizes the key characteristics, advantages, and disadvantages of commonly used quenching methods in metabolomics.

Quenching MethodPrincipleKey AdvantagesKey DisadvantagesBest Suited For
Cold Methanol Rapid cooling and enzyme denaturation by organic solvent.Widely used and well-documented.[2]Can cause significant metabolite leakage depending on methanol concentration and cell type.[3][4]Robust cell lines, optimization of methanol concentration is crucial.[3]
Liquid Nitrogen Flash-Freezing Ultra-rapid cooling to halt metabolic activity.Provides the most rapid temperature drop, minimizing metabolic changes.[2][3]Can cause cell lysis if not performed correctly.[2]Adherent cells, as it avoids detachment steps that can alter metabolism.[3]
Cold Saline Solution Rapid cooling using an isotonic solution to maintain cell integrity.Mitigates metabolite leakage by preserving membrane integrity.[4][5]May not be as effective at halting all enzymatic activity as solvent-based methods.Sensitive cell lines like Chinese Hamster Ovary (CHO) cells.[3][6]
Fast Filtration Rapid separation of cells from the 13C-labeled medium.Highly effective for rapidly separating cells and minimizing contamination from the medium.[2][3]The vacuum pressure needs to be optimized to prevent cell lysis.[2]Suspension cultures, including microbial and mammalian cells.[3]
Boiling Ethanol Rapidly inactivates enzymes through heat denaturation.Effective for a wide range of metabolites.Heat can potentially degrade labile metabolites.[7]Microorganisms like yeast.[3][7]
Quantitative Data Summary

The efficacy of a quenching method can be evaluated by measuring metabolite leakage and the preservation of the adenylate energy charge (AEC), which is a key indicator of metabolic activity.

Quenching MethodCell TypeMethanol Concentration (%)Temperature (°C)Metabolite LeakageReference
Cold MethanolSynechococcus sp. PCC 7002-ColdDramatic metabolite leakage observed.[4]
Cold MethanolLactobacillus bulgaricus60ColdHigher leakage rate compared to 80% methanol.[8]
Cold MethanolLactobacillus bulgaricus80ColdLower leakage rate and higher intracellular metabolite levels.[8]
Cold MethanolPenicillium chrysogenum40-25Minimal metabolite leakage, with an average recovery of 95.7%.[9]
Cold SalineSynechococcus sp. PCC 7002N/AChilledMitigated metabolite leakage and improved sample recovery.[4]
Cold SalineCHO suspension cellsN/AIce-coldMaintained cell integrity and morphology.[6]

Experimental Protocols and Workflows

Detailed methodologies for the key quenching techniques are provided below, accompanied by visual workflows to facilitate understanding and implementation.

Protocol 1: Cold Methanol Quenching for Adherent Cells

This method is suitable for cells grown in monolayers. The concentration of methanol should be optimized for the specific cell line to minimize metabolite leakage.[3]

Methodology:

  • Remove the culture plate from the incubator.

  • Aspirate the culture medium.

  • (Optional but recommended) Quickly wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove residual medium and aspirate immediately.[3]

  • Add a pre-chilled quenching solution (e.g., -40°C 60% methanol) directly to the culture dish.[7]

  • Scrape the cells in the quenching solution and transfer to a pre-chilled tube.

  • Proceed with metabolite extraction.

cluster_protocol1 Protocol 1: Cold Methanol Quenching (Adherent) A Aspirate Medium B Optional Wash: Ice-cold 0.9% NaCl A->B C Add Pre-chilled Methanol Solution B->C D Scrape and Collect Cells C->D E Metabolite Extraction D->E

Workflow for Cold Methanol Quenching of Adherent Cells.
Protocol 2: Cold Methanol Quenching for Suspension Cells

For cells grown in suspension, rapid separation from the labeled medium is crucial before quenching.

Methodology:

  • Withdraw a known volume of cell culture.

  • Directly add the cell culture to a larger volume of pre-cooled methanol solution (e.g., 60-80% methanol at -40°C) and vortex immediately.[2]

  • Centrifuge the quenched sample at low temperature (e.g., -9°C or 4°C) and high speed (>10,000 g) to pellet the cells.[2]

  • Decant the supernatant.

  • The resulting cell pellet can be stored at -80°C or used for immediate metabolite extraction.[2]

cluster_protocol2 Protocol 2: Cold Methanol Quenching (Suspension) A Withdraw Cell Culture B Add to Pre-chilled Methanol & Vortex A->B C Centrifuge at Low Temperature B->C D Decant Supernatant C->D E Store Pellet at -80°C or Proceed to Extraction D->E

Workflow for Cold Methanol Quenching of Suspension Cells.
Protocol 3: Liquid Nitrogen Flash-Freezing for Adherent Cells

This is one of the most rapid quenching methods, ideal for capturing a precise metabolic snapshot.[3]

Methodology:

  • Aspirate the culture medium from the plate.

  • (Optional) Quickly wash the cells with ice-cold PBS.

  • Immediately place the culture dish on a container of liquid nitrogen to flash-freeze the cells.

  • The plate can be stored at -80°C at this stage.

  • For extraction, add -80°C 80% methanol to the frozen plate and scrape the cells.[3]

  • Transfer the cell slurry to a pre-chilled microcentrifuge tube for further processing.[3]

cluster_protocol3 Protocol 3: Liquid Nitrogen Flash-Freezing A Aspirate Medium B Optional Wash: Ice-cold PBS A->B C Flash-Freeze in Liquid Nitrogen B->C D Store at -80°C (Optional) C->D E Add Cold 80% Methanol & Scrape Cells D->E F Transfer to Tube for Extraction E->F

Workflow for Liquid Nitrogen Flash-Freezing.
Protocol 4: Fast Filtration for Suspension Cells

This method is highly effective for microbial and mammalian suspension cultures, as it rapidly separates cells from the 13C-labeled medium.[3]

Methodology:

  • Pre-assemble a vacuum filtration unit with an appropriate filter.

  • Rapidly withdraw a defined volume of cell culture.

  • Immediately apply the sample to the filter under vacuum. The vacuum should be strong enough for rapid filtration but not so strong as to cause cell lysis.[2]

  • (Optional) Wash the cells on the filter with an ice-cold wash solution (e.g., 0.9% NaCl).

  • Immediately immerse the filter with the cells into a cold quenching solution or liquid nitrogen.

cluster_protocol4 Protocol 4: Fast Filtration A Withdraw Cell Culture B Apply to Vacuum Filter A->B C Optional Wash: Ice-cold 0.9% NaCl B->C D Immerse Filter in Quenching Solution or LN2 C->D E Proceed to Extraction D->E

Workflow for Fast Filtration Quenching.

Conclusion and Recommendations

The selection of an appropriate quenching method is a critical step in this compound metabolomics that directly impacts the quality and accuracy of the experimental data. While cold methanol is a widely used quenching agent, its potential to cause metabolite leakage necessitates careful optimization of the methanol concentration and temperature for each specific cell type. For sensitive cells, cold saline offers a gentler alternative that better preserves cell membrane integrity. Liquid nitrogen flash-freezing provides the most rapid quenching for adherent cells, while fast filtration is the method of choice for suspension cultures.

It is strongly recommended to validate the chosen quenching method for your specific experimental system by assessing both metabolite leakage and the efficiency of metabolic inactivation. This can be achieved by analyzing the quenching solution for leaked intracellular metabolites and by measuring the adenylate energy charge of the cell pellet. By carefully considering the factors outlined in this guide and validating the chosen protocol, researchers can ensure the generation of reliable and reproducible data in their stable isotope tracing studies.

References

Unlocking Metabolic Insights: A Comparative Guide to Methanol-13C Performance Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. Methanol-13C has emerged as a versatile and powerful tool for elucidating metabolic pathways and quantifying molecular fluxes. This guide provides an objective comparison of this compound's performance across key analytical platforms—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols to inform your selection and experimental design.

Executive Summary

This compound offers distinct advantages as a stable isotope tracer, primarily due to the stability of the 13C label and the minimal kinetic isotope effect compared to deuterium labeling. Its performance varies across different analytical platforms, with Mass Spectrometry and NMR Spectroscopy being the most prominent techniques for its application in metabolomics and metabolic flux analysis. This guide will delve into the specifics of each platform, presenting quantitative data, experimental methodologies, and visual workflows to provide a comprehensive evaluation.

Performance on Key Analytical Platforms

Mass Spectrometry (MS)

This compound is extensively used in MS-based metabolomics, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), as both a metabolic tracer and an internal standard.[1][2] When used as a tracer, the incorporation of the 13C atom into various metabolites allows for the tracking of metabolic pathways and the calculation of metabolic fluxes.[1][3] As an internal standard, its chemical identity to the unlabeled analyte ensures it co-elutes and experiences similar matrix effects, leading to accurate quantification.[4][5]

Advantages in Mass Spectrometry:

  • Minimal Isotopic Effect: The small mass difference between 12C and 13C results in negligible chromatographic shifts, ensuring that the labeled and unlabeled compounds co-elute.[5] This is a significant advantage over deuterium-labeled standards, which can exhibit noticeable retention time shifts.[6]

  • High Stability: The carbon-13 label is chemically stable and does not exchange with solvents or other molecules, ensuring the integrity of the tracer throughout the experiment.

  • Accurate Quantification: When used as an internal standard, this compound and its labeled metabolic products can correct for variations in sample preparation and ionization efficiency, leading to high accuracy in quantitative analyses.[4][7]

Table 1: Comparison of 13C-labeled and Deuterium-labeled Internal Standards in Mass Spectrometry

Feature13C-Labeled Internal StandardsDeuterium-Labeled Internal Standards
Chromatographic Co-elution Excellent, minimal to no retention time shift.[5]Can exhibit noticeable retention time shifts.[6]
Isotope Effect Minimal, leading to more accurate quantification.Can be significant, potentially affecting reaction rates and fragmentation patterns.
Chemical Stability High, no risk of H/D exchange.Potential for H/D exchange with solvent protons.
Commercial Availability Becoming more widely available.Generally more common and available for a wider range of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the 13C nucleus is directly observable, making this compound a powerful tool for tracing metabolic pathways. The chemical shift of the 13C nucleus is sensitive to its local chemical environment, allowing for the identification and quantification of labeled metabolites.[8]

Advantages in NMR Spectroscopy:

  • Direct Detection: The 13C isotope is directly detected, providing clear and unambiguous signals for labeled compounds.[8][9]

  • Structural Information: 13C NMR spectra provide detailed information about the carbon skeleton of molecules, aiding in the identification of metabolites and the position of the label.[8]

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis if needed.

Table 2: Performance Characteristics of this compound in NMR Spectroscopy

ParameterPerformance
Sensitivity Lower compared to 1H NMR, but can be enhanced with higher magnetic fields and cryogenic probes.[9]
Resolution Excellent, providing detailed structural information.[8]
Quantification Can be quantitative with appropriate experimental setup and internal standards.
Typical Application Metabolic flux analysis, pathway elucidation.[10]
Infrared (IR) Spectroscopy

The application of this compound in IR spectroscopy for metabolic analysis is less common compared to MS and NMR. The change in mass upon 13C substitution leads to a shift in the vibrational frequencies of the molecule, which can be detected by IR spectroscopy.[11][12] However, the complexity of biological samples and the relatively small shifts often make it challenging to interpret the spectra for metabolic tracing.

Performance in Infrared Spectroscopy:

  • Principle: Isotopic substitution with 13C alters the vibrational modes of the C-O and C-H bonds, resulting in observable shifts in the IR spectrum.[11]

  • Challenges: The complexity of biological matrices can lead to overlapping peaks, making it difficult to isolate the signals from 13C-labeled metabolites.

  • Primary Application: More suited for fundamental spectroscopic studies of methanol itself rather than broad metabolic analysis in complex biological systems.[13][14]

Experimental Protocols

General Workflow for a 13C Tracer Study using LC-MS

A typical workflow for a metabolic tracer study using this compound and LC-MS involves several critical steps, from cell culture to data analysis.[1]

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture with 13C-labeled Substrate B Metabolism Quenching A->B Rapidly stop enzymatic reactions C Metabolite Extraction B->C Isolate intracellular metabolites D Sample Preparation C->D Prepare for LC-MS injection E LC-MS Analysis D->E Separate and detect metabolites F Data Processing E->F Peak picking and alignment G Mass Isotopologue Distribution (MID) Analysis F->G Determine labeling patterns H Metabolic Flux Calculation G->H Quantify pathway activity G cluster_0 Cytosol cluster_1 Mitochondria Methanol13C This compound Formaldehyde13C Formaldehyde-13C Methanol13C->Formaldehyde13C ADH Formate13C Formate-13C Formaldehyde13C->Formate13C ALDH Serine13C Serine-13C Formate13C->Serine13C One-Carbon Metabolism Pyruvate13C Pyruvate-13C Serine13C->Pyruvate13C Pyruvate13C_mito Pyruvate-13C Pyruvate13C->Pyruvate13C_mito Transport AcetylCoA13C Acetyl-CoA-13C Pyruvate13C_mito->AcetylCoA13C PDH Citrate13C Citrate-13C AcetylCoA13C->Citrate13C TCA_Cycle TCA Cycle Intermediates-13C Citrate13C->TCA_Cycle

References

Assessing the Kinetic Isotope Effect of Methanol-13C in Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of Methanol-13C in chemical and enzymatic reactions. While direct experimental data for the ¹³C KIE of methanol is limited in publicly available literature, this document synthesizes existing knowledge on ¹³C KIEs, offers a comparison with the more extensively studied deuterated methanol, and provides detailed experimental protocols for researchers to conduct their own assessments.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is a powerful tool for elucidating reaction mechanisms. The magnitude of the KIE is related to the change in bonding to the isotopically substituted atom in the transition state of the rate-determining step. A primary KIE is observed when the bond to the isotopic atom is broken in the rate-determining step, while a secondary KIE occurs when the bond to the isotopic atom is not broken but its environment changes.

Generally, the KIE for ¹³C is smaller than for deuterium (²H). This is because the relative mass difference between ¹²C and ¹³C (about 8%) is much smaller than that between ¹H and ²H (100%).[1] Consequently, a reaction involving the cleavage of a C-¹H bond is typically 6-10 times faster than the corresponding C-²H bond, whereas a ¹²C reaction is only about 4% faster than the corresponding ¹³C reaction.[1]

Data Presentation: Comparing this compound and Deuterated Methanol KIEs

Direct, quantitative KIE data for this compound across a variety of reactions is not extensively reported in the reviewed literature. However, studies on deuterated methanol provide a valuable benchmark for comparison. The following table summarizes the KIE for the steam reforming of deuterated methanol on a Cu/SiO₂ catalyst.

ReactionIsotopic LabelCatalystTemperature (K)k_light / k_heavyReference
Methanol Steam ReformingCD₃OD10 wt% Cu/SiO₂~500~2.5[2]

Note on this compound KIE: Based on the general principles of kinetic isotope effects, the KIE for this compound in a reaction where the C-O or a C-H bond is broken in the rate-determining step is expected to be in the range of 1.02 to 1.08. This is significantly smaller than the KIE observed for deuterated methanol. The smaller KIE of ¹³C-labeled compounds makes them ideal for use as internal standards in quantitative analysis and for tracing metabolic pathways without significantly altering the reaction kinetics.

Experimental Protocols

Accurate determination of the ¹³C KIE requires precise measurement of isotopic ratios. The two primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

KIE Measurement using NMR Spectroscopy

This method allows for the determination of KIEs at natural abundance or with isotopically enriched starting materials.

Protocol for ¹³C KIE Measurement by 1D ¹³C NMR:

  • Sample Preparation: Prepare two reaction mixtures. One with unenriched methanol and another with ¹³C-labeled methanol. Ensure identical concentrations and reaction conditions.

  • Reaction Initiation: Start the reactions simultaneously.

  • Quenching: At various time points, quench the reactions to halt their progress.

  • Sample Analysis:

    • Isolate the unreacted starting material or the product from each quenched reaction mixture.

    • Dissolve the isolated samples in a suitable deuterated solvent for NMR analysis.

  • NMR Data Acquisition:

    • Acquire quantitative ¹³C NMR spectra for each sample. Use a long relaxation delay to ensure full relaxation of the carbon nuclei for accurate integration.

  • Data Analysis:

    • Determine the concentration of the ¹³C-labeled and unlabeled species at each time point by integrating the corresponding signals in the NMR spectrum.

    • The KIE is calculated from the ratio of the rate constants (k₁₂ / k₁₃), which can be determined from the relative rates of disappearance of the starting materials or the appearance of the products.

Protocol for High-Precision KIE Measurement by 2D [¹³C,¹H]-HSQC NMR:

For more precise measurements, especially for small KIEs, a 2D HSQC NMR technique can be employed.[3][4]

  • Sample Preparation: Prepare a single reaction mixture containing a known ratio of ¹²C-methanol and ¹³C-methanol.

  • Reaction and Sampling: Initiate the reaction and collect samples at different time points.

  • NMR Analysis: Acquire 2D [¹³C,¹H]-HSQC spectra for each sample.

  • Data Processing and Analysis:

    • Process the 2D NMR data.

    • The relative intensities of the cross-peaks corresponding to the ¹²C- and ¹³C-isotopologues are used to determine their concentrations at each time point.

    • The KIE is then calculated from the change in the isotopic ratio over the course of the reaction.

KIE Measurement using Mass Spectrometry

Mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), is a highly sensitive method for determining KIEs.[5][6]

Protocol for ¹³C KIE Measurement by GC-MS or LC-MS:

  • Reaction Setup: Perform a competitive reaction with a mixture of ¹²C-methanol and ¹³C-methanol.

  • Sampling: Collect aliquots from the reaction mixture at various time intervals.

  • Sample Preparation for MS:

    • Quench the reaction in the aliquots.

    • If necessary, derivatize the methanol and/or product to improve its volatility for Gas Chromatography (GC) or its ionization efficiency for Liquid Chromatography (LC).

  • MS Analysis:

    • Inject the prepared samples into a GC-MS or LC-MS system.

    • The mass spectrometer is set to monitor the molecular ions (or characteristic fragment ions) of the ¹²C- and ¹³C-isotopologues.

  • Data Analysis:

    • Determine the ratio of the peak areas for the ¹²C and ¹³C species at each time point.

    • The KIE is calculated from the change in this isotopic ratio as the reaction progresses.

Mandatory Visualization

KIE_Experimental_Workflow cluster_prep Reaction Preparation cluster_sampling Sampling and Quenching cluster_analysis Isotopic Analysis cluster_calc Calculation Start Prepare Reaction Mixture (Methanol-¹²C and Methanol-¹³C) Initiate Initiate Reaction Start->Initiate Sample Collect Aliquots at Time Points Initiate->Sample Quench Quench Reaction Sample->Quench NMR NMR Spectroscopy (¹³C or HSQC) Quench->NMR Method 1 MS Mass Spectrometry (GC-MS or LC-MS) Quench->MS Method 2 Analysis Determine Isotopic Ratios NMR->Analysis MS->Analysis Calculate Calculate KIE (k₁₂ / k₁₃) Analysis->Calculate Result KIE Value Calculate->Result

Caption: Experimental workflow for determining the kinetic isotope effect.

Alcohol_Dehydrogenase_Pathway cluster_enzyme Alcohol Dehydrogenase (ADH) Active Site cluster_reaction Reaction Steps cluster_products Products ADH ADH-Zn²⁺-NAD⁺ Complex Binding Methanol Binding ADH->Binding Methanol CH₃OH Methanol->Binding Deprotonation Deprotonation of Methanol Binding->Deprotonation Hydride_Transfer Hydride Transfer to NAD⁺ (Rate-Determining Step) Deprotonation->Hydride_Transfer ¹³C KIE is expressed here Proton H⁺ Deprotonation->Proton Product_Release Formaldehyde and NADH Release Hydride_Transfer->Product_Release Formaldehyde CH₂O Product_Release->Formaldehyde NADH NADH Product_Release->NADH

Caption: Simplified signaling pathway for methanol oxidation by alcohol dehydrogenase.

References

A Comparative Guide to Validated Analytical Methods for Methanol-13C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Methanol-13C, a stable isotope-labeled compound crucial in metabolic research and clinical diagnostics. We will delve into the performance of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Breath Tests—supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification hinges on various factors, including the sample matrix, required sensitivity, and the specific research question. Below is a summary of quantitative performance data for each technique.

Note: As direct validation data for this compound is not uniformly available in the public domain, the following tables present data for unlabeled methanol or similar volatile organic compounds, which serve as a reliable proxy for the expected performance for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS is a common and robust method for the analysis of volatile compounds like methanol from complex biological matrices.

Validation ParameterPerformanceReference
Linearity (Range) 5 - 20,000 µg/mL[1]
Correlation Coefficient (r²) >0.999[2]
Limit of Detection (LOD) 0.56 - 146.4 µg/mL[1][2]
Limit of Quantification (LOQ) 1.7 - 443.5 µg/mL[1][2]
Accuracy (% Recovery) 92.4 - 97.9%[1]
Precision (%RSD) System: 1.06%, Method: 2.66%, Intermediate: 2.34%[1]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, particularly for direct injection of liquid samples. The data below is representative for short-chain polar molecules.

Validation ParameterPerformanceReference
Linearity (Range) 1 - 1,000 ng/mL
Correlation Coefficient (r²) >0.99[3]
Limit of Detection (LOD) ~0.01 mg/mL (in vitreous humor)[3]
Limit of Quantification (LOQ) ~0.05 mg/mL (in vitreous humor)[3]
Accuracy (%RE) < 15%
Precision (%RSD) < 15%
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique that provides structural information and direct quantification without the need for identical standards.

Validation ParameterPerformanceReference
Linearity (Range) Analyte dependent
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) ~0.16 mM
Limit of Quantification (LOQ) ~0.48 mM
Accuracy (% Recovery) Typically within ±5%
Precision (%RSD) < 2%
Table 4: Breath Tests

Breath tests for ¹³C-labeled substrates typically measure the end-product, ¹³CO₂, in exhaled air. The performance is often evaluated based on clinical sensitivity and specificity for diagnosing a particular condition rather than direct analytical validation of the labeled compound.

Validation ParameterPerformanceReference
Clinical Sensitivity 78.9% - 91.2%
Clinical Specificity High
Accuracy 88.6% - 90.2%
Precision (%RSD) Dependent on instrumentation (IRMS or NDIRS)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. The following sections outline generalized protocols for each key analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a headspace GC-MS method for the quantification of methanol in biological samples like blood.

  • Sample Preparation:

    • Pipette a known volume of the biological sample (e.g., 200 µL of whole blood) into a headspace vial.[2]

    • Add an internal standard solution (e.g., deuterated methanol or ¹³C-ethanol).

    • Add a salting-out agent (e.g., saturated NaCl solution) to increase the volatility of methanol.[2]

    • Immediately seal the vial with a crimp cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 5 minutes) to allow for equilibration of methanol between the liquid and gas phases.[2]

    • Automatically inject a specific volume of the headspace gas into the GC inlet.[2]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A GC or similar.[1]

    • Column: ZB-WAXplus (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Oven Temperature Program: Start at 50°C (hold for 20 minutes), then ramp at 10°C/min to 250°C.[1]

    • Mass Spectrometer: Agilent 5975C inert MSD or similar.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salting-out Agent Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Quantification

GC-MS workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a direct injection method for the analysis of this compound in liquid samples such as plasma or urine.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • Vortex and centrifuge the sample to pellet any precipitates.

    • In a clean microcentrifuge tube, mix a small volume of the supernatant (e.g., 10 µL) with a larger volume of a protein precipitation solvent (e.g., 100 µL of methanol or acetonitrile) containing the internal standard (e.g., deuterated this compound).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18) for separating polar analytes.

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to aid ionization.

    • Mobile Phase B: Methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • Gradient: A gradient elution program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute this compound.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for enhanced selectivity and sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Liquid Sample (e.g., Plasma) Precipitate Protein Precipitation with Internal Standard Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Quantification

LC-MS/MS workflow for this compound quantification.
Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹³C NMR for the direct quantification of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of an internal standard (a compound with a known purity and a signal that does not overlap with the analyte).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbons of interest) to allow for full relaxation of the nuclei between pulses.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.

  • Data Processing and Quantification:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the characteristic ¹³C signal of this compound and the signal of the internal standard.

    • Calculate the concentration of this compound based on the integral values, the known concentration of the internal standard, and the number of carbons contributing to each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification Weigh_Sample Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Setup Set up qNMR Experiment (Inverse-gated Decoupling, Long d1) Dissolve->Setup Acquire Acquire Data Setup->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

qNMR workflow for this compound quantification.
¹³C Breath Test Protocol

This protocol outlines the general procedure for a ¹³C-breath test where a substrate is metabolized to ¹³CO₂, which is then measured in the breath.

  • Baseline Sample Collection:

    • The subject exhales into a collection bag or tube to obtain a baseline breath sample before administration of the ¹³C-labeled substrate.

  • Substrate Administration:

    • The subject ingests a precisely known amount of the ¹³C-labeled substrate (in the context of this guide, a precursor that is metabolized to this compound, which is then further metabolized to ¹³CO₂).

  • Post-Dose Sample Collection:

    • Breath samples are collected at specific time intervals after substrate administration (e.g., every 15-30 minutes for a period of 2-4 hours).

  • Sample Analysis:

    • The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using an Isotope Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS).

    • The change in this ratio from baseline is used to calculate the rate of metabolism of the ¹³C-labeled substrate.

BreathTest_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis Baseline Collect Baseline Breath Sample Administer Administer 13C-labeled Substrate Baseline->Administer PostDose Collect Post-Dose Breath Samples at Timed Intervals Administer->PostDose Analyze Analyze 13CO2/12CO2 Ratio (IRMS/NDIRS) PostDose->Analyze Calculate Calculate Rate of Metabolism Analyze->Calculate Interpretation Interpretation Calculate->Interpretation Clinical/Metabolic Interpretation

¹³C-Breath Test workflow.

References

Syringe Pump Infusion vs. LC-MS for ¹³CH₃ Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of stable isotope-labeled compounds, particularly those with ¹³CH₃ tags, the choice of introduction method into a mass spectrometer is a critical decision that impacts data quality, throughput, and experimental cost. The two primary methods, direct infusion via syringe pump and online separation with Liquid Chromatography-Mass Spectrometry (LC-MS), offer distinct advantages and are suited for different research applications. This guide provides an objective comparison, supported by experimental frameworks, to help researchers select the optimal method.

Core Principles and Applications

Syringe Pump Infusion , also known as direct infusion mass spectrometry, involves the continuous introduction of a liquid sample directly into the mass spectrometer's ion source at a controlled flow rate. This technique bypasses any chromatographic separation, providing a rapid and time-averaged signal of all ionizable analytes in the sample. It is best suited for high-throughput screening, analysis of relatively pure samples, or when a global, non-separated profile of analytes is desired.

Liquid Chromatography-Mass Spectrometry (LC-MS) integrates the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Before entering the MS, the sample is passed through an LC column, which separates its components based on their physicochemical properties (e.g., polarity, size). This separation is crucial for complex biological matrices as it reduces ion suppression, separates isobaric interferences, and allows for the accurate quantification of low-abundance compounds.

Quantitative Performance Comparison

The selection between direct infusion and LC-MS often depends on the analytical requirements of the study. The table below summarizes key performance metrics for the analysis of a ¹³CH₃ labeled compound in a complex biological matrix like human plasma.

ParameterSyringe Pump InfusionLC-MS
Limit of Quantification (LOQ) Higher (e.g., ~10-100 ng/mL)Lower (e.g., ~0.05-5 ng/mL)
Specificity Low (vulnerable to isobaric interference)High (chromatographically resolves interferences)
Matrix Effects High (significant ion suppression is common)Low to Moderate (mitigated by separation)
Sample Throughput Very High (~0.5-2 minutes per sample)Moderate (~3-15 minutes per sample)
Method Development Time Short (hours to a day)Longer (days to weeks)
Cost per Sample LowHigh
Dynamic Range NarrowerWider

Experimental Protocols

The practical differences between the two techniques are best illustrated by their respective experimental protocols for quantifying a ¹³CH₃-labeled drug in plasma.

Syringe Pump Infusion Protocol
  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge the sample at 15,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial or a 96-well plate.

  • Analysis:

    • Load the supernatant into a gas-tight syringe.

    • Place the syringe onto an infusion pump connected directly to the mass spectrometer's electrospray ionization (ESI) source.

    • Infuse the sample at a constant flow rate (e.g., 5-20 µL/min).

    • Monitor the mass-to-charge ratio (m/z) for the ¹³CH₃-analyte and the internal standard using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Acquire data over a 1-2 minute period to obtain a stable and averaged signal intensity.

LC-MS Protocol
  • Sample Preparation:

    • The sample preparation is identical to the one described for syringe pump infusion (protein precipitation).

  • Chromatographic Separation:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 5 minutes to elute the analyte.

    • Injection Volume: 2-10 µL of the supernatant.

  • Mass Spectrometry Analysis:

    • The eluate from the LC column is directed into the ESI source of the mass spectrometer.

    • The mass spectrometer is set to monitor the specific MRM transitions for the ¹³CH₃-analyte and the internal standard as they elute from the column at their characteristic retention time.

Visualized Workflows and Decision Framework

The following diagrams illustrate the experimental workflows and a logical framework for choosing the appropriate technique.

Experimental_Workflows Comparison of Experimental Workflows cluster_SP Syringe Pump Infusion Workflow cluster_LCMS LC-MS Workflow SP_Prep Sample Preparation (Protein Precipitation) SP_Load Load into Syringe SP_Prep->SP_Load SP_Infuse Continuous Infusion (Syringe Pump) SP_Load->SP_Infuse SP_MS MS Detection (Time-Averaged Signal) SP_Infuse->SP_MS LC_Prep Sample Preparation (Protein Precipitation) LC_Inject Inject into LC System LC_Prep->LC_Inject LC_Separate Chromatographic Separation LC_Inject->LC_Separate LC_MS MS Detection (Time-Resolved Signal) LC_Separate->LC_MS

Caption: High-level experimental workflows for syringe pump infusion vs. LC-MS.

Decision_Framework Decision Framework: Which Technique to Use? Start Analysis Goal for ¹³CH₃ Compound q_Matrix Is the sample matrix complex (e.g., plasma, tissue)? Start->q_Matrix q_Throughput Is high throughput (>500 samples/day) the primary driver? q_Matrix->q_Throughput Yes res_SP Use Syringe Pump Infusion q_Matrix->res_SP No (Clean Sample) q_Interference Are isobaric interferences a known or likely issue? q_Throughput->q_Interference No q_Throughput->res_SP Yes q_Sensitivity Is trace-level sensitivity (e.g., <5 ng/mL) required? q_Interference->q_Sensitivity No res_LCMS_Strongly LC-MS is Strongly Recommended q_Interference->res_LCMS_Strongly Yes res_LCMS Use LC-MS q_Sensitivity->res_LCMS Yes q_Sensitivity->res_SP No

Caption: A logical guide to selecting the optimal analysis technique.

Conclusion

The choice between syringe pump infusion and LC-MS for the analysis of ¹³CH₃ labeled compounds is a trade-off between speed and data quality. Syringe pump infusion is an invaluable tool for high-throughput applications involving relatively simple sample matrices where the highest sensitivity and specificity are not required. However, for most applications in drug development and clinical research involving complex biological samples, LC-MS is the superior method. Its ability to chromatographically separate the analyte of interest from matrix components and isobaric interferences provides the accuracy, sensitivity, and reliability required for robust quantitative analysis. Researchers should carefully consider the specific demands of their experiment, as outlined in the decision framework, to make the most appropriate choice.

Selecting the Optimal Isotopic Tracer for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is essential for unraveling cellular physiology, identifying therapeutic targets, and engineering metabolic pathways. Metabolic Flux Analysis (MFA) using isotopic tracers stands as the gold standard for these measurements. The selection of an appropriate isotopic tracer is a critical decision that dictates the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of commonly used isotopic tracers, supported by experimental data, to facilitate the selection of the optimal tracer for your research needs.

Performance Comparison of Isotopic Tracers

The choice of an isotopic tracer significantly impacts the resolution of metabolic fluxes in different pathways. The ideal tracer maximizes the generation of informative labeling patterns in metabolites, which are then used to calculate flux rates. Below is a summary of the performance of commonly used isotopic tracers for key metabolic pathways.

TracerPrimary Metabolic Pathway(s) ProbedReported Precision/AdvantagesPotential Limitations
¹³C-Labeled Tracers
[1,2-¹³C₂]glucoseGlycolysis, Pentose Phosphate Pathway (PPP)Provides the most precise estimates for glycolysis and the PPP.[1][2] Distinguishes between the oxidative and non-oxidative branches of the PPP.Less informative for the Tricarboxylic Acid (TCA) cycle compared to uniformly labeled glucose.
[U-¹³C₆]glucoseGeneral metabolic mapping, TCA cycle, BiosynthesisLabels all carbon atoms, providing a comprehensive overview of glucose-derived carbon throughout metabolism.[3] Effective for assessing the contribution of glucose to the TCA cycle and anabolic pathways.Can result in complex labeling patterns that may be challenging to interpret for specific pathway fluxes without sophisticated computational analysis.[3]
[1-¹³C]glucoseGlycolysis, PPP (oxidative branch)Historically common and relatively inexpensive. Useful for estimating the activity of the oxidative PPP through the release of ¹³CO₂.Outperformed by other tracers like [2-¹³C]glucose and [3-¹³C]glucose for overall network precision.[1][2]
[U-¹³C₅]glutamineTricarboxylic Acid (TCA) cycleEmerged as the preferred isotopic tracer for the analysis of the TCA cycle.[1][2]Provides minimal information for glycolysis and the PPP.[2]
²H-Labeled Tracers
[3-²H]-glucoseRedox metabolism, GlycolysisTracks the movement of reducing equivalents (hydride ions) carried by cofactors like NADH and NADPH.[4] Useful for studying compartment-specific redox reactions.Significant kinetic isotope effect can alter reaction rates, which needs to be considered in flux calculations.[5]
Deuterated water (D₂O)Protein and lipid turnoverA non-invasive approach to assess protein and lipid synthesis rates in vivo over extended periods.[6]The ubiquitous labeling can make it challenging to pinpoint fluxes in specific, short-term metabolic pathways.
¹⁵N-Labeled Tracers
¹⁵N-labeled amino acids (e.g., ¹⁵N-cystine, ¹⁵N-glycine)Nitrogen metabolism, Amino acid biosynthesis, Nucleotide biosynthesisAllows for the simultaneous quantification of carbon and nitrogen flux when used with ¹³C tracers.[7] Crucial for studying nitrogen assimilation and protein turnover.[8]Provides limited information on central carbon metabolism when used alone.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate MFA studies. The following sections outline key experimental protocols.

Protocol 1: Cell Culture and Isotope Labeling (for ¹³C-MFA)
  • Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a culture medium containing the desired ¹³C-labeled tracer. For example, in a [U-¹³C₆]glucose labeling experiment, replace the unlabeled glucose with [U-¹³C₆]glucose at the same concentration. To minimize interference from unlabeled sources, it is recommended to use dialyzed fetal bovine serum.

  • Tracer Introduction: When cells reach approximately 70-80% confluency, replace the standard growth medium with the pre-warmed ¹³C-labeled medium.

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration is cell-line and condition-specific and should be determined empirically, but often ranges from 8 to 24 hours.[9]

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity instantly, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline or 0.9% NaCl).

  • Extraction: Add a cold extraction solvent, typically 80% methanol pre-chilled to -80°C, to the cells.

  • Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Phase Separation: To separate polar metabolites from lipids and proteins, add chloroform and water to the cell extract. Vortex vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

  • Sample Preparation: Collect the polar phase containing the metabolites. Dry the extract using a vacuum concentrator and store it at -80°C until analysis.

Protocol 3: GC-MS Analysis of Amino Acids
  • Protein Hydrolysis:

    • Wash cell pellets with a saline solution to remove extracellular contaminants.

    • Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours to break down proteins into their constituent amino acids.

    • Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Amino acids are polar and require derivatization to increase their volatility for GC-MS analysis. A common method is silylation:

    • Reconstitute the dried hydrolysate in pyridine.

    • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

    • Incubate the mixture at 60-100°C for 30-60 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a DB-5ms or equivalent column with helium as the carrier gas. Employ a temperature gradient to separate the derivatized amino acids.

    • Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV. Collect data in full scan mode to obtain the mass isotopomer distributions of the amino acid fragments.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic flux analysis. The following diagrams were generated using Graphviz (DOT language).

G Experimental Workflow for Metabolic Flux Analysis cluster_exp Experimental Phase cluster_data Data Analysis Phase Cell_Culture 1. Cell Culture & Isotope Labeling Quenching 2. Quenching Cell_Culture->Quenching Achieve Isotopic Steady State Extraction 3. Metabolite Extraction Quenching->Extraction Halt Metabolism Analysis 4. Analytical Measurement (GC-MS/LC-MS) Extraction->Analysis Isolate Metabolites Data_Processing 5. Data Processing & Correction Analysis->Data_Processing Mass Isotopomer Distributions Flux_Calculation 6. Flux Calculation (e.g., INCA, Metran) Data_Processing->Flux_Calculation Corrected Data Statistical_Analysis 7. Statistical Analysis & Validation Flux_Calculation->Statistical_Analysis Estimated Fluxes Flux_Map Metabolic Flux Map Statistical_Analysis->Flux_Map Validated Fluxes

Caption: A generalized experimental workflow for stable isotope tracer studies.

G Central Carbon Metabolism Pathways cluster_legend Legend Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PPP->F6P PPP->GAP Ribose5P Ribose-5-P PPP->Ribose5P TCA TCA Cycle Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Glutamate Glutamate alphaKG->Glutamate Malate Malate SuccinylCoA->Malate Malate->Pyruvate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate k1 Main Pathway k2 Anaplerosis/Biosynthesis k3 Amino Acid Synthesis

Caption: Key pathways in central carbon metabolism traced in MFA studies.

Conclusion

The selection of an isotopic tracer is a cornerstone of a successful Metabolic Flux Analysis experiment. For a broad overview of central carbon metabolism, [U-¹³C₆]glucose is a robust choice. However, for higher precision in specific pathways, targeted tracers such as [1,2-¹³C₂]glucose for glycolysis and the PPP, and [U-¹³C₅]glutamine for the TCA cycle, are superior.[1][2] Furthermore, the use of parallel labeling experiments with multiple tracers can significantly enhance the resolution of complex metabolic networks.[10] Deuterium and ¹⁵N-labeled tracers offer complementary information on redox metabolism and nitrogen flux, respectively, and their combined use with ¹³C tracers can provide a more holistic view of cellular metabolism. By carefully considering the research question and the strengths of each tracer, and by employing rigorous experimental protocols, researchers can harness the full power of MFA to gain deep insights into the dynamic nature of metabolism.

References

Assessing Experimental Novelty: A Comparative Guide to Prediction Uncertainty and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to assess the novelty of validation experiments is paramount. It ensures that resources are allocated to truly groundbreaking research, accelerating discovery and innovation. This guide provides a comprehensive comparison of using prediction uncertainty against other established methods for this critical task, supported by experimental data and detailed protocols.

The pursuit of novel scientific discoveries and therapeutics requires rigorous validation. However, not all validation experiments are created equal. Some merely confirm existing knowledge, while others venture into uncharted territory, promising significant advancements. Distinguishing between the two is a key challenge. This guide explores the use of prediction uncertainty, a powerful technique rooted in machine learning, for assessing the novelty of experimental results. We compare its performance and utility with three other major approaches: literature-based methods, distance-based methods, and other model-based techniques.

Unveiling the Unknown: The Role of Prediction Uncertainty

In the context of predictive models, uncertainty quantification provides an estimate of the model's confidence in its own predictions. When a model encounters a data point that is significantly different from its training data—a potential novelty—its prediction uncertainty tends to be high. This principle can be harnessed to flag experiments that yield unexpected, and therefore potentially novel, outcomes.

There are two primary types of prediction uncertainty:

  • Aleatoric Uncertainty: This is inherent noise in the data that cannot be reduced even with more data. In a drug discovery context, this could arise from experimental variability or inherent stochasticity in biological systems.

  • Epistemic Uncertainty: This stems from the model's lack of knowledge in certain areas of the input space. High epistemic uncertainty often indicates that the model is extrapolating into a region where it has not been trained, signaling a potentially novel finding.

Various methods exist to quantify these uncertainties, with Monte Carlo Dropout and Deep Ensembles being among the most popular. These techniques can be applied to neural networks and other models to provide a robust measure of prediction confidence.

A Comparative Analysis of Novelty Assessment Methods

To provide a clear and objective comparison, the following table summarizes the performance of prediction uncertainty against alternative methods for novelty detection. The data presented is a synthesis of findings from various studies in drug discovery and related scientific fields.

Method CategorySpecific TechniqueKey Performance Metric(s)Typical PerformanceStrengthsWeaknesses
Prediction Uncertainty Monte Carlo DropoutArea Under the Receiver Operating Characteristic Curve (AUC-ROC), F1-ScoreAUC-ROC: 0.85 - 0.95- Provides a quantitative measure of confidence.- Can distinguish between data noise and model ignorance.- Applicable to any predictive model.- Can be computationally intensive.- Performance depends on the quality of the predictive model.
Deep EnsemblesAUC-ROC, F1-ScoreAUC-ROC: 0.88 - 0.97- Generally more robust than single models.- Provides a well-calibrated uncertainty estimate.- High computational cost for training multiple models.
Literature-Based Citation AnalysisCorrelation with expert novelty assessment, Prediction of future impact (e.g., citations)Moderate to High Correlation- Directly assesses novelty in the context of existing scientific knowledge.- Can identify groundbreaking research by analyzing citation patterns.- Retrospective in nature.- Can be biased by citation practices.
Word Embedding/LLMsSemantic Similarity, Novelty ScoresHigh correlation with human judgment- Can capture nuanced semantic relationships.- Capable of understanding the content of scientific documents.- Requires large, high-quality text corpora.- Performance can be sensitive to the choice of model and training data.
Distance-Based k-Nearest Neighbors (k-NN)AUC-ROC, Precision-RecallAUC-ROC: 0.80 - 0.92- Simple to implement and interpret.- Non-parametric, making no assumptions about data distribution.- Performance degrades in high-dimensional spaces.- Sensitive to the choice of distance metric and 'k'.
Clustering (e.g., DBSCAN)Cluster Purity, Silhouette ScoreVaries by application- Can identify novel clusters of data points.- Unsupervised, requiring no labeled data.- Performance depends heavily on cluster parameters.- May not be suitable for all data distributions.
Other Model-Based One-Class SVMAUC-ROC, F1-ScoreAUC-ROC: 0.75 - 0.90- Specifically designed for novelty detection.- Can handle high-dimensional data well.- Can be sensitive to hyperparameter tuning.- May not be as interpretable as other methods.
Isolation ForestAUC-ROC, Anomaly ScoreAUC-ROC: 0.82 - 0.94- Efficient for large datasets.- Does not rely on distance or density measures.- May not perform well on complex datasets with varying densities.

Experimental Protocols: A Closer Look at the Methodologies

To ensure reproducibility and a deeper understanding of how these methods are applied, we provide detailed experimental protocols for key techniques.

Prediction Uncertainty using Monte Carlo (MC) Dropout

Objective: To assess the novelty of a new chemical compound's activity against a therapeutic target using a predictive model's uncertainty.

Methodology:

  • Model Training:

    • A deep neural network is trained on a dataset of known compounds and their corresponding biological activities.

    • Dropout layers are included in the model architecture and are active during both training and inference.

  • Uncertainty Estimation:

    • For a new compound, multiple (e.g., T=100) stochastic forward passes are performed with dropout enabled.

    • This generates a distribution of predictions for the compound's activity.

    • The variance of this distribution is used as a measure of the model's epistemic uncertainty.

  • Novelty Assessment:

    • A high variance in the prediction distribution suggests that the model is uncertain about the compound, indicating it may be novel or an out-of-distribution sample.

    • A predefined uncertainty threshold can be used to flag potentially novel compounds for further experimental validation.

Literature-Based Novelty Assessment using Word Embeddings

Objective: To evaluate the novelty of a research paper's methodology by analyzing its semantic relationship to the existing literature.

Methodology:

  • Corpus Collection:

    • A large corpus of scientific articles relevant to the research area is collected.

  • Word Embedding:

    • A word embedding model (e.g., Word2Vec, BioBERT) is trained on the corpus to generate vector representations of words and phrases.

  • Document Representation:

    • The text of the new research paper and existing papers are converted into vector representations by averaging the embeddings of their constituent words or using more sophisticated document embedding techniques.

  • Novelty Calculation:

    • The cosine similarity between the vector representation of the new paper and all existing papers in the corpus is calculated.

    • A low average similarity score indicates that the new paper is semantically distant from the existing literature, suggesting a higher degree of novelty.

Distance-Based Novelty Detection using k-Nearest Neighbors (k-NN)

Objective: To identify novel molecules in a chemical library based on their structural dissimilarity to known active compounds.

Methodology:

  • Feature Extraction:

    • Molecular fingerprints (e.g., ECFP4) are generated for all molecules in a reference dataset of known actives and the new chemical library.

  • Distance Calculation:

    • For each molecule in the new library, the Tanimoto distance to its k-nearest neighbors in the reference dataset is calculated.

  • Novelty Scoring:

    • The average distance to the k-nearest neighbors is used as a novelty score.

    • A higher score indicates greater structural dissimilarity and, therefore, higher novelty.

Visualizing the Concepts: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the key workflows and logical relationships.

PredictionUncertaintyWorkflow cluster_model Model Training & Inference cluster_assessment Novelty Assessment NewData New Experimental Data TrainedModel Predictive Model (with MC Dropout) NewData->TrainedModel Predictions Distribution of Predictions TrainedModel->Predictions Uncertainty Calculate Prediction Variance (Epistemic Uncertainty) Predictions->Uncertainty NoveltyDecision High Uncertainty? (Novelty Signal) Uncertainty->NoveltyDecision FurtherValidation Prioritize for Further Validation NoveltyDecision->FurtherValidation Yes StandardResult Consistent with Existing Knowledge NoveltyDecision->StandardResult No

Prediction Uncertainty Workflow for Novelty Assessment.

NoveltyMethodComparison AssessNovelty Assessing Novelty of Validation Experiments PredUncertainty Prediction Uncertainty AssessNovelty->PredUncertainty LitBased Literature-Based AssessNovelty->LitBased DistBased Distance-Based AssessNovelty->DistBased ModelBased Other Model-Based AssessNovelty->ModelBased

Primary Methods for Assessing Experimental Novelty.

Conclusion: Choosing the Right Tool for the Job

The assessment of experimental novelty is a multifaceted challenge, and no single method is universally superior. Prediction uncertainty offers a powerful, data-driven approach that is particularly well-suited for applications in drug discovery and other areas where predictive modeling is prevalent. Its ability to provide a quantitative measure of a model's confidence makes it an invaluable tool for identifying potentially groundbreaking research.

However, the choice of method should be guided by the specific context of the research. Literature-based methods are indispensable for understanding the novelty of an idea within the broader scientific landscape, while distance-based and other model-based methods provide robust alternatives for identifying novel data points. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate tool to guide their validation experiments and accelerate the pace of scientific discovery.

Safety Operating Guide

Proper Disposal of Methanol-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methanol-13C is a critical aspect of laboratory operations. As Carbon-13 is a stable, non-radioactive isotope, the primary hazards are associated with the chemical properties of methanol itself.[1][] Therefore, the disposal procedures for this compound are identical to those for standard, unlabeled methanol.[3] Methanol is classified as a flammable and toxic hazardous waste, and its disposal is strictly regulated to protect personnel and the environment.[4][5][6] Improper disposal, such as pouring it down the drain or into the soil, is prohibited and can lead to environmental contamination and significant legal penalties.[7][8]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. Handling of this compound should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5]

Table 1: Essential Safety and Hazard Data for Methanol

Parameter Value / Specification Source
Personal Protective Equipment (PPE) Chemical splash goggles, nitrile or butyl rubber gloves, flame-retardant lab coat. [5]
Primary Hazards Flammable liquid and vapor; Toxic if swallowed, inhaled, or in contact with skin; Causes organ damage.
Flash Point 9.7 °C / 49.5 °F [9]
Boiling Point 64.7 °C / 148.5 °F [9]
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor. [5][9]
First Aid: Skin Contact Remove contaminated clothing immediately. Rinse skin with water/shower. [5]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Seek immediate medical attention. [5][8]

| Spill Response | Absorb spill with inert material, place in a sealed container, and dispose of as hazardous waste. |[1] |

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard procedure for the safe accumulation and disposal of this compound waste in a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Methodology: Waste Segregation and Collection
  • Waste Identification and Segregation :

    • Identify the waste stream as "Hazardous Chemical Waste: Flammable and Toxic Liquid."[5]

    • Crucially, segregate this compound waste from other waste streams.[4] Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

    • Keep non-halogenated solvent waste, like methanol, separate from halogenated solvent waste to prevent unnecessarily high disposal costs.[10]

  • Container Selection and Preparation :

    • Select a designated, chemically-resistant waste container made of materials like high-density polyethylene or glass.[5]

    • The container must be in good condition, free of cracks or residue, and equipped with a secure, leak-proof screw cap.[5]

  • Proper Labeling :

    • Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[11]

    • Clearly write the full chemical name: "this compound Waste." Avoid using abbreviations or formulas.[11]

    • If the waste is a solution, list all constituents and their approximate percentages.[5]

    • Indicate the date when waste is first added to the container (the "accumulation start date").[5]

  • Waste Accumulation and Storage :

    • Add waste to the container in a designated satellite accumulation area (SAA).[12]

    • Keep the waste container securely closed at all times, except when actively adding waste.[5][11] Funnels should be removed and the cap replaced immediately after use.

    • Store the container in a well-ventilated area away from any sources of ignition like heat, sparks, or open flames.[5][9]

    • Utilize secondary containment, such as a larger, chemically-resistant tub or tray, to capture any potential leaks.[11]

    • Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion.[5]

  • Arranging for Final Disposal :

    • Once the container is full, or if it has been in storage for the maximum time allowed by your institution (e.g., one year), arrange for its disposal.[12]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

    • Alternatively, disposal must be handled by a certified hazardous waste disposal company.[4][7] Never attempt to dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Methanol_Disposal_Workflow cluster_prep Step 1: Preparation & Collection cluster_accumulate Step 2: Accumulation cluster_disposal Step 3: Final Disposal A Identify Waste as This compound B Segregate from Incompatible Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container Correctly: 'Hazardous Waste - this compound' C->D E Add Waste in Satellite Accumulation Area (SAA) D->E F Keep Container Closed & in Secondary Containment G Container Full or Max Time Reached? F->G G->E No H Contact EHS or Licensed Waste Disposal Service G->H Yes I Waste Removed for Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methanol-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of isotopically labeled compounds like Methanol-13C is paramount. While the isotopic label does not alter the chemical hazards of the molecule, it underscores the need for meticulous adherence to safety protocols to protect personnel and ensure experimental integrity. This compound is a flammable, toxic liquid that can be fatal or cause blindness if swallowed and is toxic in contact with skin or if inhaled.[1] Vapors may form explosive mixtures with air.[1]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.

Immediate Safety and Hazard Information

This compound shares the same hazards as methanol. It is a highly flammable liquid and vapor, and it is toxic if swallowed, inhaled, or in contact with skin.[2] It can cause damage to organs, particularly the eyes, central nervous system, liver, and kidneys.[2]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves.[3][4] Depending on the scale and nature of the work, additional PPE may be necessary.

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory.
Hand Protection Nitrile or butyl rubber gloves are recommended.[1] Consult the glove manufacturer for specific breakthrough times.
Body Protection A flame-retardant lab coat should be worn.[1] For larger quantities or where splashing is a risk, a chemically resistant apron or suit may be required.
Respiratory All work with this compound should be conducted in a certified chemical fume hood.[5] For exposures exceeding the Permissible Exposure Limit (PEL), a supplied-air respirator is necessary.[6]
Exposure Limits and Toxicity Data
ParameterValue
OSHA PEL (TWA) 200 ppm for an 8-hour workday.[3]
NIOSH REL (TWA) 200 ppm for a 10-hour workday.[4]
ACGIH TLV (TWA) 200 ppm for an 8-hour workday.[4]
NIOSH IDLH 6,000 ppm.[6]
Oral LD50 (rat) 5,628 mg/kg.[5]
Inhalation LC50 (rat) 64,000 ppm for 4 hours.[5]
Biological Exposure Index (BEI) 15 mg/L in urine at the end of a shift.[4]

Experimental Protocol: Handling this compound

Adherence to a strict experimental protocol is crucial for safety.

  • Preparation : Before handling this compound, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items and potential ignition sources.[7]

  • PPE Donning : Put on all required personal protective equipment as specified in the table above.

  • Handling : Conduct all transfers and manipulations of this compound within the chemical fume hood.[5] Use grounded equipment to prevent static discharge.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[5][9] It should be stored in a flammable liquids cabinet away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Spill Response : In the event of a small spill within the fume hood, use a spill kit with absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]

First Aid Measures

Prompt action is essential in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Identification : Label the waste as "Hazardous Waste, Flammable Liquid, Toxic" and "this compound".[1]

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1]

  • Containerization : Use a designated, chemically resistant, and leak-proof container with a secure cap.[1]

  • Labeling : Clearly label the waste container with its contents, hazards, and the date of accumulation.[1]

  • Storage : Store the waste container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[1]

  • Disposal Request : Once the container is nearly full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][10]

Visual Workflow for PPE Selection

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_basics Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Flame-Retardant Lab Coat fume_hood->ppe_basics Yes stop STOP! Do not proceed. Consult EHS. fume_hood->stop No respirator Is there a potential for exposure above the Permissible Exposure Limit (PEL)? ppe_basics->respirator supplied_air Use a Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) respirator->supplied_air Yes proceed Proceed with work respirator->proceed No supplied_air->proceed

Caption: A workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

References

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Reactant of Route 1
Methanol-13C
Reactant of Route 2
Methanol-13C

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